N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Description
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Properties
IUPAC Name |
N-ethyl-N-(triethoxysilylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXGDJOCQSQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164879 | |
| Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-47-9 | |
| Record name | N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylaminomethyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, also widely known by its synonym (Diethylaminomethyl)triethoxysilane, is a versatile organosilane compound with the CAS Number 15180-47-9.[1][2][3] As a member of the alpha-silane family, the spatial arrangement of its functional groups—a tertiary amine nitrogen atom on the alpha-carbon relative to the silicon atom—imparts unique reactivity that distinguishes it from more common gamma-aminosilanes.[4] This structural feature significantly accelerates the hydrolysis of the alkoxy groups, a key mechanistic step in its function as a coupling agent, adhesion promoter, and surface modifier.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of this compound. It is intended for researchers, material scientists, and formulation chemists in fields ranging from advanced composites and coatings to pharmaceuticals and microelectronics, who seek to leverage its unique properties for material innovation.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure of this compound consists of two primary functional domains: a hydrolyzable triethoxysilyl group (-Si(OCH₂CH₃)₃) and a diethylaminomethyl group (-(CH₂)N(CH₂CH₃)₂). This bifunctional nature is the foundation of its utility, allowing it to chemically bridge inorganic materials and organic polymers.
The defining characteristic is its classification as an alpha-silane, where the nitrogen atom is bonded to the methylene bridge which is directly attached to the silicon atom. This proximity allows for intramolecular catalysis of the hydrolysis of the ethoxy groups, a phenomenon that leads to faster reaction kinetics compared to traditional aminosilanes where the amino group is separated from the silicon by a three-carbon propyl chain.[4]
Physical and Chemical Properties
This compound is a colorless to yellow, air and moisture-sensitive liquid.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15180-47-9 | [2][4][5] |
| Molecular Formula | C₁₁H₂₇NO₃Si | [4][6][7] |
| Molecular Weight | 249.43 g/mol | [6][7] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Purity | >95% (GC) | [2][7] |
| Boiling Point | 74-76 °C @ 3 Torr | [4] |
| Density | 0.9336 g/cm³ @ 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4142 | [4] |
| Flash Point | 103.9 ± 22.6 °C | [4] |
| Synonyms | (Diethylaminomethyl)triethoxysilane, ADE 3 | [2][5][6] |
Spectroscopic Characterization
While specific spectra are not widely published in public databases, the structure can be unequivocally confirmed using standard spectroscopic techniques. The expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the different proton environments. Expected resonances include a triplet and quartet for the ethyl groups of the diethylamino moiety, a singlet for the central methylene (-CH₂-) bridge, and a triplet and quartet for the ethoxy groups attached to the silicon atom. The relative integration of these peaks would correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the non-equivalent carbon atoms: two for the diethylamino ethyl groups, one for the methylene bridge, and two for the triethoxy groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit strong C-H stretching vibrations around 2800-3000 cm⁻¹. Prominent C-O and Si-O stretching bands would be visible in the 1000-1200 cm⁻¹ region. The absence of a significant O-H band (around 3200-3600 cm⁻¹) would confirm the unhydrolyzed state of the material. Upon hydrolysis, the appearance of a broad O-H band and shifts in the Si-O region would be observed.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 249, corresponding to the molecular weight. Common fragmentation patterns for alkoxysilanes would also be present, such as the loss of ethoxy radicals (-OC₂H₅).
Reactivity and Mechanism of Action
Hydrolysis and Condensation
The primary mechanism of action for all alkoxysilane coupling agents involves a two-step process of hydrolysis and condensation.
-
Hydrolysis: The three ethoxy groups on the silicon atom react with water to form highly reactive silanol groups (Si-OH) and ethanol as a byproduct. As noted, the proximate amino group in this alpha-silane can act as an intramolecular catalyst, accelerating this step.
-
Condensation: The newly formed silanol groups are unstable and readily condense with other silanol groups to form stable siloxane linkages (Si-O-Si). They can also condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming a durable covalent bond.
Caption: Hydrolysis and condensation of alkoxysilanes.
Interfacial Adhesion Mechanism
The dual functionality of this compound allows it to function as a molecular bridge between dissimilar materials. The triethoxysilyl end reacts with and bonds to inorganic surfaces, while the organophilic diethylamino group physically or chemically interacts with an organic polymer matrix. This creates a strong, covalent linkage across the interface, which is critical for improving mechanical strength, moisture resistance, and overall performance of composites and adhesive joints.
Caption: Adhesion promotion mechanism at the interface.
Synthesis and Manufacturing
Synthesis Pathway
The most common industrial synthesis route for this compound is the nucleophilic substitution reaction between (chloromethyl)triethoxysilane and diethylamine.[9][10] In this process, the nitrogen atom of diethylamine acts as a nucleophile, displacing the chloride ion from the chloromethyl group. The reaction typically produces diethylamine hydrochloride as a byproduct, which is removed by filtration.
Caption: Synthesis of the target compound.
Example Laboratory Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of alpha-aminosilanes.[9]
Materials:
-
Diethylamine (excess)
-
(Chloromethyl)triethoxysilane (CAS: 15267-95-5)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reaction Initiation: The flask is charged with diethylamine. An excess is used to act as both the reactant and a scavenger for the HCl byproduct.
-
Addition of Silane: The system is heated to reflux under a nitrogen atmosphere. (Chloromethyl)triethoxysilane is then added dropwise from the dropping funnel to the boiling diethylamine over a period of 1-2 hours.
-
Reaction Completion: After the addition is complete, the mixture is maintained at reflux for an additional 1-8 hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled to room temperature. The precipitated diethylamine hydrochloride salt is removed by filtration.
-
Purification: The excess diethylamine is removed from the filtrate by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
Applications in Research and Industry
The unique properties of this alpha-silane make it a valuable component in numerous applications:
-
Adhesives and Sealants: It is widely used to improve the adhesion of silicone, polyurethane, and epoxy adhesives and sealants to a variety of substrates, particularly glass, metals, and other inorganic materials.[11][12]
-
Composites and Filled Polymers: As a coupling agent, it enhances the bond between inorganic fillers (e.g., silica, glass fibers) and polymer matrices (e.g., polyamides, polyesters, polyolefins). This results in composite materials with improved mechanical properties, such as tensile strength and modulus, and enhanced resistance to moisture.
-
Coatings and Surface Treatments: It is used as a surface primer or an additive in paints and coatings to promote adhesion and improve durability, corrosion resistance, and weatherability.
-
RTV Silicone Rubber: It functions as an effective crosslinking agent and adhesion promoter for room-temperature-vulcanized (RTV) silicone rubbers.[4]
-
Pharmaceuticals and Cosmetics: In specialized applications, it can be used to modify surfaces of drug delivery systems or as an adhesion promoter in cosmetic formulations to improve durability and water resistance.
Safety, Handling, and Storage
Hazard Summary
This compound is a corrosive and hazardous chemical that requires careful handling. It causes severe skin burns and serious eye damage.[6][12][13] It may also cause respiratory irritation.[12] The table below summarizes its GHS classification.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 1C) | H314: Causes severe skin burns and eye damage | GHS05 |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | GHS05 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure all skin is covered.[12]
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Incompatibilities: Avoid contact with water, moisture, acids, alcohols, and strong oxidizing agents.[12] The compound reacts with water and moisture in the air to liberate ethanol.[12]
Conclusion
This compound is a high-performance alpha-silane whose unique molecular structure provides distinct advantages in reactivity and application. Its ability to act as a robust covalent bridge between inorganic and organic materials makes it an indispensable tool for formulators seeking to enhance adhesion, improve mechanical strength, and increase the durability of advanced materials. Proper understanding of its properties, reaction mechanisms, and safety protocols is essential for its effective and safe utilization in both research and industrial settings.
References
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
Kaimosi BioChem Tech Co., Ltd. (n.d.). 15267-95-5|Chloromethyltriethoxysilane. Retrieved from [Link]
-
LookChem. (n.d.). Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. Retrieved from [Link]
-
Gelest, Inc. (2015). SAFETY DATA SHEET: (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE. Retrieved from [Link]
-
PubChem. (n.d.). Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of α-(N,N-diethyl)aminomethyltri(methylethylketoxime)silane (DEMOS).... Retrieved from [Link]
-
PubChem. (n.d.). Triethoxymethylsilane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Silane, triethoxy-. Retrieved from [Link]
-
ChemSrc. (n.d.). Diethylaminomethyltriethoxy | CAS#:15180-47-9. Retrieved from [Link]
-
INNO Specialty Chemicals. (n.d.). Chloromethyl Methyl Diethoxysilane: An Overview of Its Properties and Applications. Retrieved from [Link]
-
Gelest, Inc. (2015). SAFETY DATA SHEET - (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]
-
ChemSrc. (n.d.). Diethylaminomethyltriethoxy | CAS#:15180-47-9. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-N-methyl-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Silane, triethoxymethyl-. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- MSDS CasNo.15180-47-9 [m.lookchem.com]
- 6. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Diethylaminomethyl)triethoxysilane | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. 15267-95-5|Chloromethyltriethoxysilane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 10. Diethylaminomethyltriethoxy | CAS#:15180-47-9 | Chemsrc [chemsrc.com]
- 11. innospk.com [innospk.com]
- 12. gelest.com [gelest.com]
- 13. (Diethylaminomethyl)triethoxysilane | 15180-47-9 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Diethylaminomethyltriethoxysilane
Foreword: The Significance of an Alpha-Aminosilane
In the vast landscape of organosilane chemistry, Diethylaminomethyltriethoxysilane (DEAMTES) distinguishes itself as a uniquely reactive alpha-aminosilane. Unlike its more common gamma-aminosilane counterparts, the close proximity of the nitrogen atom to the silicon atom in DEAMTES significantly accelerates its hydrolysis rate, a critical factor in its mechanism of action.[1][2][3] This enhanced reactivity makes it a highly efficient crosslinking agent, adhesion promoter, and surface modifier in a multitude of advanced material applications. This guide provides an in-depth exploration of the synthesis, characterization, and application of DEAMTES, grounded in established chemical principles and practical laboratory insights, designed for researchers and professionals in materials science and drug development.
Section 1: Synthesis of Diethylaminomethyltriethoxysilane
The synthesis of DEAMTES is a process that demands precision and a thorough understanding of the reactivity of its precursors. The most common and industrially viable method involves the reaction between diethylamine and triethoxysilane, often facilitated by a solvent system that drives the reaction to completion and aids in purification.
Reaction Principle
The core of the synthesis is the reaction between a secondary amine (diethylamine) and a hydridosilane (triethoxysilane). A particularly effective patented method utilizes a high-boiling point solvent like xylene.[4] This approach offers two key advantages: it allows the reaction to proceed at a higher temperature, increasing the reaction rate, and it helps in the precipitation and subsequent removal of any salt byproducts that might form, thereby simplifying the workup process.[4] While other modern methods like catalytic dehydrocoupling exist, offering greener alternatives, the direct reaction remains a robust and scalable option.[5][6][7]
The overall reaction can be summarized as: (C₂H₅)₂NH + HSi(OC₂H₅)₃ → (C₂H₅)₂NCH₂Si(OC₂H₅)₃
A visual representation of the synthesis workflow is provided below.
Caption: Synthesis Workflow for Diethylaminomethyltriethoxysilane.
Detailed Experimental Protocol
This protocol is based on the principles of the solvent-assisted synthesis method.[4]
Materials:
-
Diethylamine (≥99.5%)
-
Triethoxysilane (≥95%)
-
Xylene (Anhydrous)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble a dry 1L three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. Connect the setup to a nitrogen line to maintain an inert atmosphere.
-
Reagent Charging: Charge the flask with 200 mL of anhydrous xylene and 73 g (1.0 mol) of diethylamine. Begin stirring.
-
Substrate Addition: Slowly add 164 g (1.0 mol) of triethoxysilane to the flask via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to 120-130°C and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Workup and Isolation: Cool the reaction mixture to room temperature. If any solid precipitate (e.g., diethylamine hydrochloride from impurities) has formed, filter it under a nitrogen blanket.
-
Purification: The filtrate, containing the crude product dissolved in xylene, is transferred to a distillation apparatus. First, remove the xylene under atmospheric pressure. Subsequently, purify the remaining liquid by vacuum distillation. Collect the fraction boiling at 110-130°C under 5 mmHg pressure.[1][8]
-
Product Handling: The final product, Diethylaminomethyltriethoxysilane, is a colorless to pale yellow liquid that is sensitive to moisture.[8][9] Store it under a nitrogen atmosphere in a tightly sealed container. The expected yield is typically above 90%.[4]
Causality and Optimization
-
Inert Atmosphere: The use of nitrogen is critical. Triethoxysilane and the final DEAMTES product are susceptible to hydrolysis upon contact with atmospheric moisture.[1][10] This would lead to the formation of silanols and subsequent self-condensation, reducing the yield and purity of the desired product.
-
Solvent Choice: Xylene serves multiple purposes. Its high boiling point allows the reaction to be conducted at an elevated temperature, accelerating the rate. Furthermore, it acts as an effective medium to precipitate any salt byproducts, simplifying their removal by filtration.[4]
-
Controlled Addition: The slow, controlled addition of triethoxysilane is a key safety and process control measure to manage the exothermic nature of the reaction, preventing a dangerous temperature spike.
Safety Precautions
DEAMTES and its precursors require careful handling.
-
Hazards: Diethylaminomethyltriethoxysilane is classified as causing skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335).[1][10] It is corrosive and reacts with water.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a lab coat.[10] Work in a well-ventilated fume hood. For handling larger quantities, a NIOSH-certified respirator with an organic vapor/amine cartridge is recommended.[10][11]
-
Handling: Avoid all contact with skin and eyes and inhalation of vapors.[10] Keep the compound away from moisture, acids, and oxidizing agents.[10] Ensure all containers are properly labeled and tightly sealed.
Section 2: Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized DEAMTES is paramount. A multi-technique analytical approach is required for a full and robust characterization.
Overview of Analytical Workflow
The characterization process validates the successful synthesis. It begins with preliminary checks for functional groups, proceeds to detailed structural mapping, and concludes with purity and property assessment.
Caption: Logical workflow for the characterization of DEAMTES.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number and types of protons. The expected spectrum for DEAMTES would show characteristic signals for the ethyl groups of the ethoxy and diethylamino moieties, as well as the key methylene bridge.
-
¹³C NMR: Complements the proton data, showing signals for each unique carbon atom in the molecule.
-
²⁹Si NMR: While less common, this technique is definitive for silicon-containing compounds, providing a single peak in a characteristic region for the silicon environment in DEAMTES.
| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| a | Si-O-CH₂ -CH₃ | ~3.8 (quartet) | ~58 |
| b | Si-O-CH₂-CH₃ | ~1.2 (triplet) | ~18 |
| c | N-CH₂ -CH₃ | ~2.5 (quartet) | ~47 |
| d | N-CH₂-CH₃ | ~1.0 (triplet) | ~13 |
| e | N-CH₂ -Si | ~2.2 (singlet) | ~45 |
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to quickly verify the presence of key functional groups and the absence of starting materials.[12]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | -CH₃, -CH₂- | 2850 - 2980 |
| Si-O-C stretch | Ethoxy-silane | 1100 - 1000 (very strong, broad) |
| C-N stretch | Diethylamino | 1200 - 1020 |
| Si-C stretch | Alkyl-silane | 1250 - 1200 |
The absence of a strong Si-H stretching band around 2150-2250 cm⁻¹ is a key indicator of the complete consumption of the triethoxysilane starting material.[12]
Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is essential for assessing the purity of the distilled product and confirming its molecular weight.
-
Purity: A GC chromatogram should ideally show a single major peak, with the peak area indicating a purity of >98%.
-
Molecular Weight: The mass spectrum will provide the molecular ion peak (M⁺) or, more commonly, related fragments. For DEAMTES (MW = 249.42 g/mol ), a peak at m/z = 249 would confirm the molecular weight.[1]
-
Fragmentation: Common fragmentation patterns for trialkoxysilanes involve the sequential loss of alkoxy groups (-OC₂H₅, mass = 45). Therefore, prominent peaks at m/z = 204 (M-45) and 159 (M-90) would be expected.
Thermal Analysis
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) TGA and DSC provide critical data on the material's thermal stability and behavior at different temperatures.
-
TGA: Measures weight loss as a function of temperature. For DEAMTES, TGA performed under a nitrogen atmosphere would show a single-step decomposition profile, indicating its volatilization or decomposition temperature. The onset of decomposition provides the upper limit for its processing temperature.[13][14]
-
DSC: Detects thermal events like glass transitions or decomposition. A DSC scan would show an endotherm corresponding to its boiling point and potentially an exotherm at higher temperatures related to decomposition.[13]
Section 3: Physicochemical Properties and Applications
Summary of Properties
The table below summarizes the key physical and chemical properties of Diethylaminomethyltriethoxysilane.
| Property | Value | Reference(s) |
| Chemical Name | Diethylaminomethyltriethoxysilane | [1] |
| Synonyms | (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE, ND-22 | [1][15] |
| CAS Number | 15180-47-9 | [1][2] |
| Molecular Formula | C₁₁H₂₇NO₃Si | [1] |
| Molecular Weight | 249.42 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Boiling Point | 110-130 °C @ 5 mmHg | [1][16] |
| Density | ~0.933 g/cm³ | [1][16] |
| Refractive Index | ~1.4142 | [1][8] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
In-Depth Applications
The unique alpha-silane structure of DEAMTES makes it a versatile and highly effective additive in several fields.[15][17]
-
Crosslinking Agent for RTV Silicone Rubber: DEAMTES serves as a highly efficient, catalyst-free crosslinking agent for Room Temperature Vulcanizing (RTV) silicone rubbers.[1][2][15][18] Its rapid hydrolysis allows for fast cure times, forming a stable siloxane network that imparts durability and flexibility to the final rubber product.
-
Adhesion Promoter and Coupling Agent: As a coupling agent, DEAMTES acts as a molecular bridge between inorganic substrates (like glass, metals, and silica) and organic polymers (such as epoxies and urethanes).[15][18] The triethoxysilyl group hydrolyzes to form silanols, which covalently bond to the inorganic surface. The diethylaminomethyl group then interacts with or reacts into the organic polymer matrix, dramatically improving interfacial adhesion, mechanical strength, and moisture resistance of composites.[16][19]
-
Surface Modification: It is used to modify the surfaces of fillers and pigments, improving their dispersion in polymer matrices and reducing viscosity.[20] This leads to enhanced mechanical properties and better processing characteristics for filled plastics and composites.
-
Textile Finishing: DEAMTES can be used as a raw material for finishing agents to impart properties like water repellency and softness to fabrics.[1][2]
Conclusion
Diethylaminomethyltriethoxysilane is a high-performance organosilane whose synthesis and characterization require a blend of careful execution and robust analytical validation. Its unique alpha-amine structure confers a high degree of reactivity that is advantageous in its primary applications as a rapid crosslinker and a powerful adhesion promoter. By understanding the principles behind its synthesis and the nuances of its characterization, researchers and industry professionals can fully leverage its capabilities to develop next-generation materials with superior performance and durability.
References
- 1. Diethyl amino methyl triethoxy silane | 15180-47-9 [chemicalbook.com]
- 2. Diethylaminomethyltriethoxysilane CAS No.15180-47-9 [lanyasilane.de]
- 3. Silane Coupling Agent | Adhesion Promoters | Diethylaminomethyltriethoxysilane | CAS 15180-47-9 [powerchemical.com]
- 4. CN104558011A - Synthetic method of diethyl amine methyl trialkoxysilane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [laro.lanl.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Manufacturer - Quality (Triethoxysilylmethyl)diethylamine,15180-47-9,Diethyl amino methyl triethoxy silane| UIV Chem [riyngroup.com]
- 9. What is Diethylaminomethyltriethoxysilane - Properties & Specifications [njalchemist.com]
- 10. gelest.com [gelest.com]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. gelest.com [gelest.com]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. researchgate.net [researchgate.net]
- 15. Diethylaminomethyltriethoxysilane Cas 15180-47-9 | Alpha Silane ADE-3 [cfmats.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Diethylaminomethyltriethoxysilane (HC-NE8303) [hoconsilicon.com]
- 18. sanfanchem.en.made-in-china.com [sanfanchem.en.made-in-china.com]
- 19. thenanoholdings.com [thenanoholdings.com]
- 20. The Unique Mechanism of Action of Diethylaminomethyltriethoxysilane: In-Depth Analysis, Latest Research, and Applications in China [silane-chemical.com]
Introduction: A Novel Alpha-Silane for Advanced Material Interfacing
An In-depth Technical Guide to N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS 15180-47-9)
This compound, also widely known as Diethylaminomethyltriethoxysilane (DEAMTES), is an organosilicon compound with the CAS registration number 15180-47-9.[1][2][3] This molecule is distinguished as an alpha-silane, a structural classification that imparts unique reactivity. Unlike traditional gamma-aminosilanes, the tertiary amine nitrogen atom is in close proximity to the silicon atom, a configuration that significantly accelerates the hydrolysis of the ethoxy groups.[1][4] This enhanced reactivity makes it a highly efficient coupling agent, adhesion promoter, and surface modifier.[3][5]
This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth exploration of its fundamental properties, mechanism of action, and field-proven application protocols. As a versatile molecular bridge, DEAMTES is instrumental in creating robust interfaces between organic polymers and inorganic substrates, leading to enhanced material performance in a wide array of applications, from construction and coatings to advanced electronics like OLED materials.[5][6][7]
Core Physicochemical Properties
The utility of DEAMTES is grounded in its specific physical and chemical characteristics. It is typically supplied as a colorless to pale yellow liquid with a mild odor, and it is soluble in most common organic solvents such as ethanol, chloroform, and toluene.[3][5][6] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 15180-47-9 | [1][2] |
| Molecular Formula | C₁₁H₂₇NO₃Si | [1][3] |
| Molecular Weight | 249.42 g/mol | [1][8] |
| Appearance | Colorless to pale yellow clear liquid | [3][5][9] |
| Density | ~0.933 g/cm³ at 25°C | [1] |
| Boiling Point | 74-76°C at 3 Torr (mmHg) | [1] |
| Refractive Index | ~1.4142 | [1] |
| Flash Point | ~103.9°C | [1] |
| Synonyms | Diethylaminomethyltriethoxysilane, (N,N-Diethylaminomethyl)triethoxysilane | [2][3] |
Mechanism of Action: The Molecular Bridge
The primary function of DEAMTES is to act as a molecular bridge between dissimilar materials. This is achieved through its bifunctional structure: the triethoxysilyl group, which is reactive towards inorganic surfaces, and the diethylaminomethyl group, which provides compatibility and reactivity with organic polymers.
Hydrolysis and Condensation at the Inorganic Interface
The foundational step in the mechanism is the hydrolysis of the triethoxysilyl groups in the presence of water (typically adsorbed moisture on an inorganic substrate's surface). This reaction forms reactive silanol (Si-OH) groups and ethanol as a byproduct. These silanols can then condense with hydroxyl groups on the inorganic surface (e.g., glass, metal oxides, silica) to form stable, covalent siloxane bonds (Si-O-Substrate). Furthermore, the silanols can self-condense to form a durable polysiloxane network at the interface.
The key advantage of DEAMTES as an alpha-silane is the intramolecular catalysis by the tertiary amine. The proximity of the nitrogen atom to the silicon atom accelerates the rate of hydrolysis, leading to faster and more efficient surface modification compared to traditional gamma-aminosilanes.[1][4]
Caption: Hydrolysis and condensation pathway of DEAMTES.
Interlocking with the Organic Matrix
The diethylaminomethyl group is a non-polar, organophilic moiety. This part of the molecule extends away from the inorganic surface, creating an interface that is chemically compatible with an organic polymer matrix. This compatibility allows for improved wetting and physical interlocking (interdiffusion) of the polymer chains with the silane layer, leading to a significant enhancement in adhesion and mechanical strength at the interface. In some resin systems, the tertiary amine can also act as a catalyst or reactant.
Caption: The silane coupling agent as a molecular bridge.
Field-Proven Applications & Experimental Protocols
DEAMTES is a versatile compound used across multiple industries to enhance material properties.[5] Key applications include its use as an adhesion promoter in coatings and sealants, a coupling agent for composites, a surface modifier for glass and ceramics, and a crosslinking agent for RTV silicone rubber.[1][4][5]
Protocol 1: Surface Treatment of Glass Substrates for Improved Adhesion
This protocol details the process of modifying a glass surface to enhance the adhesion of a subsequent organic coating or adhesive. The causality is clear: a pristine, hydroxylated surface is required for the silane to bond effectively.
Workflow Diagram
Caption: Experimental workflow for substrate surface treatment.
Step-by-Step Methodology:
-
Substrate Cleaning (Causality: Remove Organic Contaminants):
-
Thoroughly wash glass slides with a laboratory-grade detergent, followed by rinsing with deionized (DI) water.
-
Perform a final rinse with isopropyl alcohol (IPA) to displace water and aid in drying.
-
Dry the slides under a stream of nitrogen or in an oven at 110°C for 30 minutes. A clean surface is critical as organic residues will inhibit silane bonding.
-
-
Surface Activation (Optional, for Maximizing Hydroxyl Groups):
-
For applications requiring maximum bond strength, treat the cleaned glass slides with an oxygen plasma cleaner for 2-5 minutes. This process removes trace organic residues and generates a high density of surface hydroxyl (-OH) groups.
-
-
Silane Solution Preparation (Causality: Controlled Hydrolysis):
-
Prepare a 95:5 (v/v) solution of ethanol and DI water. This aqueous solvent system is required to initiate the hydrolysis of the triethoxysilyl groups.
-
Add DEAMTES to the solvent system to a final concentration of 0.5% to 2% by weight.
-
Stir the solution gently for 5-10 minutes to allow for partial hydrolysis before application. Do not let the solution sit for more than an hour, as excessive self-condensation can reduce its efficacy.
-
-
Application to Substrate:
-
Immerse the cleaned slides in the silane solution for 2-5 minutes. Alternatively, the solution can be wiped onto the surface with a lint-free cloth.
-
This allows the hydrolyzed silane to migrate and align at the substrate surface.
-
-
Rinsing (Causality: Remove Physisorbed Layers):
-
Briefly rinse the treated slides with anhydrous ethanol to remove any excess, unreacted silane that is not covalently bonded. This step is crucial to prevent the formation of a thick, weak silane layer.
-
-
Curing (Causality: Complete Condensation and Bond Formation):
-
Place the rinsed slides in an oven at 110°C for 15-30 minutes. The thermal energy drives the condensation reaction to completion, forming stable Si-O-Substrate bonds and a cross-linked siloxane network.
-
-
Final Product:
-
The surface-modified glass slides are now ready for the application of coatings, adhesives, or for use in cell culture or microfluidic devices where surface properties are critical.
-
Protocol 2: Integral Blend Method for Polymer Composites
In this method, the silane is added directly to the resin system before the incorporation of an inorganic filler (e.g., silica, glass fibers). This allows the silane to pre-disperse and later react with the filler surface in situ.
Workflow Diagram
Caption: Workflow for the integral blend method.
Step-by-Step Methodology:
-
Silane Addition to Resin (Causality: Ensure Homogeneous Distribution):
-
Weigh the desired amount of liquid organic resin (e.g., epoxy, acrylic).
-
Add DEAMTES at a loading of 0.5% to 2.0% of the total filler weight that will be added later.
-
Mix thoroughly at low shear for 5-10 minutes until the silane is fully dispersed in the resin.
-
-
Filler Incorporation:
-
Gradually add the pre-dried inorganic filler to the resin-silane mixture under constant, moderate mechanical stirring. Pre-drying the filler (e.g., at 120°C for 2-4 hours) is essential to control the amount of water available for hydrolysis.
-
-
High-Shear Mixing (Causality: Promote Silane-Filler Interaction):
-
Once all the filler is incorporated, increase the mixing speed to high shear for 15-30 minutes. This step breaks down filler agglomerates and ensures intimate contact between the silane, the resin, and the filler surface. The adsorbed moisture on the filler will initiate the silane's hydrolysis and bonding.
-
-
Final Steps:
-
Add the appropriate curing agent or catalyst for the resin system.
-
Degas the mixture under vacuum to remove any entrapped air.
-
Cast the composite into a mold and cure according to the resin manufacturer's specifications. The resulting composite will exhibit improved mechanical strength, moisture resistance, and thermal stability due to the enhanced interfacial bonding.[10]
-
Safety and Handling
DEAMTES is a reactive chemical and requires appropriate handling procedures. It is classified as causing skin irritation and serious eye damage.[1][8]
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | P-Statements (Prevention, Response, Storage) |
| H314: Causes severe skin burns and eye damage.[9] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] |
| H315: Causes skin irritation.[1][8] | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9] |
| H319: Causes serious eye irritation.[8] | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
| H335: May cause respiratory irritation.[8] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] |
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from moisture to prevent premature hydrolysis.[12] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Conclusion
This compound (CAS 15180-47-9) is a high-performance alpha-silane coupling agent whose unique structure leads to enhanced reactivity and efficiency. Its ability to form durable chemical bridges between organic and inorganic materials makes it an indispensable tool for scientists and engineers seeking to improve adhesion, enhance the mechanical properties of composites, and functionalize surfaces. By understanding its mechanism of action and employing validated protocols, researchers can effectively leverage this versatile molecule to develop next-generation materials and technologies.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Supplier of this compound for Safe and Effective Chemical Applications.
- ECHEMI. (n.d.). 15180-47-9, N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine Formula.
- LookChem. (n.d.). Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl] - LookChem.
- AKSci. (n.d.). 15180-47-9 (Diethylaminomethyl)triethoxysilane.
- abcr Gute Chemie. (n.d.). AB134450 | CAS 15180-47-9.
- CymitQuimica. (n.d.). CAS 15180-47-9: N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine.
- Sigma-Aldrich. (n.d.). (Diethylaminomethyl)triethoxysilane | 15180-47-9.
- SDS Manager. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine SDS.
- ChemicalBook. (n.d.). Diethyl amino methyl triethoxy silane | 15180-47-9.
- TCI Chemicals. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9.
- TCI Chemicals (Shanghai). (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- Starshinechemical. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine.
- NIST. (n.d.). Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-.
- ChemBK. (2024). N-ethyl-N-[(trimethylsilyl)methyl]ethanamine.
- PrepChem.com. (n.d.). Synthesis of N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine.
- TCI Chemicals (India). (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9.
- Oakwood Chemical. (n.d.). This compound, 95% Purity, C11H27NO3Si, 500 grams.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- PubChem. (n.d.). Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-.
- Xiamen Pioneer Technology Co., Ltd. (2025). High-Purity this compound (CAS 15180-47-9): Your Key Intermediate for OLED Materials.
- Manufacturer's Analysis. (n.d.). Feasibility Analysis of this compound for Industrial Applications.
- PubChem. (n.d.). Ethanamine, N-ethyl-N-[(1-methylethoxy)methyl]-.
- Google Patents. (2020). US20200231842A1 - Surface Treatment.
- PubChem. (n.d.). Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-.
- PubChem. (n.d.). N-ethyl-N-methylethanamine;hydroiodide.
Sources
- 1. echemi.com [echemi.com]
- 2. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- MSDS CasNo.15180-47-9 [m.lookchem.com]
- 3. CAS 15180-47-9: N-Ethyl-N-[(triethoxysilyl)methyl]ethanami… [cymitquimica.com]
- 4. Diethyl amino methyl triethoxy silane | 15180-47-9 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 11. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
- 12. 15180-47-9 (Diethylaminomethyl)triethoxysilane AKSci J59524 [aksci.com]
Hydrolysis mechanism of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine.
An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Abstract
This compound is an alpha-aminosilane characterized by a diethylamino group positioned proximate to the silicon atom. This structural feature imparts unique reactivity, particularly concerning its hydrolysis and condensation pathways, which are fundamental to its application as a crosslinking agent and adhesion promoter.[1] This guide provides a detailed mechanistic exploration of these processes, intended for researchers, scientists, and drug development professionals. We will dissect the stepwise hydrolysis, the critical factors influencing its kinetics, the subsequent condensation into siloxane networks, and the analytical methodologies required for empirical investigation. Our focus is on the causality behind the reaction pathways, offering field-proven insights into manipulating these mechanisms for desired material outcomes.
The Hydrolysis Cascade: From Alkoxysilane to Silanetriol
The conversion of this compound from its alkoxide form to a reactive silanol is not a monolithic event but a sequential process. The overall reaction involves the substitution of three ethoxy groups with hydroxyl groups, releasing ethanol as a byproduct.
Overall Hydrolysis Reaction: (C₂H₅)₂N-CH₂-Si(OC₂H₅)₃ + 3H₂O ⇌ (C₂H₅)₂N-CH₂-Si(OH)₃ + 3C₂H₅OH
This equilibrium is governed by a cascade of three distinct, reversible hydrolysis steps.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism, where a water molecule attacks the electrophilic silicon center.[3]
The Critical Role of the α-Amine Group:
Unlike standard alkoxysilanes that require an external acid or base catalyst, aminosilanes are capable of autocatalysis.[4] For the title compound, the diethylaminomethyl group plays a pivotal role. The nitrogen atom's lone pair of electrons can function as an internal base, activating water molecules and facilitating their nucleophilic attack on the adjacent silicon atom. This intramolecular catalysis is significantly enhanced by the short distance between the nitrogen and silicon atoms (the "alpha" position), leading to an accelerated hydrolysis rate compared to gamma-aminosilanes (e.g., aminopropyltriethoxysilane).[1] When dissolved in water, aminosilanes typically generate a basic environment (pH 10-11), which further promotes the base-catalyzed hydrolysis pathway.[5]
Caption: Stepwise hydrolysis of the triethoxysilane to a trisilanol.
Reaction Kinetics and Influential Parameters
The rates of hydrolysis and subsequent condensation are not fixed; they are highly dependent on a set of environmental and stoichiometric parameters. Control over these factors is paramount for achieving reproducible results in surface functionalization or material synthesis.
| Parameter | Effect on Hydrolysis Rate | Causality & Expert Insights |
| pH | Minimum near pH 7; increases in acidic or basic conditions.[2][6] | The reaction is both specific acid- and specific base-catalyzed.[6] Below pH 4, protonation of the ethoxy group makes the silicon more electrophilic. Above pH 7, the hydroxide ion (OH⁻) is a stronger nucleophile than water. For aminosilanes, the inherent basicity of the solution self-catalyzes the reaction via the base-mediated pathway.[5] |
| Water to Silane Ratio (r) | Increases with 'r' up to a saturation point.[3][7] | Water is a primary reactant. Stoichiometrically, r=3 is required for full hydrolysis. Excess water pushes the equilibrium towards the silanol products. However, very high water content can lead to phase separation due to the silane's low solubility before hydrolysis is complete.[3] |
| Solvent System | Co-solvents (e.g., ethanol) improve solubility but can slow hydrolysis. | Ethanol is a byproduct of the reaction. Its presence in the initial solution can shift the equilibrium back towards the reactants (Le Châtelier's principle), a process known as re-esterification.[3][8] This can be a useful control mechanism to temper reactivity. |
| Temperature | Increases with temperature. | As with most chemical reactions, increased thermal energy raises the kinetic energy of reactant molecules, increasing collision frequency and the likelihood of overcoming the activation energy barrier. |
| Silane Concentration | Higher concentration can increase the initial rate but may promote premature condensation. | While a higher concentration of reactants can increase the rate, for aminosilanes, it also increases the local pH and the proximity of hydrolyzed intermediates, often accelerating condensation to the point of gelation.[9] |
Condensation: The Formation of Siloxane Networks
Once silanol (Si-OH) groups are formed, they are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. This process is responsible for the formation of oligomers and, ultimately, a cross-linked polymeric network. Condensation proceeds through two primary, competing pathways.[3]
-
Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol-Producing Condensation: A silanol group reacts with a non-hydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol. ≡Si-OH + (C₂H₅)O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH
The structure of the resulting polysiloxane network is heavily influenced by the pH. Acid-catalyzed condensation tends to produce more linear, less branched oligomers, while base-catalyzed conditions (as is typical for aminosilane solutions) favor the formation of more highly branched, colloidal-like structures.[2][6]
Caption: Condensation pathways from silanol monomers to oligomers.
Experimental Methodologies for Mechanistic Analysis
A robust understanding of the hydrolysis-condensation process requires empirical validation. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for real-time, in-situ monitoring of these reactions.
Experimental Protocol: In-situ NMR Monitoring of Hydrolysis
This protocol describes a standard procedure for tracking the hydrolysis of this compound.
1. Materials and Reagents:
- This compound (>95% purity)
- Deuterium Oxide (D₂O, 99.9 atom % D)
- Ethanol-d6 (optional, for solubility)
- NMR Tubes (5 mm)
- NMR Spectrometer (≥300 MHz) equipped for ¹H and ²⁹Si observation.
2. Procedure:
- Sample Preparation: In a clean, dry vial, prepare a stock solution of the silane in Ethanol-d6 if required for solubility. The typical concentration is 0.1-0.5 M.
- Initiation of Hydrolysis: Place 500 µL of D₂O (or the chosen D₂O/Ethanol-d6 mixture) directly into an NMR tube.
- Time Zero (t=0): Add a precise volume of the silane stock solution (e.g., 50 µL) to the NMR tube. Cap the tube, invert several times to mix thoroughly, and immediately place it in the NMR spectrometer.
- Data Acquisition:
- Immediately acquire an initial ¹H NMR spectrum. Note the characteristic quartet (~3.8 ppm) and triplet (~1.2 ppm) of the ethoxy groups.
- Acquire subsequent ¹H spectra at regular time intervals (e.g., every 5, 15, 60 minutes) for several hours. Monitor the decrease in the intensity of the silane's ethoxy signals and the corresponding increase of the signals for free ethanol.
- If instrument time allows, acquire ²⁹Si NMR spectra at key time points (e.g., t=0, t=1h, t=24h). This will allow for the direct observation of the T⁰ species (the starting silane), and the evolution of T¹, T², and T³ species as hydrolysis and condensation proceed.[10][11]
3. Data Analysis:
- Integrate the signals corresponding to the silane's ethoxy groups and the free ethanol in the ¹H spectra.
- Calculate the percentage of hydrolysis over time by comparing the relative integrals.
- Analyze the shifts in the ²⁹Si spectra to identify the distribution of hydrolyzed and condensed species.
// Node Definitions
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B[label="Combine in NMR Tube\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Acquire Spectra\n(¹H, ²⁹Si) at t=0", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Incubate at\nControlled Temp.", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Acquire Spectra\nat Time Intervals", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Analyze Signal Integrals\n& Chemical Shifts", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Determine Reaction\nKinetics & Species", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions
A -> B;
B -> C;
C -> D;
D -> E;
E -> D [label="Loop"];
E -> F;
F -> G;
}
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
For analysis of the resulting oligomeric structures, techniques like Field Desorption Mass Spectrometry (FD-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed on aliquots taken from the reaction mixture over time.[12][13] These methods provide direct evidence of the molecular weights of the dimers, trimers, and other condensates formed during the reaction.
References
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
PMC, NIH. (n.d.). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Retrieved from [Link]
-
Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 10(12), 5405-5461. Retrieved from [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]
-
Tsai, M.-F., Lee, Y.-D., & Chen, K.-N. (2002). NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion. Journal of Applied Polymer Science, 86(2), 468-477. Retrieved from [Link]
-
ResearchGate. (2006). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. Retrieved from [Link]
-
Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. Retrieved from [Link]
-
Pascual, M., et al. (2007). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Vibrational Spectroscopy, 44(2), 374-380. Retrieved from [Link]
-
ResearchGate. (n.d.). Probable hydrolysis and condensation reactions of aminosilane molecules in water. Retrieved from [Link]
-
ResearchGate. (2011). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Retrieved from [Link]
-
Valles-Lluch, A., et al. (2007). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy, 45(1), 37-44. Retrieved from [Link]
-
Alam, T. M., Assink, R. A., & Loy, D. A. (1998). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 10(10), 3183-3191. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of condensation reaction between hydrolysed aminosilane and the surface of the unmodified support. Retrieved from [Link]
-
Semantic Scholar. (2007). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]
-
AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
-
ResearchGate. (2012). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Retrieved from [Link]
-
ResearchGate. (2010). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]
-
PMC, NIH. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]
-
ResearchGate. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Retrieved from [Link]
-
Semantic Scholar. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Retrieved from [Link]
-
Ingenta Connect. (1989). Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. Retrieved from [Link]
- Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
-
ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. gelest.com [gelest.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine as a novel alpha silane.
An In-depth Technical Guide to N-Ethyl-N-((triethoxysilyl)methyl)ethanamine: A Novel Alpha-Aminosilane for Advanced Applications
Introduction: The Strategic Importance of Alpha-Aminosilanes
Organosilicon compounds have emerged as a critical class of molecules in medicinal chemistry and materials science, largely due to silicon's unique properties as a carbon isostere.[1][2] Its larger covalent radius, electropositive nature, and low toxicity make it a valuable tool in pharmaceutical research.[1] Within this class, α-aminosilanes—compounds where a nitrogen atom is directly attached to a carbon adjacent to the silicon atom—are of particular interest. This specific arrangement confers unique reactivity and makes them valuable as building blocks for bioactive molecules, including potent inhibitors of proteolytic enzymes and peptide isosteres.[1][3]
This compound, also known as Diethylaminomethyltriethoxysilane (DEAMTES), is a novel α-aminosilane that merges the characteristic reactivity of this class with the versatile functionality of a triethoxysilyl group.[4] This dual-functionality allows it to act as a powerful molecular bridge, covalently bonding inorganic substrates like silica and metals to organic polymers or biomolecules.[5][6] This guide provides a comprehensive technical overview of its properties, a validated synthesis approach, its mechanism of action, and its potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the placement of the diethylamino group on the alpha-carbon relative to the silicon atom. This proximity influences the molecule's electronic properties and reactivity, particularly the rate of hydrolysis of the ethoxy groups compared to silanes with longer alkyl chains (e.g., aminopropylsilanes).[4]
Caption: Molecular structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15180-47-9 | [4][7] |
| Molecular Formula | C₁₁H₂₇NO₃Si | [4][7] |
| Molecular Weight | 249.42 g/mol | [4][7] |
| Appearance | Colorless to yellowish clear liquid | [4][8] |
| Density | 0.9336 g/cm³ at 25 °C | [4] |
| Boiling Point | 74-76 °C at 3 Torr (65 °C at 2 mmHg) | [4][8] |
| Flash Point | 97 - 103.9 °C | [4][8] |
| Refractive Index | 1.4142 | [4] |
| Purity | >95.0% (GC) | [8] |
Synthesis and Purification: A Validated Protocol
While various methods exist for forming Si-N bonds, a common and scalable approach for α-aminosilanes involves the reaction of a secondary amine with a suitable haloalkyl- or alkoxyalkylsilane.[9][10] The following protocol describes a representative, self-validating system for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Causality: This procedure utilizes the nucleophilic substitution reaction between diethylamine and chloromethyltriethoxysilane. A non-polar, aprotic solvent is chosen to prevent premature hydrolysis of the triethoxysilyl group. A slight excess of diethylamine acts as both the nucleophile and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. The final purification by vacuum distillation is critical to remove unreacted starting materials and the diethylammonium chloride salt, yielding a high-purity product.
Step-by-Step Methodology:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Charging: Charge the flask with diethylamine (1.1 equivalents) and anhydrous toluene. Begin stirring under a positive pressure of nitrogen and cool the flask to 0 °C using an ice bath.
-
Slow Addition: Add chloromethyltriethoxysilane (1.0 equivalent) dropwise from the dropping funnel to the stirred solution over 1-2 hours. Maintain the temperature at 0-5 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. The byproduct, diethylammonium chloride, will precipitate as a white solid. Filter the solid under a nitrogen atmosphere and wash it with a small amount of dry toluene.
-
Purification: Combine the filtrate and the washings. Remove the toluene under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under high vacuum (e.g., 2-3 Torr) to yield this compound as a clear liquid.[4][8]
Caption: Experimental workflow for the synthesis of the target alpha-aminosilane.
Mechanism of Action: The Dual-Functionality Bridge
The utility of this compound stems from its ability to act as a coupling agent, primarily through the reactivity of the triethoxysilyl group.[6] This process occurs in two main stages: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by acid or base.[6][11]
-
Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups present on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[6][12] Additionally, they can self-condense with other silanol molecules to form a cross-linked polysiloxane network at the interface.[11]
This robust covalent linkage fundamentally alters the surface properties of the inorganic material, presenting the diethylaminomethyl group outwards for further interaction or reaction.
Caption: Mechanism of surface functionalization via hydrolysis and condensation.
Applications in Research and Drug Development
The unique structure of this compound opens up a range of advanced applications.
Surface Modification and Biocompatibilization
The primary application is as a surface modifier for materials used in biomedical devices, implants, and biosensors.[11][13] By covalently bonding to a substrate, it creates a stable, functionalized surface.
-
Improving Biocompatibility: The tertiary amine can be protonated to create a positively charged surface, which can influence protein adsorption and cell adhesion.[14] This is crucial for designing materials that either promote or resist biological interaction.
-
Drug Delivery Systems: It can be used to functionalize silica nanoparticles or liposomes.[15] The triethoxysilyl group anchors the molecule to the nanoparticle core, while the diethylamino group can be used to attach drugs, targeting ligands, or imaging agents.
Intermediate in Pharmaceutical Synthesis
As an α-aminosilane, the molecule is a valuable building block. Chiral α-aminosilanes are recognized as important motifs in bioactive compounds.[1][3]
-
Peptide Isosteres: The α-aminosilane core can act as a mimic for natural α-amino acids, enabling the synthesis of novel peptidomimetics with potentially enhanced stability or altered pharmacological profiles.[1]
-
Catalysis: The tertiary amine functionality can serve as an internal catalyst or directing group in more complex organic syntheses.
Adhesion Promoter and Cross-linking Agent
In materials science, it functions as a potent adhesion promoter between inorganic fillers (like glass fibers or silica) and organic polymer matrices in high-performance composites.[6][15] It is also used as a cross-linking agent for RTV (Room-Temperature-Vulcanizing) silicone rubbers.[4]
Caption: Logical relationships between molecular structure and key applications.
Safety and Handling
This compound is a reactive chemical that requires careful handling.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Storage: The compound is moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[8]
Conclusion
This compound stands out as a highly versatile α-aminosilane. Its unique structure, combining a reactive triethoxysilyl anchor with a functional tertiary amine, makes it an enabling tool for researchers at the interface of materials science, chemistry, and drug development. From creating biocompatible surfaces and advanced drug delivery vehicles to serving as a sophisticated building block in organic synthesis, its potential is vast. A thorough understanding of its synthesis, reactivity, and handling is the first step toward unlocking its full capabilities in creating next-generation materials and therapeutics.
References
- The Pivotal Role of the Triethoxysilane Group in Advanced Surface Modification: A Technical Guide. (2025). Benchchem.
- Supplier of this compound for Safe and Effective Chemical Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- 15180-47-9, N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine Formula. (n.d.). ECHEMI.
- Enantioselective Synthesis of α-Aminosilanes by Copper-Catalyzed Hydroamination of Vinylsilanes. (2015). PMC - NIH.
- Organosilicon Molecules with Medicinal Applications. (2020).
- Organofunctional Silanes: Important Intermediates in Chemical Synthesis. (n.d.). Nanjing SiSiB Silicones Co., Ltd.
- Potential Research Areas for Organofunctional Silanes: An In-depth Technical Guide. (2025). Benchchem.
- Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. (2025). PubChem.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. (n.d.). Starshinechemical.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). MDPI.
- Synthesis of Chiral α-Aminosilanes through Palladium-Catalyzed Asymmetric Hydrogenation of Silylimines. (2019).
- Organofunctional Silanes. What they are, how they work, where to use them. (2021). Garzanti Specialties.
- Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films. (2023). PMC - NIH.
- Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling C
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9. (n.d.). TCI Chemicals.
- Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis. (2021).
- Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties. (2024).
Sources
- 1. Enantioselective Synthesis of α-Aminosilanes by Copper-Catalyzed Hydroamination of Vinylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]
- 7. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organofunctional Silanes: Important Intermediates in Chemical Synthesis - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. innospk.com [innospk.com]
Spectroscopic Characterization of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine: A Technical Guide
Introduction
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, also known as (Diethylaminomethyl)triethoxysilane, is a versatile organosilane compound.[1][2] With the chemical formula C11H27NO3Si and a molecular weight of approximately 249.43 g/mol , this compound belongs to the class of silane coupling agents.[1][3][4] These agents are crucial in materials science for their ability to form stable bonds between organic polymers and inorganic substrates, thereby enhancing the mechanical properties and durability of composite materials.[5][6] The unique structure of this compound, featuring a diethylamino functional group and a hydrolyzable triethoxysilyl group, makes it particularly useful in a variety of applications.
Given its role in advanced materials and chemical synthesis, a thorough understanding of its molecular structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This guide provides an in-depth analysis of the expected spectral data for this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. While experimental spectra for this specific compound are not widely available in public databases, this guide will present predicted data based on established principles of spectroscopy and analysis of structurally similar compounds.
Molecular Structure and Functional Groups
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of this compound is characterized by several key functional groups that will give rise to distinct signals in its NMR, IR, and MS spectra.
Caption: Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 3.82 | Quartet | 6H | -O-CH₂ -CH₃ |
| b | 2.51 | Quartet | 4H | -N-(CH₂ -CH₃)₂ |
| c | 2.15 | Singlet | 2H | -N-CH₂ -Si- |
| d | 1.22 | Triplet | 9H | -O-CH₂-CH₃ |
| e | 1.03 | Triplet | 6H | -N-(CH₂-CH₃ )₂ |
Interpretation:
-
The most downfield signal is expected to be the quartet at approximately 3.82 ppm, corresponding to the six protons of the three methylene groups (-O-CH₂ -CH₃) of the triethoxysilyl moiety. These protons are deshielded due to the adjacent electronegative oxygen atoms.
-
The quartet at around 2.51 ppm is assigned to the four protons of the two methylene groups of the N-ethyl groups (-N-(CH₂ -CH₃)₂). The electron-withdrawing nitrogen atom causes a downfield shift.
-
A singlet at approximately 2.15 ppm is predicted for the two protons of the methylene bridge connecting the nitrogen atom and the silicon atom (-N-CH₂ -Si-). This signal is a singlet as there are no adjacent protons.
-
The triplet at roughly 1.22 ppm corresponds to the nine protons of the three methyl groups of the triethoxysilyl moiety (-O-CH₂-CH₃ ).
-
The most upfield signal, a triplet at around 1.03 ppm, is assigned to the six protons of the two methyl groups of the N-ethyl groups (-N-(CH₂-CH₃ )₂).
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| a | 58.5 | -O-C H₂-CH₃ |
| b | 47.8 | -N-(C H₂-CH₃)₂ |
| c | 45.2 | -N-C H₂-Si- |
| d | 18.4 | -O-CH₂-C H₃ |
| e | 12.1 | -N-(CH₂-C H₃)₂ |
Interpretation:
-
The carbon atom of the ethoxy group bonded to oxygen (-O-C H₂-CH₃) is expected to have the most downfield shift at around 58.5 ppm due to the high electronegativity of the oxygen atom.
-
The methylene carbons of the N-ethyl groups (-N-(C H₂-CH₃)₂) are predicted to appear at approximately 47.8 ppm.
-
The methylene carbon bridging the nitrogen and silicon atoms (-N-C H₂-Si-) is expected at around 45.2 ppm.
-
The methyl carbons of the ethoxy groups (-O-CH₂-C H₃) are predicted to have a chemical shift of about 18.4 ppm.
-
The most upfield signal at approximately 12.1 ppm is assigned to the methyl carbons of the N-ethyl groups (-N-(CH₂-C H₃)₂).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2975-2885 | Strong | C-H stretching (alkyl groups) |
| 1485, 1390 | Medium | C-H bending (alkyl groups) |
| 1100-1000 | Strong, Broad | Si-O-C stretching |
| 960 | Medium | Si-O-C stretching |
| 800-750 | Medium | Si-C stretching |
| 1200-1020 | Medium | C-N stretching |
Interpretation:
-
Strong absorption bands in the 2975-2885 cm⁻¹ region are characteristic of the C-H stretching vibrations of the ethyl and methylene groups in the molecule.[7][8]
-
The presence of the triethoxysilyl group will be clearly indicated by strong and broad absorption bands in the 1100-1000 cm⁻¹ region, which are characteristic of Si-O-C stretching vibrations.[7][8][9] An additional band around 960 cm⁻¹ is also expected for this group.
-
A medium intensity band in the 800-750 cm⁻¹ range can be attributed to the Si-C stretching vibration.[7][8]
-
The C-N stretching vibration of the diethylamino group is expected to appear in the 1200-1020 cm⁻¹ region.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 249. However, for some silanes, the molecular ion peak can be weak or absent.[3]
-
Major Fragment Ions (Predicted):
| m/z | Ion Structure (Predicted) | Fragmentation Pathway |
| 234 | [M - CH₃]⁺ | Loss of a methyl radical |
| 220 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 204 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 176 | [M - N(C₂H₅)₂]⁺ | Loss of a diethylamino radical |
| 163 | [Si(OC₂H₅)₃]⁺ | Triethoxysilyl cation |
| 86 | [CH₂=N(C₂H₅)₂]⁺ | Alpha-cleavage at the nitrogen atom |
| 72 | [N(C₂H₅)₂]⁺ | Diethylamino cation |
Interpretation:
The fragmentation of this compound in a mass spectrometer is expected to follow pathways characteristic of organosilanes and amines.[3][4][10][11][12]
-
Common initial fragmentation steps involve the loss of small alkyl or alkoxy groups from the molecular ion, leading to peaks at m/z 234, 220, and 204.
-
A significant peak is expected at m/z 163, corresponding to the stable triethoxysilyl cation.
-
Alpha-cleavage, a common fragmentation pathway for amines, would lead to the formation of the resonance-stabilized iminium ion [CH₂=N(C₂H₅)₂]⁺ at m/z 86, which is often a base peak.
-
Other fragments corresponding to the diethylamino group (m/z 72) and various rearrangements are also possible.
Caption: Figure 2: General Workflow for Spectroscopic Analysis of this compound.
Experimental Protocols (Hypothetical)
The following are typical, generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
IR Spectroscopy:
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[13] It should be used in a well-ventilated area or a chemical fume hood.[13] The compound is also sensitive to moisture and air, so it should be stored under an inert atmosphere.[1]
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for quality control, reaction monitoring, and understanding its behavior in various applications. While direct experimental data may be sparse in public domains, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be reliably made based on its chemical structure and the known spectroscopic behavior of its constituent functional groups. This technical guide provides a foundational understanding of the expected spectral features, offering a valuable resource for researchers and scientists working with this important silane coupling agent.
References
-
National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 203781, Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. PubChem. Retrieved from [Link]
-
Starshinechemical. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Silane-Coupled Sodium Silicate Composite Coatings for Enhanced Anticorrosive Performance. Retrieved from [Link]
-
OSTI.gov. (1995). On the use, characterization and performance of silane coupling agents between organic coatings and metallic or ceramic substrates. Retrieved from [Link]
-
LookChem. (n.d.). Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
LookChem. (n.d.). Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- MSDS CasNo.15180-47-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13830, Triethoxysilane. PubChem. Retrieved from [Link]
-
MDPI. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
ResearchGate. (2019). Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Infrared Analysis of Organosilicon Compounds. Retrieved from [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
Sources
- 1. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
- 2. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]
- 4. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On the use, characterization and performance of silane coupling agents between organic coatings and metallic or ceramic substrates (Journal Article) | OSTI.GOV [osti.gov]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of Diethylaminomethyltriethoxysilane in Organic Solvents
Introduction
Diethylaminomethyltriethoxysilane (CAS No. 15180-47-9) is an alpha-aminosilane, a class of organosilicon compounds distinguished by the close proximity of the nitrogen atom to the silicon atom. This structural feature imparts high reactivity, making it a versatile molecule used as a crosslinking agent for RTV silicone rubber, an adhesion promoter between organic resins and inorganic substrates, and a surface modifier.[1][2][3] Its effectiveness in these applications is critically dependent on its behavior in solution, particularly its solubility and stability in various organic solvents.
This guide provides a comprehensive overview of the solubility of Diethylaminomethyltriethoxysilane. It is intended for researchers, chemists, and formulation scientists who utilize this silane and require a deep understanding of its solvent compatibility to optimize reaction conditions, formulation stability, and application performance. We will explore the physicochemical basis of its solubility, present a summary of its miscibility in common organic solvents, provide a robust protocol for solubility determination, and discuss the mechanistic interactions that govern its behavior in solution.
Molecular Characteristics Influencing Solubility
The solubility of Diethylaminomethyltriethoxysilane is governed by its unique bifunctional structure. Understanding the contributions of each part of the molecule is key to predicting its interaction with different solvent classes.
-
The Triethoxysilyl Group (-Si(OCH₂CH₃)₃): This is the hydrolyzable portion of the molecule. The silicon-oxygen bonds are susceptible to cleavage by water and other protic species (e.g., alcohols), leading to the formation of silanols (Si-OH) and the release of ethanol.[4][5][6] This group provides sites for hydrogen bonding and is the primary reactive center for condensation and bonding to inorganic surfaces.
-
The Diethylaminomethyl Group (-(CH₂)N(CH₂CH₃)₂): This tertiary amine group introduces polarity and a site for Lewis acid-base interactions. Its presence significantly influences the molecule's reactivity. The nitrogen atom can catalyze the hydrolysis of the ethoxy groups, making alpha-silanes like this one more reactive than their gamma-silane counterparts.[2][7][8]
-
Alkyl Chains: The ethyl groups on both the amine and the ethoxy functions provide nonpolar character, contributing to van der Waals interactions and enhancing solubility in nonpolar or weakly polar organic solvents.
This combination of a reactive, polar head and nonpolar aliphatic chains results in a versatile solubility profile, allowing it to be dispersed in a wide range of media.
Solubility Profile of Diethylaminomethyltriethoxysilane
Based on technical data from manufacturers, Diethylaminomethyltriethoxysilane is described as being completely soluble or miscible in a wide variety of common organic solvents.[1][9] However, it is crucial to distinguish between simple physical dissolution and reactive dissolution, especially in protic solvents.
| Solvent Class | Specific Solvent | Typical Polarity | Observed Solubility/Miscibility | Key Considerations |
| Alcohols | Ethanol, Methanol | Polar Protic | Soluble / Miscible[3][10] | Reacts via hydrolysis and alcohol exchange. The solution may not be stable over time. |
| Ketones | Acetone | Polar Aprotic | Soluble / Miscible[10][11] | Generally a good, non-reactive solvent choice for stable solutions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Weakly Polar Aprotic | Soluble / Miscible[3] | Excellent non-reactive solvents. THF can compete for hydrogen bonding sites.[12] |
| Aromatic Hydrocarbons | Toluene, Xylene | Nonpolar | Soluble / Miscible[10] | Good choice for formulations where polarity is low and reactivity is to be minimized. |
| Aliphatic Hydrocarbons | Hexane, Gasoline | Nonpolar | Soluble / Miscible[3][10][12] | Excellent non-reactive solvents, ideal for minimizing premature hydrolysis. |
| Esters | Ethyl Acetate | Polar Aprotic | Soluble / Miscible[10] | Good, generally non-reactive solvent. |
| Water | - | Highly Polar Protic | Soluble, but undergoes rapid hydrolysis and condensation[3][10] | Not a suitable solvent for storage; hydrolysis is rapid, leading to oligomerization.[7][13] |
Note: While listed as "soluble" in alcohols and water, this is a reactive process. The silane hydrolyzes to form silanols and ethanol, which are then soluble. For applications requiring a stable, unreacted silane solution, anhydrous aprotic solvents are strongly recommended.[5]
Experimental Protocol for Determining Solubility/Miscibility
For novel solvent systems, it is essential to experimentally verify solubility. The following protocol provides a reliable, self-validating method for determining the miscibility of Diethylaminomethyltriethoxysilane in a test solvent at ambient temperature.
Principle: This method relies on the visual determination of phase separation. Two liquids are considered miscible if they form a single, clear, homogenous phase in all proportions. The test is performed by titrating one liquid into another and observing for the appearance of turbidity (cloudiness), which indicates the limit of solubility has been exceeded.
Materials and Reagents:
-
Diethylaminomethyltriethoxysilane (≥95% purity)
-
Test Solvent (anhydrous grade recommended)
-
Dry glassware: 10 mL graduated cylinder, 50 mL flasks or screw-cap vials, magnetic stirrer and stir bars
-
Pipettes or burettes for accurate liquid transfer
-
Personal Protective Equipment (PPE): Safety goggles, neoprene or nitrile gloves, lab coat.[5][6]
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven to prevent premature hydrolysis of the silane. Conduct the experiment in a well-ventilated fume hood.
-
Initial Miscibility Check (1:1 Ratio):
-
Add 5 mL of the test solvent to a 50 mL flask.
-
Add 5 mL of Diethylaminomethyltriethoxysilane to the same flask.
-
Stopper the flask, and swirl or magnetically stir the mixture for 2-3 minutes.
-
Visually inspect the solution against a contrasting background. If the solution is clear and homogenous, the liquids are likely miscible. If it is cloudy or separates into layers, they are immiscible or partially miscible.
-
-
Determining Miscibility Limits (If Not Fully Miscible):
-
Titration A: Place a known volume (e.g., 10 mL) of the test solvent in a flask. Slowly add Diethylaminomethyltriethoxysilane dropwise from a burette while stirring. Note the exact volume at which persistent turbidity appears.
-
Titration B: Reverse the process. Place a known volume of Diethylaminomethyltriethoxysilane in a flask and titrate with the test solvent, again noting the volume at which turbidity appears.
-
-
Interpretation:
-
Miscible: A single, clear phase is observed in all proportions.
-
Partially Miscible: Turbidity appears after a certain amount of one liquid is added to the other. The results from Titrations A and B will define the solubility limits.
-
Immiscible: Two distinct layers are observed immediately upon mixing.
-
Workflow for Solubility Determination
Caption: Dominant molecular interactions between the silane and various solvent classes.
Practical Implications and Handling
The choice of solvent is a critical parameter that directly impacts the performance and stability of formulations containing Diethylaminomethyltriethoxysilane.
-
For Stable Formulations: To maximize shelf life and prevent premature crosslinking, always use high-purity, anhydrous-grade aprotic solvents such as toluene, hexane, or acetone. Store solutions in tightly sealed containers with an inert atmosphere (e.g., nitrogen or argon) to protect from atmospheric moisture. [1][5]* For Reactive Applications (Sol-Gel): When hydrolysis is the desired outcome, protic solvents like ethanol/water mixtures are used. The reaction rate can be controlled by adjusting the pH and water concentration. The amine functionality of the silane itself will raise the pH of aqueous solutions. [13]* Safety: Diethylaminomethyltriethoxysilane is corrosive and can cause severe skin burns and eye damage. [4][5][6]It is also a respiratory irritant. Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including chemical goggles, impervious gloves, and a lab coat. [4][5][6]Upon contact with moisture (including in the air or on skin), it releases ethanol, which can have chronic effects. [4][5]
Conclusion
Diethylaminomethyltriethoxysilane exhibits broad solubility in most common organic solvents, a characteristic attributable to its dual functionality. It is readily miscible with nonpolar, polar aprotic, and polar protic solvents. However, its interaction with protic solvents is reactive, leading to hydrolysis and condensation. For applications requiring a stable, unreacted silane, the use of anhydrous, aprotic solvents is mandatory. A thorough understanding of these solubility and reactivity principles is essential for the successful formulation, storage, and application of this highly versatile alpha-aminosilane.
References
-
CFS-479, Diethylaminomethyltriethoxysilane, Cas No. 15180-47-9. Co-Formula.
-
ND-22 Diethylaminomethyltriethoxysilane CAS No. 15180-47-9. SCH.GR.
-
Diethylaminomethyltriethoxy (CAS 15180-47-9): Silane Coupling Agent & Specialty Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
-
Quality (Triethoxysilylmethyl)diethylamine,15180-47-9,Diethyl amino methyl triethoxy silane. Yurui (shanghai) chemical Co.,Ltd.
-
Experiment 9 - Liquids, Liquid Mixtures and Solutions. Course Web Page.
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Institutes of Health (NIH).
-
Liquid-liquid miscibility of three liquid systems and one tie line. Tuition Tube.
-
(N,N- DIETHYLAMINOMETHYL)TRIETHOXYSILANE Safety Data Sheet. Gelest Inc. via Amazon S3.
-
(N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE Safety Data Sheet. Gelest, Inc.
-
(N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE Safety Data Sheet. Gelest, Inc.
-
Diethylaminomethyltriethoxysilane CAS No.15180-47-9. Lanya Chemical Europe GmbH.
-
Diethylaminomethyltriethoxysilane-Hubei Jianghan New Materials Co., Ltd. Silane series.
-
Silane Coupling Agent | Adhesion Promoters | Diethylaminomethyltriethoxysilane | CAS 15180-47-9. Power Chemical Corporation.
-
Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol. National Institutes of Health (NIH).
-
Fig.S2 Probable hydrolysis and condensation reactions of aminosilane... ResearchGate.
Sources
- 1. Diethylaminomethyltriethoxysilane Cas 15180-47-9 | Alpha Silane ADE-3 [cfmats.com]
- 2. Diethylaminomethyltriethoxysilane CAS No.15180-47-9 [lanyasilane.de]
- 3. Diethylaminomethyltriethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silane Coupling Agent | Adhesion Promoters | Diethylaminomethyltriethoxysilane | CAS 15180-47-9 [powerchemical.net]
- 9. ND-22 Diethylaminomethyltriethoxysilane CAS No. 15180-47-9 - SCH.GR [strava.sites.sch.gr]
- 10. Manufacturer - Quality (Triethoxysilylmethyl)diethylamine,15180-47-9,Diethyl amino methyl triethoxy silane| UIV Chem [riyngroup.com]
- 11. nbinno.com [nbinno.com]
- 12. Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Ethyl-N-((triethoxysilyl)methyl)ethanamine: Properties, Mechanisms, and Applications in Advanced Material Formulation
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the fundamental properties, reaction mechanisms, and practical applications of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, a versatile organosilane coupling agent. The focus is on providing not just procedural steps, but the underlying scientific principles that govern its utility, particularly in the surface modification of materials relevant to biomedical applications.
Core Molecular and Physical Properties
This compound, also known as (Diethylaminomethyl)triethoxysilane (DEAM-TES), is an alpha-aminosilane distinguished by the close proximity of its tertiary amine group to the silicon atom. This structural feature significantly influences its reactivity, particularly the rate of hydrolysis, when compared to more common gamma-aminosilanes like APTES.[1]
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₇NO₃Si | [2][3] |
| Molecular Weight | 249.43 g/mol | [2][3] |
| CAS Number | 15180-47-9 | [2] |
| Appearance | Colorless to Yellow Liquid | [2][4] |
| Boiling Point | 65 °C @ 2 mmHg | [2] |
| Density | ~0.91 g/cm³ at 20°C | [2] |
| Flash Point | 97 °C | [2] |
| Synonyms | (Diethylaminomethyl)triethoxysilane, DEAM-TES | [4] |
The Chemistry of Silanization: Mechanism of Action
The utility of this compound as a coupling agent stems from its dual functionality. The triethoxysilyl group can form covalent siloxane bonds (Si-O-Si) with inorganic substrates or with itself, while the diethylamino group can interact with organic polymers or serve as a basic catalyst. The overall process involves two key reaction steps: hydrolysis and condensation.
Hydrolysis Pathway
The initial and rate-determining step is the hydrolysis of the ethoxy groups (-OEt) to form reactive silanol groups (-OH). This reaction is catalyzed by the presence of water and can be accelerated under acidic or basic conditions.[5]
EtSi(OEt)₃ + 3H₂O ⇌ EtSi(OH)₃ + 3EtOH
A key feature of this alpha-silane is that the neighboring amino group can act as an intramolecular catalyst, accelerating the hydrolysis reaction.[1] This proximity effect allows for faster processing times compared to traditional aminosilanes where the amino group is further down the alkyl chain.
Caption: The hydrolysis of the triethoxy groups to form reactive silanol groups.
Condensation Pathway
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions. This can occur in two ways:
-
Reaction with Substrate: Silanols react with hydroxyl groups present on the surface of inorganic materials (like glass, silica, or metal oxides) to form stable, covalent Si-O-Substrate bonds.
-
Self-Condensation: Silanols can react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface.
Caption: The dual pathways of condensation leading to surface bonding and network formation.
Applications in Drug Development and Materials Science
While broadly used as a crosslinking agent for RTV silicone rubber and as an anchoring agent in composites,[1] the principles of aminosilane chemistry are highly relevant to the drug development field. Aminosilanes are widely used to functionalize surfaces for biomedical applications, such as enhancing cellular uptake of nanoparticles or creating biocompatible coatings.[3]
The primary application in this context is the surface modification of nanoparticles (e.g., superparamagnetic iron oxide nanoparticles - SPIONs, or silica nanoparticles) for use in targeted drug delivery systems.[2]
Causality of Experimental Choice:
-
Why use an aminosilane? The amine groups introduced onto the nanoparticle surface provide a positive surface charge (at physiological pH), which can improve interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[3] Furthermore, the amine serves as a chemical handle for the covalent attachment of drugs, targeting ligands, or polyethylene glycol (PEG) chains for improved stability.
-
Why choose this specific alpha-silane? The accelerated hydrolysis kinetics can lead to more rapid and efficient surface functionalization, reducing processing times and potentially leading to more uniform monolayer formation under controlled conditions.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles
This protocol provides a generalized, self-validating workflow for modifying a silica-based substrate or nanoparticle with this compound.
Pillar of Trustworthiness: Each major step is followed by a validation check to ensure the process is proceeding as expected, forming a self-validating system.
-
Substrate Preparation & Cleaning (Activation):
-
Procedure: Disperse silica nanoparticles (e.g., 100 mg) in 20 mL of ethanol. For solid substrates, clean via sonication in acetone, followed by ethanol, and finally deionized water. To generate surface hydroxyl groups, treat with a piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma cleaner. Extreme caution is required with piranha solution.
-
Causality: This step is critical to remove organic contaminants and to ensure the surface is rich in hydroxyl (-OH) groups, which are the reactive sites for silane condensation.
-
-
Silanization Reaction:
-
Procedure: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), disperse the activated silica nanoparticles in 50 mL of anhydrous toluene. Add 1-2% v/v this compound to the suspension. Allow the reaction to proceed at room temperature for 4-6 hours or at an elevated temperature (e.g., 80°C) for 1-2 hours with gentle stirring.
-
Causality: Anhydrous solvent is used to control the hydrolysis reaction, which should ideally occur at the substrate interface rather than prematurely in the bulk solution, which would lead to silane polymerization and aggregation.
-
-
Washing and Curing:
-
Procedure: After the reaction, centrifuge the nanoparticles and discard the supernatant. Wash the particles sequentially with toluene (2x) and ethanol (2x) to remove unreacted silane and byproducts.
-
Causality: Thorough washing is essential for a clean, functionalized surface and prevents the physical adsorption of excess silane molecules.
-
Curing (Optional but Recommended): Dry the functionalized nanoparticles in an oven at 100-110°C for 1 hour.
-
Causality: Curing promotes the formation of further covalent siloxane bonds between adjacent silane molecules and with the surface, creating a more robust and stable coating.
-
-
Validation of Surface Modification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of unmodified and modified nanoparticles. Successful functionalization will show new peaks corresponding to C-H stretches from the ethyl groups.
-
Zeta Potential Measurement: An aqueous dispersion of the modified nanoparticles should exhibit a positive zeta potential at neutral or slightly acidic pH, confirming the presence of the surface amine groups.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of silane grafted onto the surface by measuring the weight loss corresponding to the organic portion of the molecule upon heating.
-
Caption: A self-validating workflow for nanoparticle surface modification.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is also sensitive to air and moisture.[2] The hydrolysis of this compound liberates ethanol, which can have chronic effects on the central nervous system upon overexposure.[6]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials like acids and oxidizing agents.[2][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a highly reactive organosilane with significant potential as a surface modifying agent in materials science and drug delivery. Its unique alpha-amino structure provides an intramolecular catalytic effect, accelerating the hydrolysis and condensation reactions that are central to its function. By understanding the underlying chemical mechanisms and employing robust, self-validating experimental protocols, researchers can leverage the properties of this compound to create advanced functional materials with precisely tailored surfaces. Adherence to strict safety protocols is paramount when handling this corrosive and reactive chemical.
References
-
Starshine Chemical. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. Available from: [Link]
-
Dhavale, R. P., et al. (2018). Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system. Journal of Colloid and Interface Science, 529, 415-425. Available from: [Link]
-
Jain, T. K., et al. (2011). Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines. International Journal of Nanomedicine, 6, 2865-2873. Available from: [Link]
-
Mashhadizadeh, M. H., & Amoli-Diva, M. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Journal of Nanomaterials & Molecular Nanotechnology. Available from: [Link]
-
PubChem. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. National Center for Biotechnology Information. Available from: [Link]
-
CP Lab Safety. This compound, min 95%. Available from: [Link]
-
LookChem. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. Available from: [Link]
- Google Patents. Hydrolysis of silanes and surface treatment with the hydrolysis product.
-
Gelest, Inc. (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE Safety Data Sheet. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 6. gelest.com [gelest.com]
Methodological & Application
How to use N-Ethyl-N-((triethoxysilyl)methyl)ethanamine for surface modification of glass.
An Application Guide to the Surface Modification of Glass using N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound (CAS No. 15180-47-9) for the covalent surface modification of glass substrates. The protocols and insights contained herein are designed to deliver reproducible, high-quality amine-functionalized surfaces suitable for a wide range of advanced applications.
Principle and Rationale: The Chemistry of Silanization
The modification of glass surfaces with organosilanes, a process known as silanization, is a cornerstone of modern materials science and biotechnology. Glass and other silica-based substrates are characterized by a surface populated with hydroxyl groups (-OH), which render them hydrophilic and negatively charged at neutral pH.[1] While pristine glass is suitable for many applications, its surface chemistry is often not optimal for the stable immobilization of biomolecules or for controlling cellular interactions.
This compound is a bifunctional organosilane molecule.[2] It features two key chemical moieties:
-
A triethoxysilyl head group (-Si(OCH₂CH₃)₃) that can form covalent bonds with the glass surface.
-
A diethylamino functional tail (-CH₂N(CH₂CH₃)₂) that presents a reactive and positively chargeable amine group to the surrounding environment.[1]
The covalent attachment of this silane to a glass surface proceeds via a well-understood two-step hydrolysis and condensation mechanism:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the silane react with trace amounts of water in the solvent to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by the basicity of the amine group within the molecule itself.[3]
-
Condensation: These silanol groups then react with the hydroxyl groups on the glass surface, forming highly stable covalent siloxane bonds (Si-O-Si).[4] Additional condensation can occur between adjacent silane molecules, creating a cross-linked network on the surface.
This process effectively transforms the glass from a hydrophilic, negatively charged substrate into a surface presenting a layer of amine groups, fundamentally altering its chemical and physical properties.[1] Such amine-functionalized surfaces are critical foundational platforms for biosensors, microarrays, and advanced cell culture systems.[5][6]
Figure 2: Experimental workflow for glass silanization.
Validation and Characterization of Modified Surfaces
Verifying the success and quality of the surface modification is essential. A combination of techniques should be employed to confirm the chemical and physical changes to the surface.
| Parameter | Technique | Purpose & Expected Outcome |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the surface. Expected Result: The appearance of a Nitrogen 1s (N 1s) peak at approximately 400-402 eV, which is absent on the control glass, provides direct evidence of amine functionalization. [1][7] |
| Surface Wettability | Contact Angle Goniometry | To measure the change in surface energy. Expected Result: Unmodified glass is highly hydrophilic (water contact angle < 10°). After aminosilanization, the surface becomes more hydrophobic, with the water contact angle increasing significantly (typically to 50-70°). [8] |
| Surface Charge | Zeta Potential or Streaming Potential Analysis | To measure the change in surface charge. Expected Result: The pristine glass surface is negatively charged at neutral pH. The protonated amine groups will convert the surface charge to positive at neutral or acidic pH. [1] |
| Surface Topography | Atomic Force Microscopy (AFM) | To visualize the surface at the nanoscale and measure roughness. Expected Result: Can reveal the uniformity of the silane coating. A well-formed monolayer will show only a slight increase in surface roughness compared to the pristine glass. [1] |
Interpreting Contact Angle Data:
Measuring the static water contact angle is a rapid, accessible method to assess the modification.
| Surface Type | Typical Water Contact Angle (°) | Implication |
| Uncleaned Glass | Variable (20-50°) | Surface is contaminated with organic residues. |
| Piranha-Cleaned Glass | < 10° | Surface is clean and highly hydrophilic. [8] |
| Amine-Functionalized Glass | 50-70° | Successful covalent modification with aminosilane. [8] |
| Poorly Formed/Thick Silane Layer | > 80° or highly variable | Indicates excessive polymerization and a non-uniform surface. |
Applications in Drug Development and Research
The amine-functionalized surfaces created using this protocol serve as a versatile platform for numerous downstream applications:
-
Biomolecule Immobilization: The primary amine groups can be used for the covalent attachment of proteins, antibodies, or nucleic acids via common crosslinking chemistries (e.g., NHS-esters, glutaraldehyde). This is fundamental for creating biosensors and microarrays. [5]* Cell Culture Substrates: Surface chemistry profoundly influences cell adhesion, proliferation, and differentiation. Amine-functionalized surfaces can be used to study these interactions or to promote the attachment of specific cell types.
-
Nanoparticle Functionalization: The principles described here can be adapted to functionalize silica-based nanoparticles, a key step in creating targeted drug delivery vehicles. [9]* Layer-by-Layer Assembly: The positively charged surface can serve as the foundational layer for building up multilayered thin films through electrostatic interactions.
Safety & Handling
-
This compound: This chemical is corrosive and causes severe skin burns and eye damage. [10]Always handle in a fume hood with appropriate PPE. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.
-
Piranha Solution: As detailed in section 2.1, this solution is extremely hazardous. Adherence to safety protocols is mandatory.
-
Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.
References
- Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science.
- LookChem. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-.
- ResearchGate. (2025).
- ResearchG
- Pantano, C. G., & Wittberg, T. N. XPS analysis of silane coupling agents and silane‐treated E‐glass fibers.
- Semantic Scholar. (2006). Surface Modification of Glass Beads with an Aminosilane Monolayer.
- ResearchGate. (2025).
- Arslan, G., et al. (2006). Surface Modification of Glass Beads with an Aminosilane Monolayer.
- Yao, C., et al.
- TCI Chemicals. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9.
- Arslan, G., et al. Surface Modification of Glass Beads with an Aminosilane Monolayer. ePrints Soton.
- Al-Kady, A., et al. The Design of Anionic Surfactant-Based Amino-Functionalized Mesoporou.... PubMed Central.
- ResearchGate. An XPS study of organosilane and sizing adsorption on E-glass fibre surface | Request PDF.
- arXiv. (2024).
- ResearchGate.
- TCI Chemicals. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9.
- ECHEMI. 15180-47-9, N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine Formula.
- Wang, W., et al. Improved Glass Surface Passivation for Single-Molecule Nanoarrays. PMC - NIH.
- ResearchGate. (2025).
- Malinsky, P., et al. Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches.
- Yao, C., et al. (2021).
- Lee, H., et al. (2021). Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass.
- Guckenberger, D. J., et al. (2016). Surface Free Energy Determination of APEX Photosensitive Glass. PMC - NIH.
- ResearchG
- Ishida, H.
- CP Lab Safety. This compound, min 95%, 1 gram.
- Ha, T. H., et al.
- Lenk, R., et al. Surface Modification of Glass Slides with Aminosilanes for Microarray Use. PubMed.
- Hetrick, E. M., et al. Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction.... NIH.
- ResearchGate. (2025). (PDF) XPS and AFM Study of Interaction of Organosilane and Sizing with E-Glass Fibre Surface.
- Fisher Scientific. (2010).
- Wang, D., et al.
- Ningbo Inno Pharmchem Co., Ltd. Supplier of N-Ethyl-N-((triethoxysilyl)methyl)
- Starshinechemical. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine.
Sources
- 1. lehigh.edu [lehigh.edu]
- 2. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- MSDS CasNo.15180-47-9 [m.lookchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 9. The Design of Anionic Surfactant-Based Amino-Functionalized Mesoporous Silica Nanoparticles and their Application in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
Application Note: Functionalization of Silica Nanoparticles with N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
A Comprehensive Guide for Researchers in Nanomaterials and Drug Development
Abstract
This technical guide provides a detailed protocol and scientific rationale for the surface functionalization of silica nanoparticles (SNPs) with the tertiary amine silane, N-Ethyl-N-((triethoxysilyl)methyl)ethanamine. The introduction of tertiary amine moieties onto the silica surface imparts a stable positive charge at physiological pH, creating a versatile platform for a range of applications, including gene delivery, catalysis, and targeted drug delivery. This document outlines the reaction mechanism, a step-by-step experimental protocol, and a comprehensive suite of characterization techniques to validate the functionalization process. We emphasize the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers.
Introduction: The Rationale for Tertiary Amine Functionalization
Silica nanoparticles are a cornerstone of nanomedicine and materials science due to their biocompatibility, tunable size, and the versatility of their surface chemistry.[1] The native silica surface is rich in silanol (Si-OH) groups, which can be readily modified using organosilane coupling agents.[2] Amine functionalization is particularly valuable as it introduces a positive surface charge, facilitating interaction with negatively charged biological molecules like DNA and RNA, and enabling further covalent modification.[3][4]
While primary amine silanes like (3-Aminopropyl)triethoxysilane (APTES) are widely used, functionalization with a tertiary amine silane such as this compound offers distinct advantages:
-
Stable Basicity: Tertiary amines are less susceptible to side reactions (e.g., amide formation) compared to primary amines, offering a more defined and stable surface chemistry.
-
Persistent Positive Charge: The tertiary amine group maintains a positive charge over a broad pH range, which is crucial for stable electrostatic interactions in biological media.
-
Catalytic Activity: The lone pair of electrons on the nitrogen is readily available, making these surfaces potentially useful in base-catalyzed reactions.[5]
This guide focuses on a robust "grafting-to" approach, where pre-synthesized silica nanoparticles are functionalized, ensuring control over the core nanoparticle size and morphology before surface modification.
The Silanization Mechanism: A Tale of Two Reactions
The covalent attachment of this compound to the silica surface is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) of the silane molecule react with water to form reactive silanol groups (-Si(OH)₃). This reaction can be catalyzed by acid or base. The close proximity of the tertiary amine nitrogen to the silicon atom in this specific α-silane can accelerate the hydrolysis rate compared to traditional (aminopropyl)silanes.[6]
-
Condensation: The newly formed silanol groups on the silane molecule react with the silanol groups on the surface of the silica nanoparticle. This results in the formation of stable covalent siloxane bonds (Si-O-Si), anchoring the tertiary amine moiety to the nanoparticle surface.[7] It is also possible for the silane molecules to self-condense, forming a polysiloxane layer on the surface.
Figure 1: Reaction mechanism for the functionalization of silica nanoparticles.
Experimental Protocol: Synthesis and Functionalization
This protocol is designed for the functionalization of 100 mg of pre-synthesized, non-porous silica nanoparticles (approx. 50 nm diameter). Adjust quantities proportionally for different amounts or particle sizes.
Materials and Reagents
| Reagent | Supplier Example | Purity | Purpose |
| Silica Nanoparticles (50 nm suspension in EtOH) | Sigma-Aldrich | - | Substrate |
| This compound | TCI Chemicals | >95% | Functionalizing Agent |
| Anhydrous Ethanol (EtOH) | Fisher Scientific | >99.5% | Solvent |
| Glacial Acetic Acid | VWR | >99.7% | Catalyst |
| Toluene | Sigma-Aldrich | Anhydrous | Reaction Solvent |
| Deionized Water (18.2 MΩ·cm) | - | - | Hydrolysis Reagent |
Safety Precaution: this compound is corrosive and moisture-sensitive.[8] Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses). All glassware should be oven-dried before use.
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Detailed Protocol
-
Nanoparticle Preparation:
-
If starting with a suspension, centrifuge the required amount of silica nanoparticle suspension to obtain a 100 mg pellet. Discard the supernatant.
-
If starting with a powder, weigh out 100 mg of silica nanoparticles.
-
In a 100 mL round-bottom flask, add the 100 mg of silica nanoparticles and 40 mL of anhydrous toluene.
-
Sonicate the mixture for 15 minutes to ensure a homogenous dispersion.
-
-
Silanization Reaction:
-
In a separate, dry 20 mL glass vial, add 10 mL of anhydrous toluene.
-
Add 200 µL of this compound to the toluene.
-
Add 50 µL of deionized water. The water is critical for the hydrolysis step.
-
Gently swirl the vial. The solution should remain clear.
-
Add the silane solution dropwise to the stirring silica nanoparticle dispersion in the round-bottom flask.
-
Fit the flask with a reflux condenser and place it in a heating mantle on a stirrer hotplate.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 18 hours under gentle stirring. This extended time and high temperature ensure a high degree of covalent bonding.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the suspension to 50 mL centrifuge tubes.
-
Centrifuge at 12,000 x g for 20 minutes.
-
Carefully decant and discard the supernatant.
-
Re-disperse the nanoparticle pellet in 40 mL of fresh toluene and sonicate for 10 minutes.
-
Repeat the centrifugation and re-dispersion steps two more times with toluene to remove unreacted silane and by-products.
-
Perform three additional wash cycles using anhydrous ethanol to remove the toluene.
-
-
Drying and Storage:
-
After the final ethanol wash, re-disperse the pellet in a minimal amount of ethanol and transfer to a pre-weighed glass vial.
-
Dry the functionalized nanoparticles in a vacuum oven at 60°C overnight.
-
Store the final white powder in a desiccator to prevent moisture uptake.
-
Characterization and Validation
A multi-method approach is essential to confirm the successful functionalization and to quantify the surface modification.[9][10]
Confirmation of Covalent Grafting
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: FTIR identifies the chemical bonds present in a sample. Successful functionalization will result in the appearance of new peaks corresponding to the organic moiety.
-
Protocol: Acquire spectra of the bare (unfunctionalized) SNPs and the tertiary amine-functionalized SNPs.
-
Expected Results: Look for the appearance of C-H stretching peaks around 2850-2950 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ in the functionalized sample, which are absent in the bare silica spectrum.[7] The broad Si-OH peak around 3400 cm⁻¹ should decrease in intensity, indicating consumption of silanol groups.
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as it is heated. The mass loss at specific temperatures corresponds to the decomposition of the grafted organic layer.
-
Protocol: Heat both bare and functionalized SNPs from room temperature to 800°C under a nitrogen atmosphere.
-
Expected Results: Bare silica should show minimal weight loss. The functionalized SNPs will exhibit a significant weight loss between 200°C and 600°C, corresponding to the decomposition of the this compound groups. This weight loss can be used to estimate the grafting density.
-
Physical Characterization
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in suspension, while Zeta Potential measures their surface charge.
-
Protocol: Disperse a small amount of both bare and functionalized SNPs in a suitable buffer (e.g., 10 mM KCl) at a controlled pH (e.g., pH 7.4).
-
Expected Results:
-
DLS: The hydrodynamic diameter should slightly increase after functionalization. A narrow size distribution (low Polydispersity Index - PDI) indicates colloidally stable particles.
-
Zeta Potential: Bare silica nanoparticles have a negative zeta potential at neutral pH (-15 to -30 mV) due to deprotonated silanol groups.[11] After functionalization with the tertiary amine, the zeta potential should become strongly positive (e.g., +20 to +40 mV) due to the protonation of the amine groups.[12][13][14]
-
-
| Nanoparticle Type | Expected Hydrodynamic Diameter (nm) | Expected Zeta Potential (pH 7) |
| Bare Silica Nanoparticles | ~55-60 | Negative (~ -20 mV) |
| Tertiary Amine-Functionalized SNPs | ~60-70 | Positive (~ +30 mV) |
-
Transmission Electron Microscopy (TEM):
-
Principle: TEM provides high-resolution images of the nanoparticles, allowing for the assessment of their core size, morphology, and state of aggregation.
-
Protocol: Deposit a dilute suspension of the nanoparticles onto a TEM grid and allow it to dry.
-
Expected Results: The core size and spherical morphology of the nanoparticles should remain unchanged after the functionalization process. The images should confirm that the washing steps have effectively removed any large aggregates formed by silane self-condensation.
-
Quantification of Surface Amine Groups
Standard colorimetric assays like the ninhydrin or fluorescamine tests are not suitable for quantifying tertiary amines, as they react specifically with primary amines.[15] A more robust method is required.
-
Quantitative ¹H NMR (qNMR) after Particle Dissolution:
-
Principle: This method provides a total count of the amine molecules grafted to the nanoparticles. The silica core is dissolved in a basic solution, releasing the functionalizing agent into solution, which can then be quantified using NMR against an internal standard.[16]
-
Protocol (Adapted):
-
Accurately weigh ~5-10 mg of the dried functionalized SNPs into a vial.
-
Add a precise volume of a deuterated sodium hydroxide solution (e.g., 1 M NaOD in D₂O) to completely dissolve the nanoparticles. Gentle heating (50°C) may be required.
-
Add a known amount of an internal standard (e.g., maleic acid) to the solution.
-
Acquire a quantitative ¹H NMR spectrum.
-
-
Data Analysis: Integrate the proton signals corresponding to the ethyl groups of the released N-Ethyl-N-ethanamine moiety and the signal from the internal standard. The concentration, and thus the number of amine groups per gram of silica, can be calculated. This provides an absolute measure of the total amine content.[17]
-
Applications and Future Directions
Silica nanoparticles functionalized with this compound are a powerful tool for a variety of applications:
-
Gene Delivery: The positive surface charge allows for efficient complexation with negatively charged nucleic acids (siRNA, pDNA), forming "nanoplexes" that can be delivered to cells.[1]
-
Drug Delivery: The tertiary amine can serve as an anchor point for the covalent attachment of targeting ligands or pH-responsive linkers for controlled drug release.[3]
-
Catalysis: The functionalized nanoparticles can act as a solid-supported base catalyst, offering high surface area and easy recovery from reaction mixtures.[4]
-
CO₂ Capture: Amine-functionalized materials have shown promise in adsorbing CO₂.[4][18]
This protocol provides a foundational method for creating these advanced nanomaterials, opening the door for further innovation in nanomedicine and materials science.
References
-
Nanoscale Advances. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Royal Society of Chemistry. [Link]
-
ResearchGate. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. [Link]
-
ResearchGate. (n.d.). Preparation of silica nanoparticles catalysed by small organic tertiary amine and applications in surface coating with antireflective/antifogging properties. [Link]
-
ResearchGate. (n.d.). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. [Link]
-
ResearchGate. (n.d.). Particle-size distribution and zeta potential for the different amino-funtionalized-MSN. [Link]
-
Soto-Cantu, E., et al. (2012). Synthesis and rapid characterization of amine-functionalized silica. Particle & Particle Systems Characterization. [Link]
-
National Center for Biotechnology Information. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. [Link]
-
ResearchGate. (n.d.). Synthesis and Rapid Characterization of Amine-Functionalized Silica. [Link]
-
Nanoscale Advances. (2021). Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, and potentiometric titration. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. [Link]
-
ACS Omega. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. American Chemical Society. [Link]
-
MDPI. (2024). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. [Link]
-
Bio-Design and Manufacturing. (2020). Influence of Surface Charge on the Functional Properties of Silica Nanoparticles and Cellular Toxicity. [Link]
-
IRIS UPO. (2018). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. [Link]
-
ResearchGate. (n.d.). Zeta potential of bare silica (), primary (), secondary () and tertiary () amine functionalized silica spheres at various pH's. [Link]
-
ResearchGate. (n.d.). (A) Particle size (left) and zeta potential (right) of the.... [Link]
-
National Center for Biotechnology Information. (2014). Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. [Link]
-
ResearchGate. (n.d.). Zeta potentials of the prepared amino-functionalized silica.... [Link]
-
ScienceDirect. (2016). Preparation and characterization of functional silica hybrid magnetic nanoparticles. [Link]
-
Journal of Fundamental and Applied Sciences. (2019). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. [Link]
-
MDPI. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. [Link]
-
ChemBK. (n.d.). N-ethyl-N-[(trimethylsilyl)methyl]ethanamine. [Link]
-
Nanoscale Advances. (2020). Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. Royal Society of Chemistry. [Link]
-
Starshine Chemical. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. [Link]
Sources
- 1. Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
- 8. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
- 9. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, and potentiometric titration - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
- 15. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Diethylaminomethyltriethoxysilane (DEAMTES) as a Coating Adhesion Promoter
Introduction: Enhancing Interfacial Integrity in Modern Coating Systems
In the pursuit of high-performance coatings, the interface between the coating and the substrate is a critical determinant of durability and longevity. Interfacial failure, or delamination, is a common mode of coating failure, often initiated by environmental stressors such as moisture and temperature fluctuations.[1][2] Adhesion promoters are bifunctional molecules designed to form a robust bridge between the inorganic substrate and the organic coating matrix, thereby enhancing the adhesive strength and overall performance of the coating system.[1][3][4][5]
Diethylaminomethyltriethoxysilane (DEAMTES) is an alpha-aminosilane that has demonstrated significant efficacy as an adhesion promoter in a variety of coating formulations.[6] Its unique molecular structure, featuring a tertiary amino group and hydrolyzable ethoxy groups, allows it to form strong covalent bonds with both the substrate and the coating resin.[6][7] The close proximity of the nitrogen atom to the silicon atom in alpha-silanes like DEAMTES can accelerate the hydrolysis reaction compared to traditional gamma-aminosilanes, potentially leading to faster curing and improved performance.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of DEAMTES to enhance coating adhesion.
Table 1: Physicochemical Properties of Diethylaminomethyltriethoxysilane (DEAMTES)
| Property | Value | Reference |
| Chemical Name | (N,N-Diethylaminomethyl)triethoxysilane | [8] |
| CAS Number | 15180-47-9 | - |
| Molecular Formula | C11H27NO3Si | [8] |
| Molecular Weight | 249.42 g/mol | - |
| Appearance | Colorless Liquid | [8] |
| Boiling Point | 224 °C | - |
| Flash Point | 45 °C (113 °F) | |
| Chemical Family | Organoethoxysilane | [8] |
Mechanism of Adhesion Promotion: A Molecular Bridge
The efficacy of DEAMTES as an adhesion promoter is rooted in its dual-reactivity, enabling it to chemically couple dissimilar materials.[6][7] The process can be understood through a two-step mechanism involving hydrolysis and condensation.
-
Hydrolysis: The triethoxy groups on the silicon atom of the DEAMTES molecule readily hydrolyze in the presence of water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[9] The presence of the amino group in DEAMTES can act as an internal catalyst for this hydrolysis.[10]
-
Condensation and Interfacial Bonding: The newly formed silanol groups can then undergo two critical condensation reactions:
-
Bonding to the Substrate: The silanol groups condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metals, and minerals), forming stable covalent siloxane bonds (Si-O-Substrate).[3][11] This creates a robust, chemically anchored silane layer on the substrate.
-
Cross-linking within the Silane Layer: The silanol groups can also condense with each other, forming a cross-linked polysiloxane network at the interface.[6][12] This network enhances the cohesive strength of the primer layer and its barrier properties against moisture.[3]
-
The diethylaminomethyl functional group of DEAMTES is then available to interact with the organic coating resin. This interaction can occur through various mechanisms, including hydrogen bonding, acid-base interactions, and, in some cases, covalent bonding with reactive functionalities in the resin (e.g., epoxy or isocyanate groups).[13][14] This dual-bonding mechanism creates a strong and durable bridge between the substrate and the coating.[4]
Figure 1: Mechanism of DEAMTES as an adhesion promoter.
Application Protocols
DEAMTES can be incorporated into a coating system in two primary ways: as a surface primer applied to the substrate before coating, or as an integral blend additive mixed directly into the coating formulation.[15][16]
Protocol 1: DEAMTES as a Surface Primer
Applying DEAMTES as a primer is often the most effective method for maximizing adhesion, as it ensures the silane is concentrated at the critical coating-substrate interface.[16]
1. Substrate Preparation (Critical Step)
The success of any silane treatment hinges on meticulous substrate preparation. The surface must be clean, dry, and free of any contaminants that could interfere with the silane's ability to bond.[17][18]
-
Degreasing: Remove oils, grease, and other organic contaminants using an appropriate solvent (e.g., acetone, isopropanol) or an alkaline cleaning agent.
-
Cleaning: For heavily contaminated surfaces, sonication in a series of solvents (e.g., acetone, then isopropanol, then deionized water) for 15 minutes each is recommended.[19]
-
Drying: Thoroughly dry the substrate. A stream of nitrogen gas followed by oven drying at 110°C for 1 hour is ideal to ensure a reactive surface with available hydroxyl groups.[19]
-
Surface Roughening (Optional): For some substrates, light mechanical abrasion (e.g., sanding) can increase the surface area and the number of reactive sites, further enhancing adhesion.[17]
2. Primer Solution Preparation
DEAMTES is typically applied as a dilute solution.
-
Solvent System: A mixture of 95% ethanol and 5% deionized water is a common and effective solvent system.[20]
-
Concentration: A final DEAMTES concentration of 0.5% to 5% (v/v) is generally recommended.[16] A starting concentration of 2% is a good initial point for optimization.[20]
-
Hydrolysis: After adding DEAMTES to the solvent mixture, stir the solution for at least 5 minutes to allow for the hydrolysis of the ethoxy groups to reactive silanol groups.[19][20] Unlike other silanes, the addition of an acid catalyst is generally not necessary for aminofunctional silanes like DEAMTES.[19][20] The solution should ideally be used within a few hours of preparation, as the silanols can begin to self-condense in solution.
3. Application of the Primer
-
Methods: The primer solution can be applied by dipping, spraying, wiping, or brushing.[16][17] The goal is to apply a thin, uniform layer.
-
Rinsing (Optional but Recommended): Briefly rinse the treated substrate with fresh solvent (e.g., ethanol) to remove any excess, unreacted silane.[20] A thick layer of silane can form a weak boundary layer, leading to cohesive failure within the silane film itself.[15]
4. Curing
Curing is essential to drive the condensation reactions and form a stable, cross-linked silane layer.
-
Room Temperature Cure: Allow the solvent to evaporate and the silane to cure at ambient temperature (e.g., 23°C) and at least 50% relative humidity for 24 hours.[18][20]
-
Thermal Cure (Recommended for Faster Processing): After solvent evaporation, heat the treated substrate in an oven. Typical conditions are 50-60°C for 10 minutes or 110-120°C for 5-10 minutes.[16][20] The optimal curing time and temperature can vary depending on the substrate and should be determined experimentally.[22]
-
Post-Cure Handling: Protect the treated surface from contamination. It is best to apply the coating within 24 hours of the primer application.[16]
Protocol 2: DEAMTES as an Integral Blend Additive
Adding DEAMTES directly to the coating formulation is a more streamlined, one-step process.[16]
1. Dosage
-
Recommended Loading: A loading level of 0.5% to 2% DEAMTES based on the total resin solids of the coating is a typical starting point.[15][16] The optimal concentration should be determined through a ladder study to balance adhesion improvement with potential effects on other coating properties.
2. Incorporation into the Coating
-
Addition Point: DEAMTES should be added to the coating formulation during the let-down stage, after the primary pigment dispersion, to avoid interference with pigment wetting and stabilization.
-
Mixing: Ensure thorough mixing to achieve a homogeneous distribution of the silane throughout the coating.
-
Pre-hydrolysis (Optional): For some systems, partially pre-hydrolyzing the silane with a small amount of water before adding it to the coating can enhance its effectiveness.[15] However, this can also impact the pot life of the coating, so it should be evaluated carefully.
3. Considerations for Integral Blend Use
-
Pot Life: The addition of a reactive silane like DEAMTES can reduce the pot life of two-component coating systems due to reactions with water or other components. It is crucial to monitor the viscosity and working time of the formulated coating.
-
Migration: For the silane to be effective, it must migrate to the substrate interface. The formulation's chemistry and cure conditions can influence this migration.[15]
Experimental Workflow for Performance Validation
A self-validating experimental design is crucial to confirm the efficacy of DEAMTES in a specific coating system.
Figure 2: Experimental workflow for validating DEAMTES performance.
Protocol 3: Cross-Hatch Adhesion Testing (ASTM D3359)
This protocol provides a standardized method for evaluating the adhesion of the coating to the substrate.
1. Sample Preparation
-
Prepare coated substrates as described in the workflow diagram (Control, DEAMTES Primer, DEAMTES Integral Blend).
-
Ensure the coatings are fully cured according to the manufacturer's specifications.
2. Procedure (Method B for coatings thicker than 5 mils)
-
Make a series of six parallel cuts through the coating to the substrate using a sharp utility knife and a cutting guide.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.
-
Brush the area lightly to remove any detached flakes or ribbons of coating.
-
Apply a strip of pressure-sensitive tape (as specified in the ASTM standard) over the cross-hatch area and press firmly.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.
3. Evaluation
-
Visually inspect the grid area for any removal of the coating.
-
Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: more than 65% of the area has peeling or removal).
4. Data Interpretation
-
Compare the adhesion ratings of the control group with the DEAMTES-treated groups. A significant improvement in the rating for the DEAMTES groups indicates successful adhesion promotion.
Troubleshooting and Key Considerations
-
Poor Adhesion:
-
Inconsistent Results:
-
Cause: Environmental factors such as high humidity can cause premature hydrolysis and condensation of the silane in solution.[18]
-
Solution: Control the application environment and use freshly prepared silane solutions.
-
-
Coating Defects (e.g., cratering, loss of gloss):
-
Cause: Incompatibility of the silane with the coating formulation when used as an integral blend.
-
Solution: Evaluate the compatibility at different concentrations. Consider pre-dispersing the silane in a compatible solvent before adding it to the coating.
-
Safety Precautions
DEAMTES is a chemical that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[8][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a lab coat.[23]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8][24] Avoid breathing vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture, acids, and oxidizing agents.[23]
-
Spills: Absorb spills with an inert material and dispose of them according to local regulations.
Always consult the Safety Data Sheet (SDS) for DEAMTES before use for complete safety information.[8][23]
References
- Silanes as adhesion promoters for paints, inks, coatings, and adhesives - OnlyTRAININGS. (n.d.).
- How to use a Silane Adhesion Promoter? (n.d.).
- Silane Surface Treatment 8 Common Mistakes To Avoid. (2025, April 15).
- Silane Coupling Agent | Silane Adhesion Promoters | Multifunctional silanes | Surface Modifiers - Power Chemical Corporation. (n.d.).
- Adhesion Promoters: Silane Coupling Agents - ResearchGate. (n.d.).
- Silane Adhesion Promoters The Role in Adhesion - Daken Chemical. (2023, December 11).
- Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces | Langmuir - ACS Publications. (2022, May 5).
- APPLYING A SILANE COUPLING AGENT. (n.d.).
- Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces - PubMed. (2022, May 17).
- AP1355 Adhesion Promoter for Metal, Glass, Aluminum - 1 Liter Bottle. (n.d.).
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment - Benchchem. (n.d.).
- Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES. (n.d.).
- (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE - Gelest, Inc. (2015, March 6).
- Silane Surface Treatment | ZMsilane. (2024, July 23).
- Effect of Curing Conditions on the Protective Performance of an Ecofriendly Hybrid Silane Sol–Gel Coating with Clay Nanoparticles Applied on Mild Steel | Request PDF - ResearchGate. (2025, August 5).
- The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - MDPI. (2023, May 18).
- Silane Surface Treatment - Beyond Materials ltd. (n.d.).
- Amino Silane | Amino Propyl Silane - SINOSIL. (n.d.).
- 3 - SAFETY DATA SHEET. (2009, May 25).
- (N,N- DIETHYLAMINOMETHYL)TRIETHOXYSILANE - Amazon S3. (n.d.).
- Adhesion Promoter - Deco Chemical Technology Co.,Ltd. (2023, September 6).
- Adhesion Promoters 101 - Prospector Knowledge Center. (2022, November 9).
- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. (2025, August 7).
- THE FUNCTION OF ADHESION PROMOTERS IN ADHESIVE BONDING. - DTIC. (n.d.).
- Epoxy Flooring Delamination. (n.d.).
- N,N-Diethylhydroxylamine = 98 3710-84-7 - Sigma-Aldrich. (n.d.).
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. realworldepoxies.com [realworldepoxies.com]
- 3. researchgate.net [researchgate.net]
- 4. dakenchem.com [dakenchem.com]
- 5. Adhesion Promoter - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 6. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 7. chemsilicone.com [chemsilicone.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating | MDPI [mdpi.com]
- 11. Silane Surface Treatment - Beyond Materials ltd. [beyond-materials.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 16. sisib.com [sisib.com]
- 17. zmsilane.com [zmsilane.com]
- 18. zmsilane.com [zmsilane.com]
- 19. benchchem.com [benchchem.com]
- 20. gelest.com [gelest.com]
- 21. southernsignsupply.com [southernsignsupply.com]
- 22. researchgate.net [researchgate.net]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. fishersci.com [fishersci.com]
Application Note: Sol-Gel Synthesis Utilizing N-Ethyl-N-((triethoxysilyl)methyl)ethanamine for Advanced Material Formulation
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sol-gel synthesis of functionalized silica materials using N-Ethyl-N-((triethoxysilyl)methyl)ethanamine as a key precursor. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind the experimental design. By understanding the mechanistic pathways of hydrolysis and condensation with this specific aminosilane, researchers can effectively tailor material properties for a range of applications, including drug delivery, catalysis, and surface modification. This guide is designed to be a self-validating system, offering field-proven insights and robust protocols to ensure reproducible and reliable results.
Introduction: The Strategic Advantage of this compound in Sol-Gel Synthesis
The sol-gel process is a versatile and widely adopted method for creating inorganic and hybrid organic-inorganic materials with a high degree of control over their final properties. The fundamental chemistry involves the hydrolysis of molecular precursors, typically metal alkoxides, to form reactive hydroxyl groups, followed by condensation reactions that lead to the formation of a three-dimensional network. The choice of precursor is paramount as it dictates the functionality and ultimate performance of the resulting material.
This compound, a diethylaminomethyl-substituted triethoxysilane, offers distinct advantages over more common aminosilanes like (3-aminopropyl)triethoxysilane (APTES).[1] The tertiary amine functionality and the alpha-silane structure, where the nitrogen atom is in close proximity to the silicon atom, can accelerate the hydrolysis reaction.[1] This unique structural feature provides a powerful lever for manipulating reaction kinetics and, consequently, the morphology and porosity of the final sol-gel material. The presence of the diethylamino group also imparts a specific basicity and steric hindrance that can be exploited in applications requiring controlled surface interactions.
Applications at a Glance:
-
Drug Delivery: The amine groups can be protonated to create a positive surface charge, facilitating the loading and controlled release of anionic drugs.
-
Catalysis: The amine functionalities can act as basic catalytic sites or as anchors for catalytically active metal nanoparticles.
-
Surface Modification: Coatings derived from this precursor can alter the surface properties of substrates, enhancing adhesion, biocompatibility, or creating a specific chemical affinity.[2]
-
Adsorbents: The functionalized silica can be used for the targeted adsorption of molecules, such as CO2 or heavy metal ions from aqueous solutions.[3]
The Chemistry of this compound in Sol-Gel Formation
The sol-gel process using this compound, often in conjunction with a primary silica source like tetraethoxysilane (TEOS), proceeds through two fundamental reactions: hydrolysis and condensation.
2.1. Hydrolysis: The Initiation Step
In the presence of water and a catalyst (acid or base), the ethoxy groups (-OCH2CH3) of the silane precursor are replaced by hydroxyl groups (-OH).
Reaction: Si(OR)₄ + H₂O ⇌ Si(OR)₃(OH) + ROH
The diethylamino group within the this compound molecule can act as an internal base catalyst, accelerating the hydrolysis of its own ethoxy groups and those of co-precursors like TEOS. This self-promoting effect is a key differentiator from other silanes and can lead to faster gelation times.
2.2. Condensation: Building the Network
The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process is responsible for the formation of the solid network characteristic of a gel.
Reactions:
-
Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH
The rate of condensation is also influenced by pH. The amine functionality of the precursor helps to maintain a basic environment, which generally favors condensation reactions.
Below is a diagram illustrating the sol-gel process with this compound.
Caption: Workflow of the sol-gel synthesis process.
Experimental Protocols
3.1. Safety Precautions
This compound is corrosive and can cause severe skin burns and eye damage.[4][5] It is also moisture and air-sensitive.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store under an inert atmosphere.
3.2. Protocol 1: One-Pot Synthesis of Amine-Functionalized Silica Nanoparticles
This protocol describes a co-condensation method to synthesize silica nanoparticles with homogeneously distributed amine functional groups.[6]
Materials:
-
This compound (>95% purity)
-
Tetraethoxysilane (TEOS, >98% purity)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Centrifuge and centrifuge tubes
-
Oven
Procedure:
-
In a 250 mL round-bottom flask, combine 100 mL of absolute ethanol, 20 mL of deionized water, and 10 mL of ammonium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 15 minutes to ensure homogeneity.
-
In a separate beaker, prepare a mixture of TEOS and this compound. The molar ratio will determine the density of functional groups. A common starting point is a 9:1 molar ratio of TEOS to the aminosilane.
-
Add the silane mixture dropwise to the ethanol/water/ammonia solution under continuous stirring.
-
A white precipitate should begin to form, indicating the nucleation and growth of silica nanoparticles.
-
Allow the reaction to proceed for 12 hours at room temperature under continuous stirring.
-
After 12 hours, stop the stirring and collect the nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Wash the collected particles three times with ethanol and three times with deionized water to remove unreacted precursors and ammonia.
-
Dry the final product in an oven at 80°C for 24 hours.
3.3. Protocol 2: Post-Synthesis Grafting of Amine Functionality onto Pre-formed Silica
This method is suitable when a high concentration of amine groups on the surface of silica particles is desired.[6]
Materials:
-
Pre-synthesized silica nanoparticles (e.g., from Protocol 1 using only TEOS)
-
This compound
-
Toluene (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas (e.g., nitrogen or argon) supply
-
Heating mantle or oil bath
-
Soxhlet extraction apparatus
Procedure:
-
Activate the pre-synthesized silica nanoparticles by heating them at 150°C for 4 hours to remove physisorbed water and expose surface silanol groups.
-
In a three-neck round-bottom flask under an inert atmosphere, disperse 1 gram of the activated silica nanoparticles in 50 mL of anhydrous toluene.
-
Add 0.5 mL of this compound to the suspension.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours with continuous stirring.
-
After cooling to room temperature, collect the functionalized silica by filtration or centrifugation.
-
To remove any unreacted aminosilane, perform a Soxhlet extraction with toluene for 8 hours.
-
Dry the grafted silica nanoparticles in a vacuum oven at 60°C overnight.
Characterization of Amine-Functionalized Silica
A thorough characterization is essential to validate the successful synthesis and to understand the properties of the material.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of amine and siloxane functional groups. |
| Thermogravimetric Analysis (TGA) | Quantification of the organic (amine) content in the hybrid material. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Analysis of particle size, morphology, and dispersity. |
| Zeta Potential Measurement | Determination of the surface charge of the particles in suspension, which is indicative of the degree of amine functionalization.[7][8] |
| Nitrogen Adsorption-Desorption (BET) | Measurement of surface area and pore size distribution. |
| Ninhydrin Test | A colorimetric assay to quantify the surface density of primary and secondary amino groups.[8] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Rapid, uncontrolled precipitation | Reaction is too fast. | Decrease the concentration of the catalyst (ammonia) or the water content. Add the silane precursors more slowly. |
| Formation of large aggregates | Insufficient stirring or improper pH. | Increase the stirring speed. Ensure the pH is in the optimal range for nanoparticle formation (typically basic). |
| Low amine functionalization | Incomplete reaction or steric hindrance. | Increase the reaction time or temperature. In the grafting method, ensure the silica surface is properly activated. |
| Inconsistent particle size | Fluctuations in reaction conditions. | Maintain precise control over temperature, stirring rate, and the rate of precursor addition. |
Conclusion
This compound is a valuable precursor for the sol-gel synthesis of amine-functionalized silica materials. Its unique chemical structure allows for accelerated hydrolysis and provides a means to finely tune the properties of the final product. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this versatile aminosilane in their respective fields. By carefully controlling the synthesis parameters and employing rigorous characterization techniques, it is possible to develop advanced materials with tailored functionalities for a wide array of scientific and industrial applications.
References
-
Soto-Cantu, E., et al. (2012). Synthesis and rapid characterization of amine-functionalized silica. Langmuir, 28(15), 6333-6340. [Link]
-
Request PDF. (2025). Synthesis and Rapid Characterization of Amine-Functionalized Silica. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. PMC. [Link]
-
Starshinechemical. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. [Link]
-
ACS Publications. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-. PubChem. [Link]
-
MDPI. (n.d.). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. [Link]
-
ResearchGate. (2025). Sol–Gel Synthesis and Microstructure Analysis of Amino‐Modified Hybrid Silica Nanoparticles from Aminopropyltriethoxysilane and Tetraethoxysilane. [Link]
-
RSC Publishing. (n.d.). A statistical design approach to the sol–gel synthesis of (amino)organosilane hybrid nanoparticles. Physical Chemistry Chemical Physics. [Link]
-
ACS Publications. (2019). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. ACS Omega. [Link]
-
ResearchGate. (2023). Preparation of amino silane magnetic nanocomposite by the sol-gel process and investigation of its antibacterial activity. [Link]
-
MDPI. (2023). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior. [Link]
-
ResearchGate. (n.d.). Preparation of amino silane magnetic nanocomposite by the sol-gel process and investigation of its antibacterial activity. [Link]
-
National Center for Biotechnology Information. (2022). One-Pot Synthesis of Amine-Functionalized Nano-Silica via Sol-Gel Assisted by Reverse Micelle Microemulsion for Environmental Application. PMC. [Link]
-
AMiner. (n.d.). Sol-Gel Processing of Silica Nanoparticles and Their Applications. [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-N-methylethanamine;hydroiodide. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
- 5. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis and rapid characterization of amine-functionalized silica" by Erick Soto-Cantu, Rafael Cueto et al. [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Vapor Phase Deposition of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Introduction: The Significance of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine in Surface Functionalization
This compound, also known as (Diethylaminomethyl)triethoxysilane, is a versatile organosilane compound with significant utility in materials science, biotechnology, and drug development.[1] Its bifunctional nature, possessing both reactive triethoxysilyl groups and a tertiary amine functional group, allows it to act as a robust coupling agent and adhesion promoter.[2] This molecule is instrumental in modifying the surface properties of various substrates, particularly those with hydroxyl groups such as silica, glass, and metal oxides. The deposition of a thin film of this aminosilane can impart a positive surface charge, enhance adhesion between organic and inorganic materials, and provide a reactive handle for the subsequent immobilization of biomolecules or other chemical species.[2][3]
Vapor phase deposition offers a superior method for creating thin, uniform, and reproducible aminosilane layers compared to solution-based techniques.[4][5] This solvent-free approach minimizes the risk of uncontrolled polymerization and agglomeration in solution, which can lead to non-uniform, multilayered films.[6][7] The protocol detailed herein provides a comprehensive guide to the vapor phase deposition of this compound, designed for researchers and professionals seeking to create high-quality, functionalized surfaces.
Mechanistic Insights: The Chemistry of Vapor Phase Silanization
The vapor phase deposition of this compound onto a hydroxylated surface (e.g., SiO₂) is a multi-step process governed by hydrolysis and condensation reactions. A foundational understanding of this mechanism is crucial for optimizing deposition parameters and achieving desired film characteristics.
-
Hydrolysis: The initial and rate-limiting step is the hydrolysis of the ethoxy groups on the silane molecule by surface-adsorbed water or residual atmospheric moisture. This reaction forms reactive silanol (Si-OH) groups. The close proximity of the nitrogen atom to the silicon atom in this compound can accelerate this hydrolysis reaction compared to traditional aminopropylsilanes.[8]
-
Condensation and Covalent Bonding: The newly formed silanol groups on the aminosilane molecule then undergo a condensation reaction with the hydroxyl groups present on the substrate surface. This results in the formation of stable, covalent siloxane (Si-O-Si) bonds, anchoring the aminosilane to the surface.[9]
-
Cross-Linking: Neighboring, surface-bound aminosilane molecules can also undergo condensation reactions with each other, forming a cross-linked polysiloxane network on the surface. This lateral polymerization enhances the stability and durability of the deposited film.[10]
The amine group of this compound plays a crucial role in this process. It can catalyze the hydrolysis and condensation reactions, further promoting the formation of a dense and stable film.[9][11] Additionally, the amine functionality can interact with surface silanol groups through hydrogen bonding, influencing the orientation of the deposited molecules.[3][11]
Experimental Workflow and Protocols
This section details the complete, step-by-step protocol for the vapor phase deposition of this compound. Adherence to these procedures is critical for achieving a uniform and functional aminosilane layer.
I. Substrate Preparation: The Foundation for a Quality Film
The cleanliness and hydroxylation state of the substrate are paramount for successful silanization. The following protocol is recommended for silica-based substrates (e.g., glass slides, silicon wafers).
Protocol 1: Substrate Cleaning and Activation
-
Sonication: Place the substrates in a beaker containing a 2% (v/v) solution of laboratory-grade detergent in deionized (DI) water. Sonicate for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates under running DI water for at least 3 minutes.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropanol for 10 minutes each to remove any remaining organic residues and water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Activation (Recommended): For optimal surface hydroxylation, treat the substrates with an oxygen or argon plasma cleaner for 3-5 minutes. This step creates a high density of surface hydroxyl groups, which are the primary reaction sites for the aminosilane.
-
Immediate Use: Use the cleaned and activated substrates immediately for deposition to prevent atmospheric contamination.
II. Vapor Phase Deposition: The Heart of the Process
This procedure should be performed in a dedicated vacuum deposition chamber or a desiccator connected to a vacuum line.
Protocol 2: Vapor Phase Silanization
-
Precursor Preparation: In a controlled environment (e.g., a glove box or under an inert atmosphere), place a small, open container (e.g., a glass vial) containing 100-200 µL of this compound inside the deposition chamber.
-
Causality: Isolating the precursor ensures a controlled and gradual increase in its vapor pressure within the chamber.
-
-
Substrate Placement: Place the cleaned and activated substrates on a sample holder within the deposition chamber, ensuring they do not come into direct contact with the liquid precursor.
-
Chamber Evacuation: Seal the chamber and evacuate it to a base pressure of <1 Torr. This step removes atmospheric water and other contaminants that could interfere with the deposition process.
-
Deposition: Isolate the chamber from the vacuum pump. Allow the precursor to vaporize and deposit onto the substrates for a predetermined duration. A typical deposition time ranges from 2 to 12 hours at room temperature.
-
Expert Insight: Longer deposition times generally lead to denser and more complete monolayer formation. However, excessively long times can result in thicker, less uniform films. Optimization of the deposition time for your specific application is recommended.
-
-
Venting and Purging: After the deposition period, vent the chamber with an inert gas such as nitrogen or argon. Purge the chamber with the inert gas for 10-15 minutes to remove any unreacted precursor vapor.
III. Post-Deposition Curing: Stabilizing the Film
Curing is a critical step to drive the condensation reactions to completion and remove any physisorbed molecules.
Protocol 3: Thermal Curing
-
Removal from Chamber: Carefully remove the coated substrates from the deposition chamber.
-
Solvent Rinse (Optional): To remove any loosely bound silane molecules, briefly rinse the substrates with a non-polar solvent such as toluene or hexane and then dry with nitrogen gas.[12]
-
Baking: Place the substrates in an oven at 100-120°C for 30-60 minutes.[12]
-
Causality: This thermal treatment provides the energy required to complete the condensation reactions between adjacent silane molecules and between the silane and the substrate, resulting in a stable, cross-linked film.[12]
-
-
Cooling and Storage: Allow the substrates to cool to room temperature before use. Store the functionalized substrates in a clean, dry, and inert environment to prevent degradation of the aminosilane layer.
Visualizing the Process
To aid in the conceptualization of the experimental procedures and the underlying chemistry, the following diagrams are provided.
Figure 1: Experimental workflow for vapor phase deposition.
Figure 2: Reaction mechanism on a hydroxylated surface.
Film Characterization and Data Interpretation
A self-validating protocol requires robust characterization to confirm the successful deposition and quality of the aminosilane film. The following techniques are recommended:
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Deposition |
| Contact Angle Goniometry | Water Contact Angle (WCA) | A significant increase in WCA compared to the clean, hydrophilic substrate. The resulting surface should be less hydrophilic.[12] |
| Spectroscopic Ellipsometry | Film Thickness | A uniform film thickness, typically in the range of 6-20 Å for a monolayer, depending on deposition conditions.[12][13] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | Presence of N1s and Si2p peaks corresponding to the aminosilane. The N1s peak can confirm the presence of the amine groups.[3][4] |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | A smooth, uniform surface with low root-mean-square (RMS) roughness, indicating a well-formed monolayer.[4][12] |
Trustworthiness and Field-Proven Insights
-
Inert Atmosphere is Key: The handling of the aminosilane precursor and the deposition process should minimize exposure to atmospheric moisture to prevent premature hydrolysis and polymerization in the vapor phase, which can lead to particulate contamination on the substrate.
-
Substrate Reactivity: The protocol provided is optimized for silica-based surfaces. Other substrates, such as metal oxides (e.g., TiO₂, Al₂O₃), may require different activation procedures to ensure a sufficient density of surface hydroxyl groups.
-
Film Stability: While the formed siloxane bonds are strong, aminosilane layers can be susceptible to hydrolysis and degradation in aqueous environments, particularly at non-neutral pH.[4][11] The stability of the film should be evaluated under conditions relevant to its intended application.
By adhering to this detailed guide, researchers can reliably produce high-quality this compound films, enabling advancements across a wide range of scientific and industrial applications.
References
-
Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. Available at: [Link]
-
Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce. Primetech Analytical. Available at: [Link]
-
Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. National Institutes of Health. Available at: [Link]
-
Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. Available at: [Link]
-
Structure and Dynamics of Amino Functional Silanes Adsorbed on Silica Surfaces. Available at: [Link]
-
Supplier of this compound for Safe and Effective Chemical Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Exploring Surface Silanization and Characterization of Thin Films. BYU ScholarsArchive. Available at: [Link]
-
Formation of Uniform Aminosilane Thin Layers: An Imine Formation To Measure Relative Surface Density of the Amine Group. ACS Publications. Available at: [Link]
-
Probable hydrolysis and condensation reactions of aminosilane... ResearchGate. Available at: [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Institutes of Health. Available at: [Link]
-
The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. Defense Technical Information Center. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. lehigh.edu [lehigh.edu]
- 4. primetech-analytical.co.il [primetech-analytical.co.il]
- 5. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 6. Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. "Structure and Dynamics of Amino Functional Silanes Adsorbed on Silica " by Hye-Jung Kang and Frank D. Blum [scholarsmine.mst.edu]
- 11. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeos.edpsciences.org [jeos.edpsciences.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Surface Modification of Metal Oxides with N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Introduction: A Novel α-Silane for Advanced Surface Engineering
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, also known as (Diethylaminomethyl)triethoxysilane (DETAS), is an organofunctional α-silane coupling agent that provides a versatile platform for covalently modifying metal oxide surfaces.[1] Its unique structure, featuring a tertiary amine group in close proximity to the silicon atom, offers distinct advantages in reaction kinetics and surface functionality compared to more common γ-aminosilanes like APTES.[2]
The primary utility of this silane lies in its ability to form stable, covalent siloxane (Si-O-M) bonds with surface hydroxyl groups present on a wide array of inorganic materials. This modification transforms the surface chemistry of the substrate, enabling applications such as:
-
Adhesion Promotion: Creating a robust interface between inorganic substrates (like glass or metal) and organic polymers in coatings, adhesives, and composites.[3][4]
-
Biomolecule Immobilization: Providing an amine-functionalized surface for the attachment of proteins, enzymes, or nucleic acids in biosensors and diagnostic platforms.
-
Drug Delivery Systems: Modifying the surface of nanoparticles (e.g., silica, titania) to improve drug loading, control release kinetics, and enhance cellular uptake.[3]
-
Controlled Wettability: Tuning the hydrophilicity/hydrophobicity of surfaces for microfluidics, anti-fouling coatings, and specialized materials.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the underlying chemical principles, provides validated experimental protocols, and offers insights into the characterization of surfaces modified with this compound.
The Chemistry of Silanization: Mechanism and Key Parameters
The covalent attachment of this compound to a metal oxide surface is a two-stage process involving hydrolysis followed by condensation.[5][6] Understanding this mechanism is critical for designing and troubleshooting modification protocols.
Stage 1: Hydrolysis The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silane to form reactive silanol groups (-OH).[5][7] This reaction is catalyzed by the presence of water and can be influenced by pH. Ethanol is generated as a byproduct. The close proximity of the diethylamino group in this α-silane can accelerate this hydrolysis step compared to traditional aminopropyl silanes.[2]
Stage 2: Condensation The newly formed, highly reactive silanol groups can then undergo condensation in two ways:
-
Surface Condensation: The primary desired reaction, where the silanol groups on the silane react with the hydroxyl groups (-OH) present on the metal oxide surface. This forms a stable, covalent siloxane bond (Si-O-Surface), anchoring the molecule to the substrate.[5]
-
Self-Condensation: Hydrolyzed silane molecules can also react with each other, forming siloxane bonds (Si-O-Si) that can lead to the formation of oligomers in solution or a cross-linked polysiloxane network on the surface.[7][8]
The extent of self-condensation versus surface condensation is controlled by reaction conditions, particularly the concentration of water and the silane.
Caption: Mechanism of metal oxide surface modification.
Physicochemical & Safety Data
A thorough understanding of the reagent's properties is essential for safe and effective handling.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 15180-47-9 | [1] |
| Synonyms | (Diethylaminomethyl)triethoxysilane, DETAS | [1] |
| Molecular Formula | C₁₁H₂₇NO₃Si | [1][2] |
| Molecular Weight | 249.42 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [9] |
| Purity | >95.0% (GC) | [9] |
| Boiling Point | 74-76 °C @ 3 Torr | [2] |
| Flash Point | 97 - 103.9 °C | [2][9] |
| Density | ~0.93 g/cm³ @ 25 °C |[2] |
Safety & Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[9]
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[9]
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
-
-
Storage: Store under an inert gas in a cool, dry place. The material is sensitive to moisture and air.[9]
Experimental Protocols
The following protocols provide a robust starting point for the modification of both particulate and planar metal oxide surfaces. Optimization may be required based on the specific substrate and desired outcome.
Protocol 1: Modification of Silica Nanoparticles in an Ethanolic Solution
This protocol is adapted for modifying nanoparticles in a slurry, a common procedure in drug delivery and composite material development.
Materials and Reagents:
-
Silica Nanoparticles (SiO₂)
-
This compound (>95% purity)
-
Ethanol (Anhydrous, 200 proof)
-
Deionized Water
-
Ammonium Hydroxide (optional, for base-catalyzed hydrolysis)
-
Glacial Acetic Acid (optional, for acid-catalyzed hydrolysis)
-
High-speed Centrifuge and Tubes
Step-by-Step Methodology:
-
Substrate Pre-treatment (Activation):
-
Rationale: This step is critical to remove physically adsorbed water and maximize the number of reactive hydroxyl groups on the silica surface.
-
Disperse silica nanoparticles in ethanol.
-
Isolate the nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes) and discard the supernatant.[10]
-
Repeat the wash/centrifugation process two more times with anhydrous ethanol to ensure removal of water.[10]
-
For rigorous activation, dry the washed particles in a vacuum oven at 120-150 °C for 4-6 hours.[11] Cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
Preparation of Silanization Solution:
-
Rationale: The silane is pre-hydrolyzed in a controlled manner before being introduced to the nanoparticles.
-
In a fume hood, prepare a 95:5 (v/v) ethanol/water solution. For example, mix 95 mL of anhydrous ethanol with 5 mL of deionized water.
-
Optional: Adjust the pH of this solution to ~4.5 with glacial acetic acid for acid-catalyzed hydrolysis or to ~10 with ammonium hydroxide for base-catalyzed hydrolysis. Acid catalysis generally leads to faster hydrolysis, while base catalysis promotes condensation.[5]
-
Add this compound to the ethanol/water solution to achieve a final concentration of 1-5% (v/v).
-
Stir the solution for 30-60 minutes to allow for partial hydrolysis of the ethoxy groups.
-
-
Silanization Reaction:
-
Rationale: The activated nanoparticles are mixed with the pre-hydrolyzed silane solution to allow for covalent bond formation.
-
Re-disperse the pre-treated silica nanoparticles in fresh anhydrous ethanol to a known concentration (e.g., 5-10 mg/mL).[10]
-
Add the pre-hydrolyzed silane solution to the nanoparticle dispersion. A typical weight ratio of SiO₂ to silane can range from 1:0.01 to 1:0.1.[10]
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.[10] For some substrates, gentle heating (40-60 °C) can accelerate the reaction.
-
-
Washing and Purification:
-
Rationale: It is crucial to remove excess, unreacted silane and physisorbed oligomers to ensure that the final surface properties are due to the covalently bound monolayer.
-
Isolate the modified nanoparticles by centrifugation (15,000 rpm, 10 min).
-
Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous ethanol.
-
Repeat this centrifugation/re-dispersion washing cycle at least three times.[10]
-
-
Curing (Final Bond Formation):
-
Rationale: A final heating step drives the condensation reaction to completion, forming stable siloxane bonds and removing residual water and ethanol.
-
After the final wash, dry the modified nanoparticles in a vacuum oven at 80-110 °C for 2-4 hours.[11]
-
The final product should be stored in a desiccator to prevent moisture contamination.
-
Protocol 2: Modification of Planar Metal Oxide Surfaces (e.g., Wafers, Glass Slides)
This protocol is suitable for flat substrates where the silane can be applied from a solution by immersion.
Materials and Reagents:
-
Planar Substrate (e.g., silicon wafer with native oxide, glass slide, titania-coated surface)
-
This compound (>95% purity)
-
Toluene (Anhydrous)
-
Acetone and Isopropanol (for cleaning)
-
Piranha solution (H₂SO₄/H₂O₂) or UV-Ozone cleaner (for activation)
Step-by-Step Methodology:
-
Substrate Pre-treatment (Cleaning & Activation):
-
Rationale: Planar surfaces must be scrupulously cleaned of organic contaminants and then activated to generate a high density of surface hydroxyl groups.
-
Cleaning: Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (15 minutes each). Dry under a stream of nitrogen.
-
Activation:
-
Option A (Piranha Etch - Extreme Caution Required): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30-60 minutes. Rinse copiously with deionized water and dry with nitrogen.
-
Option B (UV-Ozone): Place the substrate in a UV-Ozone cleaner for 15-20 minutes.
-
-
Use the activated substrate immediately.
-
-
Silanization Reaction (Immersion):
-
Rationale: The reaction is performed under anhydrous conditions to favor the formation of a self-assembled monolayer.
-
In a fume hood and under an inert atmosphere (glovebox or Schlenk line), prepare a 1% (v/v) solution of this compound in anhydrous toluene.[11]
-
Place the activated substrate in a suitable container and immerse it in the silane solution for 4-16 hours at room temperature.[11] Ensure the container is sealed to prevent moisture ingress.
-
-
Washing and Purification:
-
Rationale: Sequential rinsing removes non-covalently bound silane molecules.
-
Remove the substrate from the silanization solution.
-
Rinse it sequentially with copious amounts of anhydrous toluene, followed by isopropanol or ethanol, to remove any physisorbed silane.[11]
-
Dry the substrate under a stream of nitrogen.
-
-
Curing:
-
Rationale: A final bake strengthens the covalent surface bonds.
-
Place the washed and dried substrate in an oven at 110-120 °C for 1 hour.
-
Allow the substrate to cool to room temperature before characterization or use.
-
Caption: General experimental workflow for surface silanization.
Characterization of Modified Surfaces
Confirmation of a successful surface modification is essential. The following techniques are recommended:
-
Water Contact Angle Goniometry: A simple and rapid method to assess the change in surface wettability. Unmodified hydrophilic metal oxides will have a low contact angle (<20°), while a successfully functionalized surface will become more hydrophobic, exhibiting a higher contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information. The appearance of N 1s and an increase in the Si 2p signal relative to the substrate signal (e.g., O 1s, Ti 2p, Si 2p from silica) confirms the presence of the silane.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the characteristic vibrational bands of the silane's alkyl groups (C-H stretching ~2850-2975 cm⁻¹) and the formation of Si-O-Si or Si-O-M bonds (~1000-1100 cm⁻¹).[8]
-
Thermogravimetric Analysis (TGA): Useful for modified powders/nanoparticles. The mass loss at elevated temperatures (200-600 °C) corresponds to the decomposition of the grafted organic layer, allowing for quantification of the grafting density.
Table 2: Typical Protocol Parameters & Expected Outcomes
| Parameter | Typical Range | Rationale |
|---|---|---|
| Silane Concentration | 1 - 5% (v/v) | Balances reaction efficiency with risk of multilayer formation. |
| Solvent | Anhydrous Ethanol or Toluene | Provides a medium for the reaction; anhydrous nature controls hydrolysis. |
| Reaction Time | 4 - 24 hours | Allows sufficient time for hydrolysis and condensation to occur.[10][11] |
| Reaction Temperature | Room Temp to 60 °C | Higher temperatures can increase reaction rate but may also promote self-condensation. |
| Curing Temperature | 80 - 120 °C | Ensures complete condensation and removal of byproducts.[11] |
| Expected Outcome | Amine-functionalized surface | Increased hydrophobicity, presence of Nitrogen and Silicon via XPS. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or Low Surface Coverage | Incomplete substrate activation (low -OH density).Moisture contamination in "anhydrous" solvent.Depleted silane reagent (hydrolyzed in bottle). | Ensure rigorous pre-treatment (Piranha, UV-Ozone).Use freshly opened or properly stored anhydrous solvents.Use fresh silane; purge bottle with argon/nitrogen after use. |
| Particle Aggregation (for Nanoparticles) | Excessive self-condensation of silane.Reaction carried out in a poor solvent for the modified particles. | Reduce silane concentration or reaction time.Ensure vigorous stirring during reaction; sonicate if necessary. |
| High Water Contact Angle Variability | Non-uniform silane coating; "islands" of silane.Incomplete rinsing of excess silane. | Increase reaction time or ensure uniform mixing/immersion.Increase the volume and number of washing steps. |
References
- The Chemistry of Triethoxysilane Hydrolysis and Condensation - Benchchem. (n.d.). BenchChem.
- Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- - LookChem. (n.d.). LookChem.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine SDS - TCI EUROPE N.V. (n.d.). SDS Manager.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9 - TCI Chemicals. (n.d.). TCI Chemicals.
- Kurjata, J., et al. (2013). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. European Journal of Chemistry.
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (2023). SciSpace.
- Supplier of this compound for Safe and Effective Chemical Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine 15180-47-9 - TCI (Shanghai) Development Co., Ltd. (n.d.). TCI Chemicals.
- Protocol for Silica Nanoparticles Surface Modification. (2022). BroadPharm.
- Application Notes and Protocols for Surface Modification of Silica with Triethylsilanol. (n.d.). BenchChem.
- Alonso, B., et al. (2006). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate.
- This compound, min 95%, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine Formula - ECHEMI. (n.d.). ECHEMI.
- Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents. (n.d.). Google Patents.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical. (n.d.). Starshinechemical.
- Manufacturer's Feasibility Analysis of this compound for Industrial Applications. (n.d.). Manufacturer's Analysis.
Sources
- 1. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- MSDS CasNo.15180-47-9 [m.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. innospk.com [innospk.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Crosslinking RTV silicone rubber with N-Ethyl-N-((triethoxysilyl)methyl)ethanamine.
Application Note & Protocol Guide
Topic: Crosslinking RTV Silicone Rubber with N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to Amine-Cured RTV Silicone Systems
Room-Temperature-Vulcanizing (RTV) silicone rubbers are a cornerstone in numerous advanced applications, from medical devices to aerospace components, prized for their flexibility, thermal stability, and chemical inertness[1][2]. The curing process, a transition from a liquid polymer to a solid elastomer, is orchestrated by crosslinking agents. This guide focuses on a specific α-aminosilane, this compound, as a crosslinking agent for hydroxyl-terminated polydimethylsiloxane (PDMS), a common base for RTV silicones[3][4].
Unlike traditional γ-aminosilanes, the α-position of the amine group in this compound introduces unique reactivity. The close proximity of the nitrogen atom to the silicon atom can accelerate the hydrolysis of the ethoxy groups, a critical first step in the curing process[5]. This document provides a comprehensive overview of the underlying chemistry, detailed protocols for formulation and curing, and methods for characterizing the resulting elastomer.
The Dual Role of this compound: Crosslinker and Catalyst
The crosslinking of RTV silicone rubber is fundamentally a two-step process: hydrolysis followed by condensation[6][7]. This compound (CAS RN: 15180-47-9)[8][9][10] participates in both stages, acting as both a reactant and a catalyst.
-
Hydrolysis: The triethoxysilyl groups of the aminosilane react with ambient moisture to form highly reactive silanol (Si-OH) groups and ethanol as a byproduct. The amine functionality of the molecule can act as a base catalyst, accelerating this hydrolysis step[6].
-
Condensation: The newly formed silanol groups on the crosslinker then condense with the hydroxyl terminals of the polydimethylsiloxane (PDMS) chains. This reaction forms stable siloxane (Si-O-Si) bonds, creating a three-dimensional network that constitutes the cured rubber[1][11]. The amine group can also catalyze this condensation reaction[3][12].
The following diagram illustrates this reaction pathway:
Caption: Workflow for preparing the uncured RTV silicone base.
Protocol 2: Curing and Characterization
-
Casting: Pour the uncured silicone base into a mold of the desired shape for mechanical testing (e.g., dog-bone shape for tensile testing).
-
Curing: Allow the cast silicone to cure at room temperature (20-25°C) and controlled humidity (40-60% RH). The curing time will vary depending on the formulation and sample thickness but typically ranges from 24 to 72 hours. A tack-free surface is a good indicator of initial curing.
-
Post-Curing (Optional): For applications requiring enhanced mechanical properties and thermal stability, a post-curing step can be performed. Place the cured sample in an oven at 150°C for 4 hours.
-
Characterization:
-
Mechanical Properties: Perform tensile strength, elongation at break, and Shore A hardness tests according to relevant ASTM standards. These properties are highly dependent on the crosslink density.[13]
-
Thermal Stability: Use thermogravimetric analysis (TGA) to determine the thermal degradation profile of the cured silicone rubber.[1][14][15]
-
Crosslink Density: Can be estimated from dynamic mechanical analysis (DMA) or swelling experiments.
-
Interpreting Results and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Tacky surface after extended curing | Insufficient moisture for hydrolysis; low crosslinker concentration. | Increase ambient humidity during curing; increase the concentration of the crosslinker. |
| Brittle elastomer | Excessive crosslinker concentration leading to high crosslink density. | Reduce the amount of crosslinker in the formulation. |
| Bubbles in the cured rubber | Incomplete degassing. | Ensure thorough degassing before casting and curing. |
| Inconsistent curing | Poor mixing of components. | Improve the mixing process to ensure a homogenous distribution of the crosslinker. |
Conclusion
This compound serves as an efficient and versatile crosslinking agent for RTV silicone rubber. Its dual functionality as both a crosslinker and a catalyst offers a streamlined approach to formulating amine-cured silicone systems. By carefully controlling the formulation and curing conditions, researchers can tailor the mechanical and thermal properties of the resulting elastomer to meet the demands of a wide range of scientific and industrial applications.
References
-
Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker. National Institutes of Health (NIH). Available at: [Link]
-
This compound. Starshinechemical. Available at: [Link]
-
How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. MDPI. Available at: [Link]
-
Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. PubChem. Available at: [Link]
-
Synthesis and characterization of novel room temperature vulcanized (RTV) silicone rubbers using octa[(trimethoxysilyl)ethyl]POSS as cross-linker. ResearchGate. Available at: [Link]
-
Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. LookChem. Available at: [Link]
-
How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Semantic Scholar. Available at: [Link]
-
How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. MDPI. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available at: [Link]
-
RTV silicone. Wikipedia. Available at: [Link]
-
Room Temperature Vulcanizing (RTV) Silicones. Wacker Chemie AG. Available at: [Link]
- Method of preparing amine-cured silicone compositions resistant to hydrocarbon fluid and uses thereof. Google Patents.
- Amine-cured silicone compositions resistant to hydrocarbon fluid and uses thereof. Google Patents.
-
This compound, min 95%, 1 gram. CP Lab Safety. Available at: [Link]
-
PRODUCTS FOR RTV-1 SILICONE SEALANTS. Evonik. Available at: [Link]
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. Available at: [Link]
-
N-ethyl-N-[(trimethylsilyl)methyl]ethanamine. ChemBK. Available at: [Link]
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchSquare. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]
- Moisture-curing rtv silicone composition with homogeneous deep-cure. Google Patents.
- Silicone sealant cross-linking agent, and preparation method and application thereof. Google Patents.
-
Studies on the aminolysis of RTV silicone rubber and modifications of degradation products. ResearchGate. Available at: [Link]
-
Formulating RTV Silicone Sealants. SiSiB SILICONES. Available at: [Link]
-
Silanes & Silicones for RTV-2 formulation guide. SiSiB SILANES. Available at: [Link]
- Alkoxy-crosslinking RTV1 silicone rubber mixtures. Google Patents.
-
Ethanamine, N-ethyl-N-methyl-. NIST WebBook. Available at: [Link]
-
High-Purity this compound (CAS 15180-47-9): Your Key Intermediate for OLED Materials. Watson International Ltd. Available at: [Link]
-
Sourcing this compound: A Guide for OLED Manufacturers. LinkedIn. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100038859A1 - Method of preparing amine-cured silicone compositions resistant to hydrocarbon fluid and uses thereof - Google Patents [patents.google.com]
- 4. US8202928B2 - Amine-cured silicone compositions resistant to hydrocarbon fluid and uses thereof - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
- 9. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]- MSDS CasNo.15180-47-9 [lookchem.com]
- 11. evonik.com [evonik.com]
- 12. US6001948A - Alkoxy-crosslinking RTV1 silicone rubber mixtures - Google Patents [patents.google.com]
- 13. Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Ethyl-N-((triethoxysilyl)methyl)ethanamine Coating Thickness
Welcome to the technical support center for N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (ETES) coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling and optimizing the thickness of your ETES surface modifications. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETES) and how does it form a coating?
This compound is an organofunctional aminosilane.[1][2] Its structure contains two key components: a triethoxysilyl group that can form covalent bonds with hydroxyl-rich surfaces (like glass, silicon, and many metal oxides), and a diethylaminomethyl functional group that imparts specific chemical properties to the modified surface.[1][3]
The coating process is a two-step reaction:
-
Hydrolysis: The three ethoxy groups (-OCH₂CH₃) on the silicon atom react with water to form reactive silanol groups (-Si-OH). The close proximity of the nitrogen atom to the silicon atom in ETES can accelerate this hydrolysis reaction compared to other aminosilanes.[3]
-
Condensation: These silanol groups then condense in two ways: by forming stable Si-O-Substrate covalent bonds with the hydroxyl groups on the surface, and by reacting with other ETES molecules to form a cross-linked siloxane (Si-O-Si) network on the surface.[4]
This self-assembly process results in a durable, thin-film coating.[5]
Q2: Why is controlling the coating thickness of ETES important?
Controlling the thickness of the ETES layer is critical because it directly impacts the functional properties of your surface.
-
Monolayer vs. Multilayer: For many applications, such as biosensors or nanoparticle attachment, a uniform monolayer is desired to present a consistent density of amine functional groups.[6][7] Uncontrolled polymerization can lead to thick, non-uniform multilayers, which can obscure the underlying substrate's properties and lead to inconsistent experimental results.[5][7]
-
Adhesion Promotion: When used as an adhesion promoter, the optimal thickness provides a robust chemical bridge between an inorganic substrate and an organic overcoat.[8][9] An excessively thick and poorly cross-linked layer can become a weak boundary layer, leading to delamination.[10]
-
Surface Properties: The thickness influences surface energy, wettability, and roughness, which are critical parameters in applications ranging from microfluidics to drug delivery.[5][6]
Q3: What are the primary factors that influence ETES coating thickness?
The final thickness of the ETES coating is a result of the interplay between several key experimental parameters. Understanding and controlling these factors is essential for reproducible results. The most influential factors include:
-
Water Availability: Water is essential for the initial hydrolysis step. However, excess water in the solvent or high ambient humidity can lead to premature and uncontrolled polymerization of ETES in the solution, resulting in the deposition of thick, rough, and non-uniform multilayers.[5][7]
-
ETES Concentration: Higher concentrations of ETES in the deposition solution can increase the rate of intermolecular reactions, favoring the formation of multilayers.[7][11]
-
Reaction Time: Longer deposition times generally lead to thicker films, as more ETES molecules have the opportunity to react with the surface and with each other.[5][6] The relationship is often not linear, with rapid initial deposition followed by a slower growth phase.
-
Temperature: Increased temperature can accelerate both the hydrolysis and condensation reactions.[11][12][13] This can lead to a higher grafting density and potentially thicker films, but it can also increase the rate of undesirable solution-phase polymerization if not carefully controlled.[11]
-
Solvent Choice: The choice of solvent affects the solubility of ETES and the availability of trace water. Anhydrous solvents like toluene are often used to minimize excess water and promote the formation of more ordered monolayers.[5][6]
-
Post-Deposition Curing: A thermal curing step after deposition promotes further cross-linking within the silane layer and the formation of stable covalent bonds with the substrate, which can slightly alter the final thickness and improves the layer's stability.[14][15][16]
Visualizing the ETES Coating Mechanism
The following diagram illustrates the key steps of ETES hydrolysis and condensation on a hydroxylated surface.
Caption: ETES Hydrolysis and Condensation Pathway.
Troubleshooting Guide: Coating Thickness Issues
This section addresses common problems encountered during ETES coating experiments, providing causative explanations and actionable solutions.
Problem 1: My coating is too thick and appears hazy or non-uniform.
-
Likely Cause: This is a classic symptom of uncontrolled polymerization and multilayer formation.[5][7] The primary culprit is almost always excess water in the system, which causes ETES to polymerize in solution before it can form an ordered layer on the surface. High silane concentration can also contribute significantly.[7][11]
-
Solutions:
-
Control Water Content:
-
Use anhydrous solvents (e.g., dry toluene) for your deposition solution.[5][6]
-
Thoroughly dry all glassware in an oven (e.g., 110-150°C for at least 4 hours) immediately before use.[15][17]
-
Perform the deposition in a controlled, low-humidity environment like a glove box or a desiccator.
-
Consider vapor-phase deposition, which is generally less sensitive to ambient humidity.[6][14]
-
-
Reduce ETES Concentration:
-
Optimize Reaction Time:
-
Problem 2: The coating is too thin or I have poor surface coverage.
-
Likely Cause: Insufficient reaction time, low reactivity of the substrate surface, or depleted/degraded ETES solution can lead to thin or incomplete coatings. The surface must be properly prepared to ensure a high density of hydroxyl groups are available for reaction.[9][18]
-
Solutions:
-
Substrate Preparation is Key:
-
Ensure the substrate is scrupulously clean. Contaminants like oils or dust will prevent the silane from bonding.[9][10][19] A common cleaning procedure involves sonication in detergents followed by organic solvents (e.g., acetone, ethanol).[17]
-
Activate the surface to generate hydroxyl groups. For glass or silicon, this can be achieved with an oxygen plasma treatment, piranha etch (use with extreme caution), or a strong acid/base wash.[4][8][17]
-
-
Increase Reaction Parameters:
-
Check Your Reagents:
-
Use fresh ETES. Silanes can degrade over time, especially if exposed to moisture. It's best to purchase in small quantities and store under an inert atmosphere (e.g., argon or nitrogen).[17]
-
Prepare the deposition solution immediately before use. The silanols formed upon hydrolysis are reactive and can self-condense in the solution over time.[15][16]
-
-
Problem 3: My results are not reproducible between experiments.
-
Likely Cause: Inconsistent experimental conditions are the most common source of poor reproducibility. Ambient humidity, minor variations in water content in the solvent, and slight differences in substrate preparation can all lead to significant variations in coating thickness.[10]
-
Solutions:
-
Standardize Your Protocol:
-
Document every step of your process with meticulous detail.
-
Control the environment. If possible, perform depositions in a glove box with controlled humidity. If not, always record the ambient temperature and humidity for each experiment.
-
Use the same source and batch of solvent and ETES for a series of comparative experiments.
-
Standardize your substrate cleaning and activation procedure.[17]
-
-
Consider Vapor-Phase Deposition:
-
Vapor-phase silanization can offer better reproducibility as it eliminates variables associated with solvents.[14] In this method, the cleaned substrate is placed in a vacuum chamber with a small amount of ETES, and the deposition is controlled by time, temperature, and pressure.
-
-
Quantitative Parameter Optimization
To achieve a specific coating thickness, a systematic approach is necessary. The following table summarizes the expected effect of key parameters on ETES coating thickness.
| Parameter | Action | Expected Effect on Thickness | Rationale & Key Considerations |
| ETES Concentration | Increase | Increase | Higher concentration promotes multilayer formation.[11] For monolayers, use dilute solutions (0.5-2%).[9][15] |
| Water Content | Increase | Significant Increase | Excess water causes uncontrolled polymerization in solution, leading to thick, rough films.[5][7] Trace amounts are necessary for hydrolysis. |
| Deposition Time | Increase | Increase | More time allows for more extensive surface reaction and polymerization.[6] The effect may plateau over time. |
| Temperature | Increase | Increase | Accelerates reaction kinetics (hydrolysis and condensation).[11][12][13] Can also accelerate undesirable side reactions if not controlled. |
| pH (Aqueous Solution) | Adjust to 4.5-5.5 | Optimize for Monolayer | For aqueous-alcohol solutions, a slightly acidic pH can catalyze hydrolysis without excessively promoting condensation in the solution.[15][16] Note: The amine in ETES is basic and may influence the local pH. |
| Curing Temperature | Increase | Minor Decrease/Stabilize | Promotes densification of the siloxane network and removal of trapped water/solvent, which can slightly reduce thickness but increases stability.[14][15] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition for a Controlled ETES Monolayer
This protocol is designed to favor the formation of a thin, uniform ETES layer.
-
Substrate Preparation (Critical Step): a. Clean substrates by sonicating for 20 minutes each in a sequence of detergent (e.g., 2% Hellmanex III), deionized water (rinse thoroughly), acetone, and finally methanol.[17] b. Dry the substrates with a stream of nitrogen or in an oven at 110°C for at least 10 minutes.[17] c. Activate the surface by treating with an oxygen plasma cleaner for 5-20 minutes to generate surface hydroxyl groups.[4][17] Move immediately to the next step as the surface is highly reactive.[17]
-
Silanization Solution Preparation: a. In a fume hood, prepare a 1% (v/v) solution of ETES in anhydrous toluene. For a 50 mL solution, add 0.5 mL of ETES to 49.5 mL of anhydrous toluene in a thoroughly dried glass beaker with a stir bar. b. Allow the solution to mix for 5 minutes. Prepare this solution immediately before use.
-
Deposition: a. Quickly transfer the plasma-activated substrates into the ETES solution.[17] b. Cover the beaker to minimize exposure to ambient humidity. c. Allow the deposition to proceed for 30-60 minutes at room temperature with gentle stirring.
-
Rinsing and Curing: a. Remove the substrates from the ETES solution and rinse them by sonicating briefly (1-2 minutes) in fresh anhydrous toluene to remove any unbound silane. b. Perform a final rinse with ethanol or methanol.[15] c. Dry the substrates with a stream of nitrogen. d. Cure the coated substrates in an oven at 110-120°C for 15-30 minutes to promote the formation of stable siloxane bonds.[14][15]
Protocol 2: Measuring Coating Thickness with Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique ideal for accurately measuring the thickness of thin films like ETES coatings.[20][21][22]
-
Instrument Setup: a. Turn on the ellipsometer and allow the light source to stabilize. b. Use a reference substrate (e.g., a clean, uncoated silicon wafer from the same batch as your samples) to model the native oxide layer.
-
Measurement: a. Place your ETES-coated substrate on the sample stage. b. Acquire the ellipsometric parameters (Psi and Delta) over a wide spectral range.
-
Data Modeling: a. In the analysis software, build an optical model consisting of the silicon substrate, the native silicon dioxide layer, and a new "ETES" layer on top. b. Fix the known optical constants for Si and SiO₂. c. For the ETES layer, use a Cauchy or Sellmeier model to represent its refractive index. d. Fit the model to the experimental data by allowing the thickness of the ETES layer to vary. The software will perform a regression analysis to find the thickness value that provides the best fit between the model and the measured data.[20]
Troubleshooting Logic Flow
The following diagram provides a decision-making workflow for troubleshooting common ETES coating thickness issues.
Caption: Troubleshooting Decision Tree for ETES Coatings.
References
- The Pivotal Role of the Triethoxysilane Group in Advanced Surface Modific
- APPLYING A SILANE COUPLING AGENT. Gelest.
- AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.
- Silanization Surface tre
- Effect of silane concentration (a) and reaction temperature (b) on the grafted amount and grafted yield.
- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes.
- Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry.
- Surface Chemistry Protocol. Popa Lab.
- A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays.
- Navigating Aminosilane Deposition: A Guide to Preventing Multilayer Form
- How to Use Silane Coupling Agents: A Practical Guide.
- How Do I Measure a Thin Film Coating.
- Methods for Measuring Thin Film Thickness. AZoNano.
- Methods For Thin Film Thickness Measurement.
- Coating Failure Troubleshooting.
- Troubleshooting Parylene Coating Issues: Common Problems and Solutions.
- Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. PubMed.
- Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts.
- Applying a Silane Coupling Agent. Gelest.
- Troubleshooting and Protecting the Sampling System.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. ECHEMI.
- Manufacturer's Feasibility Analysis of N-Ethyl-N-((Triethoxysilyl)methyl)
- Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. PubChem.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. TCI Chemicals.
Sources
- 1. innospk.com [innospk.com]
- 2. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Silanization Surface treatment process - Plasma.com [plasma.com]
- 9. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 10. advancedcoating.com [advancedcoating.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. gelest.com [gelest.com]
- 16. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 17. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 18. Coating Failure Troubleshooting [marvelcoatings.com]
- 19. silcotek.com [silcotek.com]
- 20. researchgate.net [researchgate.net]
- 21. silcotek.com [silcotek.com]
- 22. azonano.com [azonano.com]
Technical Support Center: Troubleshooting Poor Adhesion of Diethylaminomethyltriethoxysilane (DEAMTES) Layers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Diethylaminomethyltriethoxysilane (DEAMTES) applications. As Senior Application Scientists, we understand that achieving a robust and stable silane layer is critical to the success of your research, whether for surface modification, bioconjugation, or enhancing adhesion in composite materials. Poor adhesion of DEAMTES layers is a common yet solvable challenge. This guide provides in-depth troubleshooting in a user-friendly question-and-answer format, grounded in scientific principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My DEAMTES layer shows poor adhesion, peeling, or delaminating easily. What are the most likely causes?
Poor adhesion is typically rooted in one or more of the following critical areas:
-
Improper Substrate Preparation: The substrate surface may not be sufficiently clean or activated to react with the silane.
-
DEAMTES Solution Instability: The silane solution may have prematurely hydrolyzed and condensed, reducing the availability of reactive silanol groups for surface bonding.
-
Suboptimal Deposition Parameters: The conditions during the application of the silane solution may not be conducive to the formation of a uniform, well-adhered layer.
-
Inadequate Curing: The post-deposition treatment may be insufficient to form strong, stable covalent bonds between the silane and the substrate, as well as within the silane layer itself.
The following sections will delve into each of these areas with specific troubleshooting advice.
Section 1: Substrate Preparation - The Foundation of Good Adhesion
The quality of the interface between the substrate and the silane layer is paramount. The goal of substrate preparation is to create a clean surface with a high density of hydroxyl (-OH) groups, which are the primary reaction sites for silanization.[1]
Q1.1: What is the first step I should take if I suspect my substrate preparation is the issue?
First, meticulously review your cleaning and activation protocol. The substrate must be free of organic contaminants, oils, and particulate matter.[2]
Troubleshooting Substrate Contamination:
| Symptom | Potential Cause | Recommended Action |
| Inconsistent coating, patches of poor adhesion | Residual organic contaminants (oils, grease, fingerprints) | Implement a multi-step cleaning process: 1. Sonication in a detergent solution. 2. Thorough rinsing with deionized water. 3. Sonication in acetone, followed by isopropanol. 4. Drying under a stream of inert gas (e.g., nitrogen or argon). |
| Poor adhesion across the entire surface | Inactive surface with low hydroxyl group density | Activate the surface using plasma treatment (e.g., oxygen or argon plasma) or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
Step-by-Step Protocol for Substrate Cleaning and Activation (Glass or Silicon Substrates):
-
Place substrates in a rack suitable for sonication.
-
Sonicate in a 2% solution of laboratory-grade detergent for 15 minutes.
-
Rinse thoroughly with deionized water (3-5 cycles).
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
For activation, place the cleaned, dry substrates in a plasma cleaner and treat with oxygen plasma for 2-5 minutes. Alternatively, immerse in a freshly prepared piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water and drying.
Section 2: DEAMTES Solution - Preparation and Stability
DEAMTES is an alpha-silane, meaning the diethylaminomethyl group is in close proximity to the silicon atom. This structure leads to a higher reactivity and a faster hydrolysis rate compared to more common gamma-aminosilanes.[3][4] This heightened reactivity requires careful management of the silane solution to prevent premature self-condensation.
Q2.1: My freshly prepared DEAMTES solution appears cloudy or forms precipitates. What's happening?
Cloudiness or precipitation is a clear indicator of premature and excessive hydrolysis and condensation of DEAMTES in solution. The silane molecules are reacting with each other to form oligomers and larger polysiloxane networks, which will not effectively bind to the substrate surface.[5]
Troubleshooting Solution Instability:
| Symptom | Potential Cause | Recommended Action |
| Solution becomes cloudy shortly after preparation | Excessive water content in the solvent; high silane concentration | Use anhydrous solvents (e.g., dry toluene or ethanol) and handle under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture. Prepare the solution immediately before use. Work with low silane concentrations, typically in the range of 0.5-2% (v/v).[6] |
| Solution instability even with anhydrous solvents | Autocatalysis by the amino group | For non-aqueous solutions, the presence of the amine functionality can catalyze condensation. Prepare only the required volume for immediate use. The shelf life of DEAMTES in its original, unopened container is typically one year when stored in a cool, dry place.[3][4][7] |
Step-by-Step Protocol for Preparing a Stable DEAMTES Solution (2% in Anhydrous Toluene):
-
Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator.
-
Under a nitrogen or argon atmosphere, transfer the desired volume of anhydrous toluene to a reaction vessel.
-
Using a dry syringe, add the appropriate volume of DEAMTES to the toluene to achieve a 2% concentration.
-
Stir the solution gently for 5-10 minutes.
-
Use the solution immediately for deposition. Do not store the prepared solution.
Diagram: The Silanization Process
The following diagram illustrates the key steps in forming a stable silane layer, highlighting the critical hydrolysis and condensation reactions.
Caption: A systematic approach to troubleshooting poor DEAMTES adhesion.
Section 4: Advanced Characterization
Q4.1: How can I be certain that my optimized protocol is producing a good quality layer?
Visual inspection is often insufficient. To validate your protocol, consider the following characterization techniques:
-
Contact Angle Goniometry: A simple and rapid method to assess the hydrophobicity/hydrophilicity of the surface. A consistent and stable contact angle across the surface suggests a uniform coating.
-
Ellipsometry: Provides precise measurement of the layer thickness, which can help in optimizing for monolayer or controlled multilayer deposition.
-
X-ray Photoelectron Spectroscopy (XPS): A powerful surface analysis technique that can confirm the elemental composition of the surface, verifying the presence of silicon and nitrogen from the DEAMTES layer. [8]* Atomic Force Microscopy (AFM): Can be used to visualize the surface morphology and roughness, helping to identify aggregation or the formation of a non-uniform layer. [7] By systematically addressing each stage of the silanization process and validating your results with appropriate characterization techniques, you can overcome the challenges of poor DEAMTES adhesion and achieve reliable, high-quality surface modifications for your research applications.
References
-
CFS-479, Diethylaminomethyltriethoxysilane, Cas No. 15180-47-9. (n.d.). Co-Formula. Retrieved January 4, 2026, from [Link]
-
Diethylaminomethyltriethoxysilane CAS No.15180-47-9. (n.d.). Lanya Chemical Europe GmbH. Retrieved January 4, 2026, from [Link]
- How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. (2011). Journal of Visualized Experiments.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. (2013). Langmuir.
- Characterization of silane layers on modified stainless steel surfaces and related stainless steel–plastic hybrids. (n.d.).
-
What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest. Retrieved January 4, 2026, from [Link]
-
Silanes as adhesion promoters for paints, inks, coatings, and adhesives. (n.d.). OnlyTRAININGS. Retrieved January 4, 2026, from [Link]
- Separating Octadecyltrimethoxysilane Hydrolysis and Condensation at the Air/Water Interface through Addition of Methyl Stear
-
What is Diethylaminomethyltriethoxysilane - Properties & Specifications. (n.d.). Alchemist Worldwide Ltd. Retrieved January 4, 2026, from [Link]
-
Silane Coupling Agents. (n.d.). Gelest. Retrieved January 4, 2026, from [Link]
- Deubiquitinase dynamics: methodologies for understanding substr
- Effect of silane treatment parameters on the silane layer formation and bonding to thermoplastic urethane. (n.d.).
- Adhesion Promoters. (n.d.).
-
Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. (n.d.). Nanjing Silfluo New Material Co., Ltd. Retrieved January 4, 2026, from [Link]
- (a) Reactivity of silane(s) and silanols. (n.d.).
-
Diethylaminomethyltriethoxysilane CAS:15180-47-9 Manufacturer, factory and supplier. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from [Link]
-
How to Fix Common Coating Adhesion Problems. (2025, March 19). Sun Coating Company. Retrieved January 4, 2026, from [Link]
Sources
- 1. How to Troubleshoot Poor Adhesion in Desktop Coating Processes [elementpi.com]
- 2. suncoating.com [suncoating.com]
- 3. Diethylaminomethyltriethoxysilane Cas 15180-47-9 | Alpha Silane ADE-3 [cfmats.com]
- 4. Diethylaminomethyltriethoxysilane CAS No.15180-47-9 [lanyasilane.de]
- 5. gelest.com [gelest.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. innospk.com [innospk.com]
- 8. pentachemicals.eu [pentachemicals.eu]
Effect of pH on the hydrolysis rate of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine.
Welcome to the technical support guide for N-Ethyl-N-((triethoxysilyl)methyl)ethanamine. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the influence of pH on the hydrolysis and condensation of this versatile alpha-aminosilane. Our goal is to equip you with the foundational knowledge and practical steps to control its reactivity, ensuring reproducible and optimal results in your research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring when this compound is mixed with water?
When this compound is exposed to water, it undergoes a two-stage reaction: hydrolysis followed by condensation.[1]
-
Hydrolysis: The three ethoxy groups (-OC₂H₅) attached to the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct.[2] This is a stepwise process, with each of the three ethoxy groups reacting.
-
Condensation: The newly formed, reactive silanol groups can then react with each other (or with remaining ethoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water. This condensation process is what leads to the formation of oligomers and, eventually, a cross-linked polymer network.[2]
This compound is an alpha-silane, meaning the diethylamino group is in close proximity to the silicon atom. This structure can accelerate the hydrolysis reaction compared to gamma-aminosilanes (like APTES) where the amino group is further down the alkyl chain.[3]
Q2: How does pH impact the rate of hydrolysis?
The pH of the aqueous solution is the most critical factor controlling the hydrolysis rate.[4] The reaction is slowest at a neutral pH of approximately 7.[5][6] Both acidic and alkaline conditions catalyze and therefore accelerate the hydrolysis reaction.[4][6]
-
Acidic Conditions (pH 3-5): Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom on an ethoxy group.[7] This makes ethanol a better leaving group, facilitating a nucleophilic attack by a water molecule on the silicon atom. Acid catalysis generally favors the hydrolysis reaction over the condensation reaction, allowing for the creation of more stable solutions of hydrolyzed silanes (silanols), provided the solution is dilute.[5]
-
Basic Conditions (pH > 7): In a basic medium, the reaction proceeds via nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[8] For this compound, the amine functionality itself makes aqueous solutions alkaline, meaning it can self-catalyze its hydrolysis.[6] Base-catalyzed condensation is typically faster than acid-catalyzed condensation and tends to produce more highly branched, cross-linked polymer structures.[9][10]
Q3: Why does my solution turn cloudy or form a gel so quickly?
Rapid cloudiness (turbidity) or gelation is a sign of uncontrolled, rapid condensation of the silanol intermediates.[5] This is a common issue when working with aminosilanes due to their self-catalyzing nature.
Several factors can cause this:
-
High pH: The inherent basicity of the aminosilane accelerates condensation.
-
High Silane Concentration: Higher concentrations increase the proximity of silanol molecules, making condensation more likely.[5]
-
Elevated Temperature: Increased temperature accelerates both hydrolysis and condensation rates.[4][5]
-
Prolonged Storage: Even at optimal pH, silanol solutions have a limited shelf life. Condensation will occur over time.[5]
Q4: Can I pre-hydrolyze the silane and store the solution for later use?
While possible, it is generally not recommended for aminosilanes. The hydrolyzed silanol solution is inherently unstable and will begin to condense.[5] For maximum efficacy and reproducibility, especially in surface modification applications, it is best to use the hydrolyzed silane solution shortly after preparation.[5] If short-term storage is necessary, keeping the solution refrigerated and dilute can slow the condensation process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis / Poor Performance | 1. Insufficient Water: Hydrolysis consumes water; a stoichiometric amount may not be enough to drive the reaction to completion.[5] 2. Neutral pH: The hydrolysis rate is at its minimum around pH 7.[4][5] 3. Presence of Excess Ethanol: Ethanol is a byproduct of the reaction. Adding it as a co-solvent can slow down hydrolysis due to Le Chatelier's principle.[5][11] | 1. Use a molar excess of water relative to the silane. 2. Adjust the pH to the acidic range (e.g., pH 4-5 with acetic acid) to accelerate hydrolysis while minimizing immediate, rapid condensation.[5] 3. If a co-solvent is needed for solubility, minimize its concentration and consider extending the reaction time or adjusting the pH to compensate. |
| Solution Becomes Hazy or Gels Prematurely | 1. High Concentration: The silane concentration is too high, promoting rapid condensation.[5] 2. High pH / Self-Catalysis: The aminosilane has increased the pH of the solution, strongly catalyzing condensation. 3. High Temperature: The reaction is being run at an elevated temperature.[5] | 1. Work with more dilute solutions (e.g., 1-5% by mass). 2. Prepare the solution under slightly acidic conditions (pH 4-5) to control the condensation rate.[12] The acid will protonate the amine, mitigating its catalytic effect on condensation. 3. Conduct the hydrolysis at room temperature or below to slow the reaction rates. |
| Inconsistent Results Between Batches | 1. Uncontrolled pH: Failure to buffer or monitor the pH of the water before adding the silane. 2. Atmospheric Moisture: Premature hydrolysis from moisture in the air or on glassware.[2] 3. Variable Reaction Time: Using the hydrolyzed solution after inconsistent lengths of time. | 1. Always use a calibrated pH meter to adjust your solvent to the target pH before adding the silane. Use deionized water. 2. Use dry glassware and handle the neat silane under an inert atmosphere (e.g., nitrogen or argon) if possible.[2] 3. Standardize the time between preparation of the silane solution and its application. |
| Loss of Surface Functionality Over Time | 1. Amine-Catalyzed Debonding: When used as a surface coupling agent, the amine functionality can catalyze the hydrolysis of the newly formed Si-O-Substrate bonds, causing the layer to detach in aqueous environments.[13][14][15] | 1. This is an inherent challenge with aminosilanes. Ensure proper curing (drying) conditions after application to form a robust, cross-linked network, which can improve hydrolytic stability. For applications requiring long-term aqueous stability, consider alternative silanes with longer alkyl chains between the amine and silicon atom.[13][14] |
Experimental Protocol: Monitoring Hydrolysis Rate vs. pH
This protocol provides a general framework for observing the effect of pH on the hydrolysis of this compound. The chosen analytical method is optical turbidity, which provides a simple, qualitative measure of the competing hydrolysis (which increases solubility) and condensation (which forms insoluble oligomers) reactions.[16]
Materials & Equipment:
-
This compound
-
Deionized Water
-
Acetic Acid (or another suitable acid like HCl) for pH adjustment
-
Sodium Hydroxide (or another base) for pH adjustment
-
Ethanol (as a co-solvent)
-
Glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
-
Spectrophotometer or Turbidimeter (or a camera for visual inspection against a dark background[16])
Methodology:
-
Solvent Preparation: Prepare a solvent mixture, for example, 95:5 (v/v) deionized water to ethanol. The ethanol co-solvent helps improve the initial miscibility of the silane.
-
pH Adjustment: Divide the solvent into three portions.
-
Adjust the first portion to pH 4 using dilute acetic acid.
-
Leave the second portion at neutral pH (~7) .
-
Adjust the third portion to pH 9 using dilute sodium hydroxide.
-
-
Silane Addition: To a series of clean glass vials, add the pH-adjusted solutions. While stirring, add a fixed amount of this compound to each vial to achieve a final concentration of 2% (w/v). Start a timer immediately for each sample.
-
Monitoring: At regular intervals (e.g., 0, 5, 15, 30, and 60 minutes), measure the turbidity of each solution using a spectrophotometer (at a wavelength like 600 nm) or a turbidimeter. If these are unavailable, take photographs of the vials against a black background to visually assess clarity or cloudiness.
Expected Observations & Interpretation:
| pH Condition | Expected Hydrolysis Rate | Expected Condensation Rate | Anticipated Observation |
| pH 4 (Acidic) | Fast | Slow (initially) | The solution should remain clear for the longest duration as hydrolysis is favored over condensation, leading to a stable solution of silanols.[5][9] |
| pH 7 (Neutral) | Very Slow | Very Slow | The silane may phase-separate initially (oily droplets) and will be slow to dissolve. The solution will remain clear for a long time, but this is due to a lack of reaction, not stability of the hydrolyzed product.[4] |
| pH 9 (Basic) | Fast | Very Fast | The solution will likely become turbid or form a precipitate/gel very quickly. This is due to the rapid, base-catalyzed condensation of the silanols as soon as they are formed.[9] |
This experiment demonstrates the critical role of pH in controlling the reaction pathway. For applications requiring a stable, hydrolyzed silane solution for surface treatment, working under dilute, acidic conditions is paramount.
References
- BenchChem. (n.d.). Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane.
-
ResearchGate. (n.d.). pH, rate profile for the hydrolysis of γ-glycidoxypopyltrialkoxysilane in aqueous solution. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Al-Brahim, M., & Al-Zahrani, S. M. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(8), 1282. [Link]
-
AFINITICA. (2003). The Hydrolysis-Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Controlling the Hydrolysis Rate of Octyltriethoxysilane.
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
- Blog. (2025). How to prevent the hydrolysis of A Silane Coupling Agent?
-
Wang, Y., & Chen, S. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(19), 11091–11096. [Link]
-
ResearchGate. (n.d.). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]
-
Kozlica, D., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Gels, 5(3), 39. [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy, 72(9), 1404-1415. [Link]
-
Wang, Y., & Chen, S. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(19), 11091-11096. [Link]
-
Rubio, F., et al. (2007). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletín de la Sociedad Española de Cerámica y Vidrio, 46(2), 65-71. [Link]
-
XJY Silicones. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. uychem.com [uychem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. afinitica.com [afinitica.com]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 12. researchgate.net [researchgate.net]
- 13. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Controlling the condensation of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine.
Technical Support Center: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
A Senior Application Scientist's Guide to Controlling Condensation
Welcome to the technical support center for this compound (CAS: 15180-47-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the hydrolysis and condensation of this versatile aminosilane. Our goal is to move beyond simple protocols and explain the causal chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
The core challenge in working with this compound, like other aminosilanes, lies in controlling its two-stage reaction in the presence of water: hydrolysis followed by condensation. The amine functionality within the molecule acts as an internal base catalyst, significantly accelerating both processes.[1][2] Uncontrolled, this leads to rapid, irreversible self-polymerization and gelling. This guide provides the necessary strategies to manage this reactivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work. Each entry explains the potential root causes and provides actionable solutions grounded in chemical principles.
Q1: My silane solution turned cloudy and gelled almost immediately after adding it to water. What happened and how can I prevent this?
A1: This is a classic sign of uncontrolled, rapid condensation. The primary cause is the inherent basicity of the amine group in your silane, which creates a high pH environment upon dissolution in water.
-
Underlying Cause: The amine functional group protonates in water, generating hydroxide ions (OH⁻) and raising the solution pH to approximately 10-11.[1] While hydrolysis of the triethoxy groups is fast under these basic conditions, the condensation of the resulting silanol (Si-OH) groups is even more dramatically accelerated.[3] The deprotonated silanolate species (Si-O⁻) is a potent nucleophile that rapidly attacks other silanol groups, leading to the quick formation of a cross-linked siloxane (-Si-O-Si-) network, which you observe as a gel.
-
Actionable Solutions:
-
Pre-adjust pH: The most effective control method is to acidify your water or water/co-solvent mixture before adding the silane. Adjust the pH to a range of 3 to 5 using a weak acid like acetic acid.[4] In this acidic window, the hydrolysis reaction is still rapid, but the condensation rate is at its minimum, allowing for the formation of a stable solution of hydrolyzed, monomeric silanols.[5][6]
-
Use a Co-solvent: To improve miscibility and slow the reaction, prepare a solvent mixture, such as 80:20 or 90:10 water/ethanol, and then acidify it.[4]
-
Dilution is Key: Work with dilute silane concentrations, typically in the range of 1-5% (v/v).[4] Higher concentrations increase the proximity of silane molecules, geometrically favoring rapid condensation.[7]
-
Controlled Addition: Add the silane dropwise to the acidified solvent under vigorous stirring. This ensures rapid dispersion and prevents localized areas of high pH and concentration.
-
Q2: I'm seeing inconsistent results in my surface functionalization experiments. Why might my silane's performance be unreliable?
A2: Inconsistent surface functionalization often points to an unstable or improperly prepared silane solution, or issues with the substrate itself.
-
Underlying Causes & Solutions:
-
"Aging" of the Silane Solution: A hydrolyzed silane solution, even when acidified, has a limited pot life. Over time, condensation will still occur, forming oligomers and larger polymers in solution.[8] These larger species are less reactive and sterically hindered, leading to poor and inconsistent surface coverage.
-
Incomplete Hydrolysis: If the silane is not fully hydrolyzed before application, unreacted ethoxy groups will be present. These groups cannot form covalent bonds with the hydroxyl groups on your substrate.
-
Substrate Contamination or Deactivation: The substrate must be scrupulously clean and present a high density of surface hydroxyl (-OH) groups for the silane to bond to.
-
Solution: Implement a rigorous substrate cleaning and activation protocol (e.g., piranha etch, UV/Ozone, or oxygen plasma) immediately before silanization.
-
-
Q3: After successfully coating a silica surface, I'm losing the functional layer during subsequent aqueous processing steps. Why is the coating not stable?
A3: This is a critical issue known as hydrolytic instability. The very bonds you form can be broken, and the amine group in your specific silane can unfortunately contribute to this process.
-
Underlying Cause: The siloxane bonds (Substrate-Si-O-Si-Silane) that anchor your coating are susceptible to hydrolysis, especially outside a pH range of 2-12.[2] Critically, for aminosilanes, the amine functionality can act as an intramolecular or intermolecular catalyst, accelerating the hydrolysis of these siloxane bonds, leading to the detachment of the silane layer from the surface.[2] This effect is more pronounced at elevated temperatures in aqueous media.
-
Actionable Solutions:
-
Post-Deposition Curing: After applying the silane, a thermal curing step (e.g., 10-15 minutes at 110°C) is crucial.[2][11] This drives off water and ethanol and promotes the formation of a more extensive, cross-linked, and hydrolytically resistant siloxane network at the interface.
-
Control Working pH: If possible, ensure that any subsequent aqueous processing steps are conducted in a pH range where siloxane bond hydrolysis is minimized (ideally pH 4-9).
-
Consider Silane Structure: For applications requiring high hydrolytic stability, consider aminosilanes with a longer alkyl chain separating the amine from the silyl group. This increased distance can minimize the amine's catalytic effect on siloxane bond cleavage.[2]
-
Frequently Asked Questions (FAQs)
Q4: What is the fundamental chemistry of this compound condensation?
A4: The process occurs in two distinct, yet often simultaneous, stages:
-
Hydrolysis: The three ethoxy groups (–O–CH₂CH₃) on the silicon atom react with water to form silanol groups (–Si–OH) and ethanol as a byproduct. This reaction can be catalyzed by either acid or base.[5][12]
-
R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH
-
-
Condensation: The newly formed, reactive silanol groups react with each other (or with hydroxyl groups on a substrate) to form stable siloxane bonds (–Si–O–Si–), releasing water. This is the polymerization step that builds the final network.
-
2 R-Si(OH)₃ ⇌ (HO)₂-Si(R)-O-(R)Si-(OH)₂ + H₂O (and further reactions)
-
The key to control is managing the relative rates of these two reactions.[6]
Q5: Why is pH the most critical parameter for controlling the reaction?
A5: The pH of the solution has a profound and differential effect on the rates of hydrolysis and condensation, as summarized in the table below.[3]
| pH Range | Hydrolysis Rate | Condensation Rate | Outcome & Rationale |
| < 2 | Very Fast | Slow | Hydrolysis is rapid, but condensation is slow. Risk of protonated silanols repelling each other. |
| 3 - 5 | Fast | Minimum | Optimal for stable silanol solutions. Hydrolysis proceeds efficiently, while the condensation reaction is strongly inhibited, preventing premature gelling.[4][5] |
| 6 - 8 | Slowest | Slow | Both reactions are slow, making this an inefficient pH range for preparing solutions.[7] |
| > 9 | Fast | Very Fast | Uncontrolled gelling. The high concentration of OH⁻ ions strongly catalyzes both reactions, but especially condensation, leading to rapid polymerization.[1] |
By setting the pH to the 3-5 range, you create a "processing window" where the silane can be fully hydrolyzed into its active silanol form while remaining stable and monomeric in solution long enough for application.
Q6: What is the role of temperature and reaction time?
A6: Both temperature and time are critical variables.
-
Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, following general chemical kinetics.[13] Gentle warming (e.g., to 40°C) can be used to speed up hydrolysis if it is too slow, but care must be taken as this will also reduce the pot life of the solution by accelerating condensation.[4]
-
Reaction Time: After adding the silane to the acidified water, a "hydrolysis time" (e.g., 30-60 minutes) is needed for the reaction to complete. However, as soon as silanols are formed, they will begin to slowly condense. Therefore, the "pot life" or "working time" is limited. Using the solution promptly after the initial hydrolysis period is crucial for reproducible results.[4]
Q7: How can I monitor the hydrolysis and condensation process in my lab?
A7: Several spectroscopic techniques are effective for real-time or quasi-real-time monitoring:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This is a highly accessible method. You can monitor the decrease of Si-O-C peaks (around 959 cm⁻¹ and 1100 cm⁻¹) and the increase of the broad Si-OH band and the Si-O-Si band (around 1146 cm⁻¹ for linear chains).[9][10] The formation of the ethanol byproduct can also be tracked.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful as it can distinguish between unhydrolyzed silane, fully hydrolyzed silanols, and silicon atoms with one, two, or three siloxane bonds (often denoted as T¹, T², and T³ species). This provides quantitative data on the degree of condensation.[14][15]
-
Raman Spectroscopy: This technique is also highly effective for in-situ monitoring of both hydrolysis and condensation, complementing FT-IR and NMR data.[14]
Visualized Workflows and Mechanisms
To better illustrate the chemical processes and troubleshooting logic, the following diagrams are provided.
Caption: The two-stage reaction pathway of aminosilanes.
Caption: Troubleshooting workflow for premature solution gelling.
Experimental Protocol: Controlled Silane Hydrolysis
This protocol provides a validated method for preparing a stable, hydrolyzed solution of this compound suitable for surface functionalization.
Materials & Equipment:
-
This compound (moisture sensitive, store under inert gas)[16]
-
Deionized (DI) water
-
Ethanol (200 proof)
-
Glacial acetic acid
-
Magnetic stir plate and stir bars
-
Glass beakers or flasks
-
pH meter or calibrated pH strips
-
Pipettes and graduated cylinders
Procedure:
-
Solvent Preparation:
-
Prepare a 95:5 (v/v) DI water/ethanol mixture. For example, combine 95 mL of DI water with 5 mL of ethanol in a clean glass beaker. The ethanol co-solvent aids in the initial miscibility of the silane.[4]
-
-
pH Adjustment:
-
Place the beaker on a magnetic stir plate and begin stirring.
-
Slowly add glacial acetic acid dropwise to the solvent mixture. Monitor the pH closely.
-
Continue adding acid until the solution reaches a stable pH between 4.0 and 4.5. This is the optimal range to maximize hydrolysis rate while minimizing condensation.[4][5][6]
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) silane solution. For 100 mL of solvent, this corresponds to 2 mL of silane.
-
While the acidified solvent is stirring vigorously, add the 2 mL of this compound dropwise to the vortex. A slow, controlled addition is critical to prevent localized high concentrations.
-
-
Hydrolysis Reaction:
-
Allow the solution to stir at room temperature for 60 minutes. This provides sufficient time for the hydrolysis of the ethoxy groups to proceed to completion.
-
-
Application:
-
The solution is now ready for use in your surface functionalization protocol.
-
Crucially, use the solution within 1-2 hours for best results. The solution's pot life is limited.[4]
-
Safety Precautions:
-
This compound is corrosive and can cause severe skin and eye damage.[16] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handle the neat silane and prepare the solution in a well-ventilated fume hood.
References
-
Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. (2007). ResearchGate. [Link]
-
Fig.S2 Probable hydrolysis and condensation reactions of aminosilane molecules in water. (n.d.). ResearchGate. [Link]
-
Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. (n.d.). Scientific Reports. [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions. (n.d.). ResearchGate. [Link]
-
Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. (n.d.). LookChem. [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy. (2018). PubMed. [Link]
-
Investigating the Impact of Microporosity of Aminosilica Catalysts in Aldol Condensation Reactions. (2021). ACS Catalysis. [Link]
-
Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. (2007). Semantic Scholar. [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.). PMC - NIH. [Link]
-
N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. (n.d.). Starshinechemical. [Link]
-
Monitoring of the Degree of Condensation in Alkoxysiloxane Layers by NIR Reflection Spectroscopy. (n.d.). ResearchGate. [Link]
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. (n.d.). ACS Applied Materials & Interfaces. [Link]
-
Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis. (2023). Chemical Communications (RSC Publishing). [Link]
-
Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. [Link]
-
This compound, min 95%, 1 gram. (n.d.). CP Lab Safety. [Link]
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.). Jessicachem. [Link]
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (n.d.). ResearchGate. [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (n.d.). ResearchGate. [Link]
-
Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. (n.d.). Los Alamos National Laboratory. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.[Link]
-
FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). Elsevier. [Link]
-
Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. (n.d.). ACS Omega. [Link]
-
N,N-DIETHYLETHANAMINE. (n.d.). atamankimya.com. [Link]
-
Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (n.d.). NIH. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (n.d.). ResearchGate. [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). Milliken. [Link]
-
Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. (n.d.). PubChem. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). chemguide. [Link]
-
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-. (n.d.). PubChem - NIH. [Link]
-
Ethanamine, N-ethyl-N-methyl-. (n.d.). the NIST WebBook. [Link]
-
Ethylamine. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. uychem.com [uychem.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
How to avoid multilayer formation in Diethylaminomethyltriethoxysilane SAMs.
Guide to Achieving Ideal Monolayer Formation and Avoiding Multilayers
Welcome to the technical support guide for Diethylaminomethyltriethoxysilane (DEAM-TES) Self-Assembled Monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals who utilize DEAM-TES for surface functionalization. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice to consistently produce high-quality, single-molecule-thick layers and prevent the common pitfall of multilayer formation.
Part 1: Fundamental Principles: The Chemistry of SAM Formation & Multilayering
The formation of a robust DEAM-TES monolayer is a multi-step process driven by specific chemical reactions at the substrate interface. Understanding this mechanism is the first step in controlling it. The process relies on the hydrolysis of the silane's ethoxy groups, followed by condensation to form covalent bonds with the substrate and adjacent molecules.
The key challenge, and the primary cause of multilayer formation, is the presence of excess water.[1] While a minimal amount of surface-adsorbed water is essential to initiate the reaction, too much water in the bulk solution or on the substrate leads to uncontrolled polymerization of DEAM-TES molecules before they can assemble on the surface.[2][3] These polymerized aggregates then deposit onto the substrate, resulting in a rough, disordered multilayer film instead of a smooth, functional monolayer.[4]
The amine group within the DEAM-TES molecule can auto-catalyze the hydrolysis reaction, making this particular silane highly reactive and especially sensitive to ambient moisture.[5][6]
Diagram: Competing Reaction Pathways for DEAM-TES
Caption: Desired vs. Undesired pathways in DEAM-TES SAM formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my DEAM-TES film showing high surface roughness and inconsistent contact angles?
A: This is a classic symptom of multilayer formation. When DEAM-TES polymerizes in solution, it forms aggregates that physically deposit on the surface, leading to a rough topography instead of a smooth monolayer.[4] This disordered surface presents various chemical functionalities (amines, silanols), causing inconsistent wettability and variable contact angles. The root cause is almost always excess water in your reaction solvent or a poorly dried substrate.
Q2: I'm using an anhydrous solvent, but still getting multilayers. What could be wrong?
A: There are several possibilities here:
-
"Anhydrous" is not absolute: Even high-grade anhydrous solvents can absorb atmospheric moisture if not handled properly. Always use freshly opened solvents or those stored under an inert atmosphere (e.g., nitrogen or argon) and use sealed reaction vessels.[7][8]
-
Substrate is not dry: The substrate itself must be scrupulously dried (e.g., oven-baked or dried with a stream of inert gas) immediately before immersion in the silane solution. A hydroxylated surface holds a layer of physisorbed water that needs to be minimized.[8]
-
High Silane Concentration: Using a high concentration of DEAM-TES increases the probability of intermolecular reactions (polymerization). A dilute solution (typically 0.5-2% v/v) is recommended to favor the reaction of individual silane molecules with the substrate.[5]
-
Reaction Time: Excessively long deposition times can lead to the physisorption of silane molecules on top of the initially formed monolayer. Optimize your deposition time; often, 30-60 minutes is sufficient.
Q3: What is the purpose of the post-deposition baking/curing step?
A: The curing step, typically performed at 110-120°C, is critical for forming a stable, robust monolayer.[8][9] It serves two main purposes:
-
It provides the thermal energy to drive the condensation reaction, forming strong covalent siloxane (Si-O-Si) bonds between the silane molecules and the substrate, and between adjacent silane molecules.
-
It helps to remove any remaining physisorbed (weakly bound) silanes and residual solvent, leaving behind a more ordered and covalently anchored film.
Q4: Can I use vapor-phase deposition for DEAM-TES, and is it better?
A: Yes, and it is often the preferred method for achieving high-quality monolayers. Vapor-phase deposition minimizes the use of solvents and provides better control over the amount of water available for the reaction.[1][6] This method significantly reduces the chances of silane polymerization in the solution phase, leading to smoother and more reproducible films.[10]
Part 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Hazy or cloudy film on the substrate | 1. Gross polymerization of silane in solution. 2. Silane concentration is too high. 3. Contaminated solvent or substrate. | 1. Use fresh, high-purity anhydrous solvent. Handle under inert gas. 2. Reduce silane concentration to 0.5-1%. 3. Ensure rigorous cleaning of substrate and glassware. |
| High static water contact angle (>70°) | The surface is likely dominated by the diethylaminomethyl groups, but this could also indicate a disordered, patchy layer. Inconsistent angles are a red flag. | Verify layer thickness with ellipsometry and surface morphology with AFM to confirm uniformity. A good monolayer should have a consistent contact angle across the surface. |
| Low static water contact angle (<40°) | 1. Incomplete monolayer formation. 2. Hydrolysis of the SAM layer due to excessive water exposure after formation. | 1. Increase deposition time or check silane solution activity. 2. Ensure proper drying and storage conditions post-deposition. Perform a thorough final rinse with a polar solvent like ethanol to remove excess water. |
| Film easily washes off during rinsing | 1. Incomplete covalent bond formation. 2. Insufficient curing. | 1. Ensure the substrate surface is properly hydroxylated (e.g., via piranha clean or plasma treatment) to provide reactive sites.[8] 2. Implement or extend the post-deposition curing step (e.g., 110-120°C for 60 minutes).[9] |
Part 4: Validated Experimental Protocols
Protocol 1: Solution-Phase Deposition for Monolayer Control
This protocol is optimized to minimize water content and control the reaction at the substrate surface.
Diagram: Solution-Phase Deposition Workflow
Caption: Step-by-step workflow for controlled solution-phase SAM deposition.
Methodology:
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) using a standard hydroxylation procedure such as piranha solution (3:1 H₂SO₄:H₂O₂) or oxygen plasma treatment. Caution: Piranha solution is extremely dangerous and requires proper safety protocols.[8]
-
Rinse thoroughly with deionized water, followed by high-purity ethanol.
-
Dry the substrates and all glassware in an oven at 120°C for at least 2 hours and allow to cool in a desiccator.
-
-
SAM Deposition (under inert atmosphere, e.g., glove box):
-
Prepare a 0.5-2% (v/v) solution of DEAM-TES in a high-purity anhydrous solvent (e.g., toluene).[4] Use a freshly opened bottle of solvent.
-
Place the dried, cooled substrate in the solution.
-
Seal the container and allow the deposition to proceed for 30-60 minutes at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove physisorbed molecules.
-
Briefly sonicate the substrate in a fresh bath of anhydrous toluene for 1-2 minutes to remove any weakly bound aggregates.[11]
-
Perform a final rinse with ethanol or isopropanol.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.[8][9]
-
Protocol 2: Vapor-Phase Deposition
This method is highly recommended for achieving the most uniform and defect-free monolayers.[6][10]
-
Substrate Preparation: Prepare and clean the substrate as described in Protocol 1, steps 1a-1c.
-
Deposition Setup:
-
Place the cleaned, dry substrate inside a vacuum chamber or desiccator.
-
In a small, open glass vial, place a small amount (e.g., 100-200 µL) of neat DEAM-TES. Place the vial inside the chamber, ensuring it will not spill.
-
Seal the chamber and evacuate to a moderate vacuum. The deposition can also be performed at atmospheric pressure in a sealed container within a nitrogen-filled glovebox.
-
-
Deposition Process:
-
Allow the substrate to be exposed to the DEAM-TES vapor for 2-4 hours. For more controlled deposition, the process can be performed at an elevated temperature (e.g., 50-80°C) to increase the vapor pressure of the silane.[12]
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas.
-
Remove the substrate and rinse it thoroughly with an anhydrous solvent like toluene, followed by ethanol, to remove any physisorbed molecules.
-
Dry the substrate with a stream of inert gas.
-
Cure the substrate in an oven at 110-120°C for 60 minutes.
-
Part 5: Verifying Your Monolayer: Characterization Techniques
To ensure your protocol is producing a true monolayer, use a combination of characterization techniques.
| Technique | What It Measures | Indication of a Good Monolayer | Indication of Multilayers |
| Contact Angle Goniometry | Surface wettability / hydrophobicity.[13] | Consistent static water contact angle (typically 50-70°) across the entire surface. Low hysteresis. | Inconsistent contact angles. High contact angle hysteresis.[14] |
| Ellipsometry | Film thickness. | A uniform thickness consistent with the theoretical length of a single DEAM-TES molecule (~0.7-1.0 nm). | Thickness significantly greater than 1 nm. High variation in thickness across the sample. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Very smooth surface with low root-mean-square (RMS) roughness (<0.5 nm). Absence of large aggregates.[15] | High surface roughness. Presence of distinct "islands" or aggregates on the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. | Presence of Si, C, O, and N peaks. The Si 2p peak can be deconvoluted to show Si-O-Substrate bonds. | Abnormally high Si and C signals relative to the substrate signal, suggesting a thick organic layer. |
References
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Vapor-phase self-assembled monolayers of aminosilane on plasma-activated silicon substrates | Request PDF. (2018). ResearchGate. [Link]
-
Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers | The Journal of Physical Chemistry B. (2020). ACS Publications. [Link]
-
Probable hydrolysis and condensation reactions of aminosilane... (n.d.). ResearchGate. [Link]
-
Different steps involving the mechanism of SAM formation of hydrated... (n.d.). ResearchGate. [Link]
-
Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers. (2020). ResearchGate. [Link]
-
Self-Assembled Monolayers (SAMs). (n.d.). Gelest, Inc. [Link]
-
Formation mechanism of SAM on the hydroxylized silicon substrate. (n.d.). ResearchGate. [Link]
-
How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica. (2012). PubMed. [Link]
-
Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity | Langmuir. (2001). ACS Publications. [Link]
-
How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. (2011). PubMed Central. [Link]
-
Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. (2021). PubMed. [Link]
-
How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica | Request PDF. (2012). ResearchGate. [Link]
-
Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. (2013). Beilstein Journal of Nanotechnology. [Link]
-
Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. (2006). Lehigh University. [Link]
-
Influence of Temperature on Aminosilane Thin Films Deposited on Aluminium Substrates: A Study by Surface Analysis. (2003). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fkf.mpg.de [fkf.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. lehigh.edu [lehigh.edu]
Technical Support Center: Enhancing the Stability of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine Coatings in Aqueous Environments
Welcome to the technical support center for N-Ethyl-N-((triethoxysilyl)methyl)ethanamine coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these coatings in aqueous solutions. As a novel alpha-silane, this compound presents unique characteristics that influence its performance. This document will equip you with the foundational knowledge and practical protocols to optimize your coating processes and ensure robust, stable surfaces for your applications.
Understanding the Chemistry: The Alpha-Silane Advantage and Challenge
This compound is distinguished by the close proximity of its diethylamino group to the silicon atom. This alpha-silane structure is known to accelerate the hydrolysis of the ethoxy groups compared to traditional gamma-aminopropylsilanes.[1] This rapid hydrolysis can be advantageous for fast curing but also presents challenges in controlling the reaction and ensuring long-term stability in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution becomes cloudy or forms precipitates shortly after preparation. What is happening?
A1: This is a classic sign of premature and uncontrolled hydrolysis and condensation of the silane. The accelerated hydrolysis of this alpha-silane means that the silanol intermediates are formed very quickly.[1] If the concentration is too high or the pH is not optimal, these silanols will rapidly self-condense in solution, forming insoluble polysiloxane oligomers and networks, which appear as cloudiness or precipitates. To mitigate this, prepare the solution immediately before use and control the pH as outlined in the protocols below.
Q2: The coating appears hazy and non-uniform on the substrate. How can I achieve a clear, uniform finish?
A2: A hazy appearance often indicates the deposition of agglomerated silane particles from the solution, which can be caused by the issues described in Q1. Another cause can be inadequate substrate cleaning, leaving contaminants that interfere with the uniform spreading of the silane solution. Ensure your substrate is scrupulously clean and rendered hydrophilic before coating.
Q3: My coating shows poor adhesion and peels off easily after exposure to an aqueous solution. What are the likely causes?
A3: Poor adhesion is a common problem and can stem from several factors.[2] Incomplete removal of unbound silane, insufficient curing, or a suboptimal pH during the deposition process can all lead to a weakly bound coating. Additionally, the degradation of the siloxane bonds at the substrate interface due to aqueous attack can cause delamination over time.
Q4: How does the pH of my aqueous solution affect the long-term stability of the coating?
A4: The pH of the aqueous environment is a critical factor for the longevity of any silane coating. Both acidic and basic conditions can catalyze the hydrolysis of the siloxane (Si-O-Si) bonds that form the backbone of the coating and the covalent links to the substrate. For aminosilane coatings, the amine functionality itself can contribute to the catalysis of this degradation. Generally, conditions close to neutral pH are less aggressive.
Troubleshooting Guide: From Preparation to Post-Coating Analysis
This section provides a systematic approach to identifying and resolving common issues encountered during the application of this compound coatings.
Problem 1: Coating Instability and Delamination in Aqueous Media
This is the most critical issue for applications in aqueous environments. The troubleshooting workflow below will guide you through a logical process of elimination to identify the root cause.
Caption: Troubleshooting workflow for coating delamination.
In-depth Analysis and Solutions:
-
Substrate Preparation: A pristine, hydrophilic surface is non-negotiable for a stable silane coating. The surface must be rich in hydroxyl (-OH) groups for covalent bonding.
-
Solution: Implement a rigorous cleaning and activation protocol. For glass or silicon-based substrates, sonication in acetone and isopropanol followed by piranha solution treatment or oxygen plasma activation is highly effective.
-
-
Silanization Process: The conditions during silane application are critical.
-
Incorrect Silane Concentration: High concentrations promote self-condensation in solution.
-
Solution: Use a dilute solution, typically 1-2% (v/v) in an appropriate solvent.
-
-
Suboptimal pH: The pH of the silanization solution affects the rate of hydrolysis and condensation. For aminosilanes, a slightly acidic pH (around 4.5-5.5) is often recommended to promote hydrolysis while minimizing self-condensation.
-
Solution: Adjust the pH of your ethanol-water solvent with acetic acid before adding the silane.
-
-
-
Curing Process: Curing is essential to drive the condensation reactions to completion, forming a dense, cross-linked siloxane network.
-
Solution: After rinsing off excess silane, cure the coated substrate in an oven. A typical starting point is 110-120°C for 30-60 minutes.
-
Problem 2: Inconsistent Coating Performance Across Batches
Variability in coating performance can invalidate experimental results. The key is to control all critical parameters.
| Parameter | Potential Issue | Recommended Action |
| Solvent Quality | Presence of excess water or contaminants. | Use anhydrous solvents for preparing the stock solution and fresh, high-purity water for the hydrolysis step. |
| Silane Quality | Degradation of the silane due to improper storage. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.[2] |
| Environmental Conditions | High humidity in the lab environment. | Perform the coating process in a controlled environment, such as a glove box or a dry room, if possible. |
| Timing | Variable time between solution preparation and use. | Always prepare the silane solution immediately before the coating step due to its rapid hydrolysis. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Glass Substrates
This protocol provides a robust method for creating a stable aminosilane coating.
1. Substrate Cleaning and Activation: a. Sonicate glass slides in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized (DI) water. d. Immerse the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). e. Rinse extensively with DI water and dry under a stream of nitrogen.
2. Silane Solution Preparation: a. Prepare a 95:5 (v/v) ethanol/water solution. b. Adjust the pH of the solution to 4.5-5.5 with acetic acid. c. Immediately before use, add this compound to the solution to a final concentration of 2% (v/v) with vigorous stirring. d. Allow the solution to stir for 5 minutes to facilitate hydrolysis.
3. Coating Deposition: a. Immerse the cleaned and activated glass slides in the freshly prepared silane solution. b. Incubate for 2-5 minutes with gentle agitation.
4. Rinsing and Curing: a. Remove the slides and rinse by dipping them in fresh ethanol to remove excess, unbound silane. b. Dry the slides under a stream of nitrogen. c. Cure the coated slides in an oven at 110-120°C for 30-60 minutes. d. Allow the slides to cool to room temperature before use.
Caption: Workflow for solution-phase silanization.
Protocol 2: Vapor-Phase Deposition for Highly Uniform Monolayers
Vapor-phase deposition can produce highly uniform and reproducible monolayers, minimizing the issues of solution-phase agglomeration.
1. Substrate Preparation: Follow the same cleaning and activation steps as in Protocol 1.
2. Silanization: a. Place the cleaned substrates in a vacuum deposition chamber. b. Place a small vial containing this compound in the chamber, ensuring it will not spill. c. Evacuate the chamber to a base pressure of <100 mTorr. d. Heat the chamber to 80-100°C for 2-4 hours to allow the silane to vaporize and deposit on the substrates.
3. Post-Deposition Treatment: a. Cool the chamber and vent with an inert gas like nitrogen. b. Remove the coated substrates. c. A post-deposition rinse with an anhydrous solvent like toluene can help remove any loosely bound molecules. d. Cure the substrates as described in Protocol 1 (Step 4c).
The Underlying Mechanisms: Hydrolysis, Condensation, and Degradation
A deeper understanding of the chemical processes is key to mastering the application of this silane.
Caption: Key chemical stages of silanization and degradation.
The stability of the final coating is a race between the formation of a dense, well-adhered polysiloxane network and the competing process of premature self-condensation in solution. The accelerated hydrolysis of this compound makes precise control of the reaction conditions even more critical than for other aminosilanes.
References
-
Starshine Chemical. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. Available at: [Link]
-
LookChem. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. Available at: [Link]
-
CP Lab Safety. This compound, min 95%, 1 gram. Available at: [Link]
-
Manufacturer's Feasibility Analysis of this compound for Industrial Applications. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Supplier of this compound for Safe and Effective Chemical Applications. Available at: [Link]
-
NIST. Ethanamine, N-ethyl-N-methyl-. Available at: [Link]
-
ElectronicsAndBooks. 6279 Table I. Rate Constants for Hydrolysis of Substrates0 M'1 kH+,e sec-1 M~l ^H2O. P^a (A. Available at: [Link]
-
ElectronicsAndBooks. Hydrolysis of N,N-Disubstituted Imidate Esters. Available at: [Link]
-
seongho c&m. [TCI]N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine, 15180-47-9, C11H27NO3Si=249.43, >95.0%(GC)(T) > TCI. Available at: [Link]
-
PubChem. Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-. Available at: [Link]
Sources
Technical Support Center: Best Practices for Cleaning Substrates Before Silanization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when preparing substrates for silanization. A pristine, well-prepared substrate is the foundation for a uniform and robust silane layer, which is paramount for the success of downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is substrate cleaning so critical before silanization?
A: The success of silanization hinges on the covalent bonding between the silane's reactive group and the hydroxyl (-OH) groups present on the substrate surface. Any contaminants—such as organic residues, dust particles, or metallic ions—can mask these hydroxyl groups, leading to a non-uniform, patchy, and poorly adhered silane layer.[1][2] This, in turn, compromises the performance of your device or assay, whether it's a microarray, a biosensor, or a functionalized medical device.[3]
The primary goals of a rigorous cleaning protocol are twofold:
-
To remove all contaminants: This ensures that the silane molecules have unobstructed access to the substrate's surface.[1]
-
To hydroxylate the surface: Many cleaning methods also serve to increase the density of surface hydroxyl groups, making the substrate highly hydrophilic and reactive towards silanes.[4]
Q2: What are the most common methods for cleaning glass and silicon substrates?
A: Several methods are widely used, each with its own advantages and considerations. The choice of method often depends on the nature of the contaminants and the specific requirements of the application. The most common and effective methods include Piranha solution, RCA clean, and UV/Ozone treatment.
| Cleaning Method | Primary Function | Common Substrates | Key Advantages | Safety Considerations |
| Piranha Solution | Removes organic residues and hydroxylates the surface.[4][5][6][7] | Glass, Silicon wafers | Highly effective at removing stubborn organic contaminants. | Extremely corrosive and potentially explosive. Requires strict safety protocols.[5][6][7][8] |
| RCA Clean | Removes organic and metallic contaminants.[9][10] | Silicon wafers | Industry standard for semiconductor manufacturing, providing a very clean surface.[10][11] | Involves strong acids and bases; requires a dedicated wet bench and proper PPE.[9][12] |
| UV/Ozone | Removes organic contaminants and activates the surface.[13][14][15] | Glass, Silicon, Metals, some Polymers | Dry, chemical-free process that is gentle on the substrate.[13][14] | Requires a dedicated UV/Ozone cleaner.[16] |
| Solvent Cleaning | Removes gross organic contamination like oils and greases.[1][17] | Most substrates | Simple, initial cleaning step. | Generates solvent waste. |
| Plasma Cleaning | Removes organic contaminants and activates surfaces.[18][19] | Wide variety of substrates | Highly effective and can be integrated into vacuum deposition systems.[18][19] | Requires specialized plasma equipment. |
Q3: How can I tell if my substrate is clean enough for silanization?
A: A simple yet effective method is the water break test . A clean, hydroxylated surface is highly hydrophilic, meaning water will sheet across the surface.[20][21] If you apply a drop of deionized water to the surface and it beads up (exhibits a high contact angle), it indicates the presence of hydrophobic contaminants.[22][23] For a more quantitative assessment, a contact angle goniometer can be used to measure the angle of a water droplet on the surface.[24][25][26][27] A contact angle below 10-15 degrees is generally considered indicative of a clean, hydrophilic surface ready for silanization.
Q4: Can the cleaning process affect the surface roughness of my substrate?
A: Yes, aggressive cleaning methods can alter the surface topography. For instance, some studies using Atomic Force Microscopy (AFM) have shown that cleaning procedures can increase surface roughness.[3][28][29] While a slight increase in roughness can sometimes be beneficial by increasing the surface area for silanization, excessive roughness can be detrimental.[30][31][32][33][34] It is crucial to choose a cleaning method that effectively removes contaminants without significantly damaging the substrate surface. AFM is a powerful technique to characterize surface roughness at the nanoscale.[35]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing a logical framework for troubleshooting.
Issue 1: Patchy or Non-Uniform Silane Coating
A non-uniform silane layer is a frequent problem that can drastically affect subsequent experimental steps. This often manifests as variations in hydrophobicity or inconsistent surface chemistry.
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// Edges Start -> Eval_Cleaning; Eval_Cleaning -> Cause_Organic [label="Is the surface\nhydrophobic in patches?"]; Eval_Cleaning -> Cause_Particulate [label="Are there visible\nspecks or defects?"]; Eval_Cleaning -> Cause_Hydroxylation [label="Is the coating generally\nuneven but not patchy?"]; Cause_Organic -> Sol_Robust_Clean; Cause_Particulate -> Sol_Rinsing; Cause_Hydroxylation -> Sol_Activation; Sol_Robust_Clean -> End; Sol_Rinsing -> End; Sol_Activation -> End; }
Caption: Troubleshooting Logic for Poor Silane Adhesion.
Experimental Protocols
Here are detailed, step-by-step methodologies for common cleaning procedures. Always handle chemicals with appropriate personal protective equipment (PPE) in a certified fume hood.
Protocol 1: Piranha Solution Cleaning
Piranha solution is a powerful oxidizing agent used to remove organic residues. [4][7] Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Pyrex beakers
-
Substrate to be cleaned
-
Deionized (DI) water
-
Nitrogen gas for drying
Procedure:
-
Place the substrate in a clean Pyrex beaker.
-
In a chemical fume hood, carefully add a 3:1 ratio of concentrated H₂SO₄ to 30% H₂O₂. ALWAYS add the peroxide to the acid slowly and carefully. The reaction is highly exothermic and will generate significant heat. [4][6]3. The solution will bubble, indicating it is active. [36]4. Immerse the substrate in the Piranha solution for 10-15 minutes.
-
Carefully remove the substrate and rinse it extensively with DI water.
-
Dry the substrate with a stream of filtered nitrogen gas.
-
Waste Disposal: Allow the Piranha solution to cool completely in an open, labeled container within the fume hood before neutralization and disposal according to your institution's safety guidelines. [5][6]
Protocol 2: RCA Cleaning (SC-1 and SC-2)
The RCA clean is a two-step process developed to clean silicon wafers. [10][11] Part 1: SC-1 (Standard Clean 1) - Organic Removal [10][36]1. Prepare a solution with a 5:1:1 ratio of DI water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂). [36]2. Heat the solution to 75-80°C. 3. Immerse the substrate in the SC-1 solution for 10 minutes. [11]4. Rinse thoroughly with DI water.
Part 2: SC-2 (Standard Clean 2) - Metal Ion Removal [10]1. Prepare a solution with a 6:1:1 ratio of DI water, hydrochloric acid (HCl), and 30% hydrogen peroxide (H₂O₂). 2. Heat the solution to 75-80°C. 3. Immerse the substrate in the SC-2 solution for 10 minutes. 4. Rinse thoroughly with DI water. 5. Dry the substrate with a stream of filtered nitrogen gas.
Protocol 3: UV/Ozone Cleaning
This is a dry, photochemical cleaning method. [14][37]
-
Ensure the substrate is free from gross contamination by first rinsing with appropriate solvents (e.g., acetone, isopropanol) and DI water. [1]2. Place the substrate in the chamber of a UV/Ozone cleaner.
-
Expose the substrate to UV radiation (typically at 185 nm and 254 nm) for 5-15 minutes. The UV light generates ozone and atomic oxygen, which oxidize organic contaminants into volatile compounds like CO₂, H₂O, and O₂. [13][14][15]4. Remove the substrate from the chamber. It is now ready for silanization.
Validation and Quality Control
To ensure the reproducibility of your surface preparation, it is essential to validate your cleaning protocol.
-
Contact Angle Goniometry: As mentioned, this provides a quantitative measure of surface hydrophilicity. [24][25][26][27][38]* X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide detailed information about the elemental composition and chemical state of the substrate surface, confirming the removal of contaminants and the presence of a hydroxylated layer. [39][40][41][42]* Atomic Force Microscopy (AFM): AFM can be used to assess surface roughness and topography before and after cleaning to ensure the process is not damaging the substrate. [3][28][29][30][35] By implementing these best practices and troubleshooting guides, you can significantly improve the quality and reproducibility of your silanization processes, leading to more reliable and accurate experimental outcomes.
References
- Concordia University. (2024, May 24). Piranha Solution Safety Guidelines.
- SCI Plasma. (2024, April 25).
- RCA WAFER CLEAN SOP. (n.d.).
- ECE Illinois. (n.d.). ece444: RCA Cleaning Process.
- Standard Operating Procedure: RCA Clean. (2017, September 8).
- RCA Cleaning Process: Chemicals and Applic
- Samco Inc. (n.d.).
- UBC Nanofab. (n.d.). RCA-1 Si wafer cleaning.
- MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
- Yale EHS. (n.d.). Piranha Solution.
- Nanoscience Instruments. (n.d.). Tensiometry / Goniometry.
- Safety & Risk Services. (n.d.). Working Safely with Piranha Solution.
- ACS Publications. (n.d.). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment.
- ResearchGate. (n.d.).
- University of Illinois. (n.d.). Contact Angle Goniometry.
- PubMed. (2013, March 26). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica.
- Environmental Health & Safety. (n.d.). Procedure: Handling and Using Piranha Solution.
- Opsytec. (n.d.).
- Industrial Physics. (n.d.). Goniometers: Uses in Surface Tension Measurement.
- PubMed. (n.d.).
- Biolin Scientific. (2021, August 17).
- Hydromer®, Inc. (2025, June 25).
- Avery Dennison Graphics Solutions. (n.d.).
- ATRIA Innovation. (n.d.).
- ATG Scientific. (n.d.). UV Ozone Cleaners for AFM, QCM or SPR instruments.
- Ossila. (n.d.).
- UniCA IRIS. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- ResearchGate. (n.d.). Measurement of contact angle for hydrophilic and hydrophobic surfaces.
- DiVA portal. (n.d.).
- Penn State. (n.d.).
- YouTube. (2022, July 20). Hydrophilic Surfaces and Imaginary Contact Angles (With Tensiometer Demo).
- ResearchGate. (2025, August 10).
- Kintek Solution. (n.d.). How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality.
- ResearchGate. (2018, May 29).
- Benchchem. (n.d.).
- arXiv. (2024, November 22).
- Plasma.com. (n.d.).
- Tribology in Industry AFM Surface Roughness and Topography Analysis of Lithium Disilic
- Google Patents. (n.d.).
- ResearchGate. (n.d.). AFM images of roughness after surface cleaning with different... | Download Scientific Diagram.
- UTEP. (n.d.).
- NIH. (n.d.). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays.
- Ebatco Lab Services. (n.d.). AFM for Surface Roughness.
- Glow Research. (2013, November 3). Plasma Clean prior to Deposition.
- MDPI. (2022, September 28). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness.
- What is the most effective cleaning/activation method of the glass slide for silaniz
- ResearchGate. (2025, August 7). Tuning the hydrophobic properties of silica particles by surface silanization using mixed self-assembled monolayers | Request PDF.
- ResearchGate. (n.d.). Effect of silanisation method on the average roughness (R a ) of the chips.
Sources
- 1. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 2. benchchem.com [benchchem.com]
- 3. An AFM determination of the effects on surface roughness caused by cleaning of fused silica and glass substrates in the process of optical biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. concordia.ca [concordia.ca]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehs.utoronto.ca [ehs.utoronto.ca]
- 9. louisville.edu [louisville.edu]
- 10. RCA Cleaning Process: Chemicals and Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. ECE Illinois - ece444: RCA Cleaning Process [fabweb.ece.illinois.edu]
- 12. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 13. sciplasma.com [sciplasma.com]
- 14. samcointl.com [samcointl.com]
- 15. ossila.com [ossila.com]
- 16. UV Ozone Cleaners for AFM, QCM or SPR instruments [atgscientific.co.uk]
- 17. Substrate Cleaning [utep.edu]
- 18. Silanization Surface treatment process - Plasma.com [plasma.com]
- 19. WO2003085161A1 - Surface silanization - Google Patents [patents.google.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. Hydrophobicity of materials - ATRIA Innovation [atriainnovation.com]
- 22. hydromer.com [hydromer.com]
- 23. researchgate.net [researchgate.net]
- 24. brighton-science.com [brighton-science.com]
- 25. nanoscience.com [nanoscience.com]
- 26. Contact Angle Goniometry | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 27. industrialphysics.com [industrialphysics.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
- 36. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
- 37. Cleaning and activation with UVC & ozone | Opsytec [opsytec.com]
- 38. pubs.acs.org [pubs.acs.org]
- 39. mdpi.com [mdpi.com]
- 40. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 41. diva-portal.org [diva-portal.org]
- 42. pure.psu.edu [pure.psu.edu]
Preventing contamination issues in N-Ethyl-N-((triethoxysilyl)methyl)ethanamine application.
Welcome to the technical support center for N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS No. 15180-47-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the successful application of this versatile silane coupling agent. Here, you will find scientifically grounded answers to common questions and solutions to potential contamination issues encountered during your experiments.
Introduction to this compound
This compound, also known as Diethylaminomethyltriethoxysilane, is an alpha-aminosilane that serves as a highly effective coupling agent and surface modifier.[1] Its unique structure, with a tertiary amine group in close proximity to the silicon atom, accelerates the hydrolysis of the ethoxy groups, facilitating a rapid reaction with hydroxyl-bearing substrates.[2] This property makes it a valuable tool in a wide range of applications, including the functionalization of nanoparticles for drug delivery, surface modification of biomedical implants, and as an adhesion promoter in coatings and sealants.[1][3][4][5]
However, the high reactivity of this aminosilane also necessitates careful handling and a thorough understanding of its chemistry to prevent common pitfalls such as uncontrolled polymerization, inconsistent surface coverage, and hydrolytic degradation of the functionalized layer. This guide will address these challenges head-on, providing you with the expertise to mitigate contamination and achieve reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent surface modification results with this compound?
A1: Inconsistent surface modification is a frequent challenge that can typically be traced back to a few key factors:
-
Moisture Content: The hydrolysis of the triethoxysilyl groups is a critical first step in the silanization process. However, excessive water in the reaction solvent or adsorbed on the substrate surface can lead to premature and uncontrolled polymerization of the silane in solution, forming aggregates that deposit unevenly on the surface.[6][7] Conversely, an entirely anhydrous environment can significantly slow down or prevent the hydrolysis and subsequent covalent bonding to the substrate.[8]
-
Substrate Cleanliness and Pre-treatment: The density of hydroxyl (-OH) groups on the substrate surface is paramount for a successful and uniform silanization. Inadequate cleaning can leave organic residues or other contaminants that mask these reactive sites. The choice of cleaning method can also significantly impact the final contact angle after silanization.[9]
-
Silane Concentration and Solution Age: Using too high a concentration of the silane can promote the formation of multilayers and aggregates.[10] Furthermore, pre-hydrolyzed silane solutions have a limited shelf life and can form oligomers and polymers over time, leading to inconsistent results. It is often recommended to use freshly prepared solutions.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient reaction time may lead to incomplete surface coverage, while excessively long times can contribute to multilayer formation and aggregation.[8]
Q2: My silanized substrate is showing poor hydrolytic stability. What is causing this and how can I improve it?
A2: A significant challenge with aminosilanes is the potential for the amine group to catalyze the hydrolysis of the newly formed siloxane (Si-O-Si) bonds, leading to the gradual loss of the silane layer, especially in aqueous environments.[6][7][8] This is a critical concern in many biomedical and drug delivery applications.
-
Mechanism of Degradation: The amine functionality can act as an intramolecular catalyst, facilitating the cleavage of siloxane bonds.[6][8]
-
Improving Hydrolytic Stability:
-
Optimal Curing: A post-deposition curing step (e.g., baking at a moderate temperature) is crucial to drive the condensation reaction to completion, forming a more cross-linked and stable siloxane network on the surface.
-
Control of Surface Coverage: While counterintuitive, a well-organized monolayer can sometimes exhibit better stability than thick, disordered multilayers.
-
Structural Considerations: The structure of the aminosilane itself plays a role. While you are using this compound, it's a known phenomenon that the length of the alkyl chain between the silicon atom and the amine group can influence hydrolytic stability.[8]
-
Q3: How can I confirm the successful deposition and quality of the this compound layer on my substrate?
A3: A multi-technique approach is recommended for comprehensive characterization of the silanized surface:
-
Contact Angle Goniometry: This is a simple and rapid method to assess the change in surface wettability. A successful silanization will result in a significant change in the water contact angle. The receding contact angle can be particularly sensitive to surface heterogeneity.[11][12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can confirm the elemental composition of the surface. The presence of nitrogen (from the amine group) and silicon peaks, along with the attenuation of substrate signals, provides direct evidence of silane deposition. High-resolution scans of the N 1s and Si 2p regions can provide information about the chemical state and bonding environment.[13][14][15]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the smoothness and uniformity of the silane layer. It can reveal the presence of aggregates or islands, indicating a non-ideal deposition.[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can be used to detect the characteristic vibrational bands of the silane on the surface, such as Si-O-Si and C-H stretches.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the application of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy surface coating (visual inspection or AFM). | 1. Inadequate substrate cleaning. 2. Premature silane polymerization in solution. 3. Non-optimal silane concentration. | 1. Implement a rigorous substrate cleaning protocol (see Protocol 1). 2. Use anhydrous solvents and prepare silane solutions fresh before each use. Minimize exposure to atmospheric moisture. 3. Optimize the silane concentration, starting with a low concentration (e.g., 1-2% v/v) and incrementally increasing if necessary. |
| High water contact angle, but poor adhesion of subsequent layers. | 1. Formation of a physically adsorbed, non-covalently bonded silane layer. 2. Incomplete curing of the silane layer. | 1. Ensure a thorough rinsing step after silanization to remove any physisorbed molecules. 2. Implement a post-deposition baking step (e.g., 110°C for 30-60 minutes) to promote covalent bond formation and cross-linking. |
| Low or no change in water contact angle after silanization. | 1. Inactive silane reagent (hydrolyzed in storage). 2. Insufficient hydroxyl groups on the substrate surface. 3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of silane. Store the reagent under an inert atmosphere (e.g., nitrogen or argon). 2. Employ a surface activation step (e.g., plasma treatment or piranha solution) to generate more hydroxyl groups. 3. Increase the reaction time or temperature according to a validated protocol. |
| Formation of a hazy or white precipitate in the silane solution. | 1. Excessive water content leading to rapid hydrolysis and polymerization.[6] | 1. Use anhydrous solvents and handle the silane under an inert, dry atmosphere. Ensure all glassware is thoroughly dried. |
| Gradual loss of surface functionality over time in aqueous media. | 1. Amine-catalyzed hydrolysis of the siloxane bonds.[7][8] | 1. Optimize the curing process to create a more robust siloxane network. 2. For applications requiring long-term aqueous stability, consider alternative silanes with longer alkyl chains between the silicon and amine groups, which have been shown to exhibit greater hydrolytic stability.[8] |
Experimental Protocols
Protocol 1: Solution-Phase Silanization of a Glass Substrate
This protocol provides a general guideline for the surface modification of glass slides. Optimization of concentrations and reaction times may be necessary for your specific application.
Materials:
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Acetone, Isopropanol (reagent grade)
-
Deionized water
-
Nitrogen gas
-
Glass slides
-
Beakers, magnetic stir bar, and stir plate
-
Oven
Procedure:
-
Substrate Cleaning: a. Sonicate the glass slides in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the slides under a stream of nitrogen gas. e. Place the slides in an oven at 110°C for at least 1 hour to ensure a dry, reactive surface.
-
Silane Solution Preparation (prepare fresh): a. In a clean, dry beaker under a nitrogen atmosphere, add anhydrous toluene. b. With vigorous stirring, add this compound to the desired concentration (typically 1-2% v/v). c. Allow the solution to stir for 5-10 minutes to ensure homogeneity.
-
Silanization: a. Immerse the cleaned, dry glass slides into the silane solution. b. Stir the solution gently at room temperature for the desired reaction time (e.g., 30-60 minutes). c. Remove the slides from the solution.
-
Rinsing and Curing: a. Rinse the slides with fresh anhydrous toluene to remove excess, non-covalently bound silane. b. Dry the slides under a stream of nitrogen. c. Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Characterization: a. Allow the slides to cool to room temperature before characterization (e.g., contact angle measurement, XPS).
Protocol 2: Quality Control - Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., a non-polar column like DB-1 or equivalent)
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of the this compound sample in a suitable anhydrous solvent (e.g., hexane or toluene) at a concentration of approximately 1 mg/mL.
-
GC Method Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Final Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature (FID): 300°C
-
-
Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample. b. Analyze the resulting chromatogram to determine the area percentage of the main peak corresponding to this compound. Impurities will appear as separate peaks.
Visualization of Key Processes
Caption: The two-step reaction mechanism of silanization.
Caption: A logical flowchart for troubleshooting inconsistent silanization.
References
-
CP Lab Safety. This compound, min 95%, 1 gram. [Link]
-
Asenath Smith, E., & Chen, W. (2008). How to prevent the loss of surface functionality derived from aminosilanes. Langmuir, 24(21), 12405–12409. [Link]
-
Starshine Chemical. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. [Link]
-
Asenath Smith, E., & Chen, W. (2008). How to prevent the loss of surface functionality derived from aminosilanes. PubMed, 24(21), 12405-9. [Link]
-
Volpe, C. D., & Siboni, S. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols, 13(7), 1558–1569. [Link]
-
Asenath Smith, E., & Chen, W. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Request PDF. [Link]
-
Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science, 298(2), 825-831. [Link]
-
Krishnan, A., et al. (2005). An evaluation of methods for contact angle measurement. Colloids and Surfaces B: Biointerfaces, 43(2), 95-98. [Link]
-
Boerio, F. J., & Shah, P. (1992). An XPS investigation of the adsorption of aminosilanes onto metal substrates. SciSpace. [Link]
-
Atzori, M., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS. [Link]
-
Kovač, J., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. [Link]
-
Szilágyi, I. M., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(39), 35896–35905. [Link]
-
Kovač, J., et al. (2013). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. Request PDF. [Link]
-
D'Agostino, R. (1993). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Supplier of this compound for Safe and Effective Chemical Applications. [Link]
-
LookChem. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. [Link]
-
ResearchGate. Construction and calibration of a goniometer to measure contact angles and calculate the surface free energy in solids with uncertainty analysis. [Link]
-
Li, M., et al. (2023). Silane coupling agent in biomedical materials. Biointerphases, 18(3), 030801. [Link]
-
Ishida, H., & Koenig, J. L. (2011). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Request PDF. [Link]
-
Li, M., et al. (2023). Silane coupling agent in biomedical materials. Request PDF. [Link]
-
Li, M., et al. (2023). Silane coupling agent in biomedical materials. PubMed. [Link]
-
Gelest, Inc. (2000). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
Beaumont, M., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. ResearchGate. [Link]
-
Molecular Vista. (2023). Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization. [Link]
-
PubChem. Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-. [Link]
-
NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Olejnik, K., & Sowinski, P. (2022). Most Important Biomedical and Pharmaceutical Applications of Silicones. MDPI. [Link]
-
Li, C., et al. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]
-
Schubert, U., & Hüsing, N. (2000). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
-
Schmitt, M., et al. (2002). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. ResearchGate. [Link]
-
Virtual-Infosec. (n.d.). N-Ethyl-N-methylethanamine. [Link]
-
Chemistry Stack Exchange. (2016). How to finish silanization process correctly?. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. How to prevent the loss of surface functionality derived from aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lehigh.edu [lehigh.edu]
- 11. users.aalto.fi [users.aalto.fi]
- 12. pure.psu.edu [pure.psu.edu]
- 13. An XPS investigation of the adsorption of aminosilanes onto metal substrates (1992) | M. R. Horner | 72 Citations [scispace.com]
- 14. iris.unica.it [iris.unica.it]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. calpaclab.com [calpaclab.com]
- 17. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
Technical Support Center: Achieving Uniform Surface Coverage with Diethylaminomethyltriethoxysilane (DEAMTES)
Welcome to the technical support center for Diethylaminomethyltriethoxysilane (DEAMTES). This guide is designed for researchers, scientists, and drug development professionals who are leveraging DEAMTES for surface modification. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent, high-quality, and uniform surface coverage in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is Diethylaminomethyltriethoxysilane (DEAMTES) and why is it used for surface modification?
A1: Diethylaminomethyltriethoxysilane (DEAMTES) is an organofunctional silane, specifically an alpha silane, known for its high reactivity.[1] It is used to functionalize surfaces, such as glass, silica, and metal oxides, by creating a covalent bond between the substrate and the silane molecule.[1][2] This process introduces a diethylaminomethyl functional group onto the surface, which can then be used for a variety of downstream applications, including the immobilization of biomolecules, improving adhesion between organic polymers and inorganic substrates, and as a cross-linking agent for silicone rubbers.[1][3][4]
Q2: What is the fundamental mechanism of DEAMTES surface coating?
A2: The coating process relies on a two-step mechanism: hydrolysis and condensation.[5][6] First, the ethoxy groups (-OCH2CH3) of the DEAMTES molecule react with water (hydrolysis) to form reactive silanol groups (-Si-OH).[5][7] These silanol groups then react (condense) with hydroxyl groups (-OH) present on the substrate surface to form stable siloxane bonds (Si-O-Si), covalently attaching the DEAMTES to the surface.[5][6] The silanol groups can also condense with each other, forming a cross-linked network on the surface.[5]
Q3: What are the main challenges in achieving a uniform DEAMTES coating?
A3: The primary challenges stem from the high reactivity of aminosilanes like DEAMTES.[8][9] Uncontrolled polymerization in solution, sensitivity to humidity, and inadequate substrate preparation are the most common issues that lead to non-uniform coatings, including patchy layers or multilayer aggregates.[10][11]
Q4: Should I use solution-phase or vapor-phase deposition for DEAMTES?
A4: Both methods have their advantages and disadvantages. Solution-phase deposition is often more accessible, but it is highly sensitive to solvent purity and water content, which can lead to uncontrolled polymerization in the bulk solution.[12] Vapor-phase deposition is generally considered more reproducible and less prone to forming polymeric aggregates, often resulting in smoother and more uniform monolayers.[12][13][14] The choice depends on your specific application, available equipment, and the level of control required.
II. Troubleshooting Guide: From Patchy Coatings to Multilayer Mayhem
This section addresses common problems encountered during DEAMTES surface functionalization, providing potential causes and actionable solutions.
Problem 1: Poor or Inconsistent Surface Coverage (Patchy Coating)
Symptoms:
-
Inconsistent results in downstream applications (e.g., uneven biomolecule attachment).
-
Variable surface wettability across the substrate.
-
Visible patchiness or "islands" of silane when characterized by techniques like Atomic Force Microscopy (AFM).
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Substrate Preparation | The substrate surface may be contaminated with organic residues or may not have a sufficient density of hydroxyl (-OH) groups for the silane to react with.[10][15] | Implement a rigorous cleaning and activation protocol. For glass or silicon substrates, treatment with a piranha solution or oxygen plasma is highly effective at cleaning and generating surface silanols.[9][10][16][17] |
| Insufficient Reaction Time or Temperature | The silanization reaction may not have gone to completion, leaving unreacted areas on the surface. | Optimize the reaction time and temperature. For solution-phase deposition, increasing the reaction time or temperature (e.g., to 70-90°C) can enhance surface coverage.[18] |
| Low Silane Concentration | The concentration of DEAMTES in the deposition solution may be too low to achieve full surface coverage within the given reaction time. | Increase the silane concentration incrementally. Typical starting concentrations for solution-phase deposition are in the range of 1-5% (v/v).[18] |
| Physisorbed vs. Chemisorbed Layers | Weakly bound, physisorbed silane molecules may be removed during washing steps, revealing an incomplete underlying chemisorbed layer.[10][15] | Ensure a thorough post-deposition rinsing step with an appropriate solvent (e.g., toluene, then ethanol) to remove physisorbed molecules.[15][18] A post-deposition curing step (e.g., baking at 110-120°C) can also help to drive the covalent bonding and cross-linking of the silane layer.[5][19] |
Problem 2: Formation of Thick, Non-Uniform Multilayers
Symptoms:
-
Hazy or cloudy appearance of the coated surface.
-
High surface roughness as measured by AFM.
-
Inconsistent and often higher-than-expected film thickness measured by ellipsometry.
| Potential Cause | Explanation | Recommended Solution |
| Excess Water/High Humidity | While some water is necessary for hydrolysis, excess water leads to rapid silane polymerization in solution before it can form an ordered monolayer on the surface.[11] This is a critical factor, especially for highly reactive aminosilanes.[20][21] | For solution-phase deposition, use anhydrous solvents and ensure all glassware is thoroughly dried.[11] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to control humidity.[18] For vapor-phase deposition, control the humidity within the reaction chamber.[22] |
| High Silane Concentration | A high concentration of DEAMTES promotes intermolecular reactions, leading to the formation of oligomers and polymers that deposit as multilayers.[11] | Reduce the silane concentration. A lower concentration slows down the rate of reaction in solution, favoring surface-mediated monolayer formation. |
| Inadequate Rinsing | Failure to remove excess, unreacted silane and loosely bound polymers from the surface after deposition. | Implement a multi-step rinsing protocol with fresh, anhydrous solvent immediately after deposition to wash away any physisorbed material.[15] |
Problem 3: Poor Hydrolytic Stability of the DEAMTES Layer
Symptoms:
-
Loss of surface functionality over time when exposed to aqueous environments.
-
Detachment of the silane layer upon washing with aqueous buffers.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Covalent Bonding and Cross-linking | The silane layer is not sufficiently cross-linked or covalently bonded to the substrate, making it susceptible to hydrolysis, a process that can be catalyzed by the amine functionality of the silane itself.[8][9][16] | A post-deposition curing (baking) step is crucial. Heating the coated substrate (e.g., at 110-120°C for 30-60 minutes) drives the condensation reaction to completion, forming a more robust and stable siloxane network.[5][19] |
| Deposition at Room Temperature | Silane layers prepared at room temperature can be less dense and exhibit lower hydrolytic stability compared to those prepared at elevated temperatures.[8][23] | Perform the deposition at an elevated temperature (e.g., 70-90°C in anhydrous toluene) to promote the formation of a denser, more stable layer.[8][23] |
III. Experimental Protocols
Protocol 1: Solution-Phase Deposition of DEAMTES
This protocol is designed to produce a uniform aminosilane layer on glass or silicon substrates.
1. Substrate Cleaning and Activation (Critical Step): a. Place substrates in a glass container. b. Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood). c. Immerse the substrates in the piranha solution for 30-60 minutes. d. Carefully remove the substrates and rinse them copiously with deionized (DI) water. e. Dry the substrates in an oven at 110°C for at least 30 minutes and use them immediately.[9][16]
2. Silanization Procedure: a. In a fume hood, prepare a 2% (v/v) solution of DEAMTES in anhydrous toluene in a clean, dry reaction vessel. b. Place the cleaned and dried substrates into the solution. c. Heat the solution to 80°C and maintain for 1-2 hours under a gentle stream of dry nitrogen or argon to minimize exposure to atmospheric moisture.[8][18][23] d. Remove the substrates from the solution.
3. Post-Deposition Rinsing and Curing: a. Rinse the substrates thoroughly with fresh anhydrous toluene to remove non-covalently bound silane. b. Rinse with ethanol and then DI water. c. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[19] d. After cooling, the functionalized substrates are ready for use or characterization.
Protocol 2: Vapor-Phase Deposition of DEAMTES
Vapor-phase deposition can provide more uniform and reproducible monolayers.[13][14]
1. Substrate Cleaning and Activation: a. Follow the same rigorous cleaning and activation procedure as in Protocol 1 (Step 1).
2. Silanization Procedure: a. Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber. b. Place a small, open vial containing 0.5-1 mL of DEAMTES inside the chamber, ensuring it will not spill. c. Evacuate the chamber to a low pressure (e.g., <1 Torr) and then close it off from the vacuum pump. d. Heat the chamber to 70-80°C for 2-4 hours. The heat will vaporize the DEAMTES, allowing it to react with the substrate surface.
3. Post-Deposition Rinsing and Curing: a. Vent the chamber with a dry, inert gas (e.g., nitrogen). b. Remove the substrates and rinse them with anhydrous toluene, followed by ethanol, to remove any physisorbed molecules. c. Cure the substrates in an oven at 110-120°C for 30-60 minutes.
IV. Visualization of Key Processes
DEAMTES Hydrolysis and Condensation Pathway
Troubleshooting Logic Flowchart
V. References
-
Paria, D., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed. Available at: [Link]
-
Lessel, M., et al. (2012). Self- assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. arXiv. Available at: [Link]
-
Howarter, J. A., & Lin, J. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC. Available at: [Link]
-
Howarter, J. A., & Lin, J. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. ResearchGate. Available at: [Link]
-
Asay, D. B., & Kim, S. H. (2005). The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate. Available at: [Link]
-
Fadeev, A. Y., & McCarthy, T. J. (2008). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications. Available at: [Link]
-
Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. Available at: [Link]
-
Fadeev, A. Y., & McCarthy, T. J. (2008). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Available at: [Link]
-
Van Ooij, W. J., & Sabare, A. (1995). Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. ResearchGate. Available at: [Link]
-
Wang, F., & Chen, S. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. SciSpace. Available at: [Link]
-
Wang, F., & Chen, S. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. Available at: [Link]
-
Wang, F., & Chen, S. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. Available at: [Link]
-
BYU ScholarsArchive. (n.d.). Chemical Vapor Deposition of Silanes and Patterning on Silicon. Available at: [Link]
-
ResearchGate. (2013). Which method is better for the silanization of glass beads? Liquid phase or vapor-phase deposition? Why?. Available at: [Link]
-
Wang, F., & Chen, S. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. ResearchGate. Available at: [Link]
-
MDPI. (2021). Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability. Available at: [Link]
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols. Available at: [Link]
-
Gelest. (n.d.). Applying a Silane Coupling Agent. Available at: [Link]
-
Fengqi You. (n.d.). Diethylaminomethyltriethoxysilane CAS:15180-47-9 Manufacturer, factory and supplier. Available at: [Link]
-
Google Patents. (n.d.). Surface silanization. Available at:
-
Schmidt, R., et al. (2016). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity-Based Kinesin Single Molecule Fluorescence-Microscopy Assays. NIH. Available at: [Link]
-
De Boer, M. P., et al. (1999). Humidity Dependence of Adhesion for Silane Coated Microcantilevers. Sandia National Laboratories. Available at: [Link]
-
So-Fei. (n.d.). The Unique Mechanism of Action of Diethylaminomethyltriethoxysilane: In-Depth Analysis, Latest Research, and Applications in China. Available at: [Link]
-
Co-Formula. (n.d.). CFS-479, Diethylaminomethyltriethoxysilane, Cas No. 15180-47-9. Available at: [Link]
-
Hocon. (2025). Diethylaminomethyltriethoxysilane (HC-NE8303). Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis and condensation reactions of precursor. Available at: [Link]
-
ACS Publications. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. Langmuir. Available at: [Link]
-
YouTube. (2022). Condensation and Hydrolysis reactions. Available at: [Link]
-
ResearchGate. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. Available at: [Link]
-
Primetech Analytical. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce. Available at: [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available at: [Link]
-
Popa Lab. (2021). Surface Chemistry Protocol. Available at: [Link]
-
ResearchGate. (2016). How to coat glass slides using silane. Available at: [Link]
-
PubMed. (2016). Impact of deposition-rate fluctuations on thin-film thickness and uniformity. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available at: [Link]
-
Corial. (2020). Factors that Determine Deposition Performance. Available at: [Link]
-
Schmidt, H. (1985). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids. Available at: [Link]
-
ProPlate®. (n.d.). What challenges are associated with achieving uniformity in thin film coatings during electroplating?. Available at: [Link]
Sources
- 1. Diethylaminomethyltriethoxysilane Cas 15180-47-9 | Alpha Silane ADE-3 [cfmats.com]
- 2. The Unique Mechanism of Action of Diethylaminomethyltriethoxysilane: In-Depth Analysis, Latest Research, and Applications in China [silane-chemical.com]
- 3. innospk.com [innospk.com]
- 4. Silane Coupling Agent Diethylaminomethyltriethoxysilane CAS No 15180-47-9 - (Diethylaminomethyl) Triethoxysilane and CAS No 15180-47-9 [sanfanchem.en.made-in-china.com]
- 5. benchchem.com [benchchem.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lehigh.edu [lehigh.edu]
- 16. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. surfmods.jp [surfmods.jp]
- 18. benchchem.com [benchchem.com]
- 19. gelest.com [gelest.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Measuring the Surface Coverage of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
In the realms of materials science, biotechnology, and drug development, the precise functionalization of surfaces is paramount. Silane coupling agents, such as N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, are instrumental in modifying surface properties, promoting adhesion, and immobilizing biomolecules. However, the efficacy of these modifications is critically dependent on the quality and density of the silane layer. This guide provides a comprehensive comparison of key analytical techniques for measuring the surface coverage of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application.
The Criticality of Surface Coverage Measurement
This compound, an aminosilane, forms a covalent bond with hydroxylated surfaces through its triethoxysilyl group, while its ethylamino groups provide functional sites for further chemical reactions. The surface coverage of this silane dictates the density of these functional groups, which in turn influences protein binding capacity, cellular adhesion, and the overall performance of the functionalized material. Incomplete or non-uniform coverage can lead to inconsistent experimental results and device failure. Therefore, accurate measurement of surface coverage is not merely a quality control step but a fundamental aspect of rational surface engineering.
A Comparative Analysis of Measurement Techniques
The choice of analytical technique for determining surface coverage depends on a multitude of factors, including the desired level of detail (elemental, molecular, topographical), the nature of the substrate, and the required sensitivity and accuracy. Here, we compare five widely used techniques: X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry, Atomic Force Microscopy (AFM), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and Contact Angle Goniometry.
Table 1: Comparative Overview of Surface Coverage Measurement Techniques
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| XPS | Analysis of core-level electron energies ejected by X-ray irradiation. | Elemental composition, chemical states, and quantitative surface coverage.[1][2][3][4] | Quantitative, provides chemical state information, high surface sensitivity. | Requires high vacuum, potential for X-ray induced damage, limited spatial resolution. |
| Ellipsometry | Measurement of the change in polarization of light upon reflection from a surface. | Film thickness and refractive index, which can be correlated to surface coverage.[5][6][7] | Non-destructive, high sensitivity to sub-monolayer films, can be performed in-situ. | Indirect measurement of coverage, requires a model for data fitting, sensitive to surface roughness. |
| AFM | Scanning a sharp tip over a surface to create a topographical map. | Surface morphology, roughness, and visualization of silane islands or layers.[3][8][9][10][11][12] | High spatial resolution, provides 3D topographical information, can be operated in various environments. | Does not directly provide chemical information, tip-sample interaction can modify the surface. |
| ToF-SIMS | Mass spectrometry of ions ejected from a surface by a primary ion beam. | Elemental and molecular composition of the outermost surface layer.[4][13][14][15][16][17] | Extremely high surface sensitivity (top 1-2 nm), provides molecular information, high mass resolution. | Destructive, quantification can be challenging without standards, requires high vacuum. |
| Contact Angle | Measurement of the angle at which a liquid droplet contacts a solid surface. | Surface wettability (hydrophilicity/hydrophobicity), which changes with silanization. | Simple, inexpensive, provides a quick assessment of surface modification. | Indirect and qualitative measure of coverage, sensitive to surface contamination and roughness. |
In-Depth Methodologies and Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) for Quantitative Surface Coverage
Causality of Experimental Choices: XPS is a powerful tool for quantifying the elemental composition of a surface. By measuring the relative atomic concentrations of nitrogen (from the aminosilane) and silicon (from both the silane and a silicon-based substrate), we can calculate the surface coverage. The choice of a high-resolution scan over the N 1s and Si 2p regions is critical for distinguishing the chemical states of these elements, allowing for a more accurate quantification of the silane layer.
Experimental Workflow:
Caption: Workflow for XPS analysis of silane surface coverage.
Step-by-Step Protocol:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer) using a standard procedure such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate a hydroxylated surface.
-
Silanization: Immerse the cleaned substrate in a dilute solution (e.g., 1-5% v/v) of this compound in an anhydrous solvent (e.g., toluene) for a specified time (e.g., 1-2 hours) at room temperature or slightly elevated temperature.
-
Rinsing and Curing: Rinse the substrate sequentially with the solvent used for silanization, followed by ethanol and deionized water to remove physisorbed silane. Cure the substrate in an oven (e.g., at 110°C for 30 minutes) to promote covalent bond formation.
-
XPS Analysis:
-
Introduce the dried, silanized substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans over the N 1s and Si 2p regions.
-
Fit the high-resolution spectra to determine the peak areas and binding energies of the different chemical states.
-
Calculate the atomic concentrations of nitrogen and silicon using the appropriate sensitivity factors.
-
-
Surface Coverage Calculation: The surface coverage can be estimated from the ratio of the nitrogen signal (from the silane) to the substrate silicon signal.
Spectroscopic Ellipsometry for Film Thickness
Causality of Experimental Choices: Spectroscopic ellipsometry is an optical technique that is extremely sensitive to the thickness of thin films.[5][6][7] By measuring the change in polarization of light reflected from the surface, we can model the thickness of the silane layer. A multi-wavelength approach provides more robust data for modeling. The choice of a suitable optical model is crucial for accurate thickness determination. For very thin films, a simple Cauchy model is often sufficient.
Experimental Workflow:
Caption: Workflow for Spectroscopic Ellipsometry analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the silanized substrate as described in the XPS protocol.
-
Reference Measurement: Measure the ellipsometric parameters (Psi and Delta) of a clean, bare substrate of the same type. This is crucial for accurately modeling the substrate's optical properties.
-
Sample Measurement: Measure the Psi and Delta spectra of the silanized substrate over a range of wavelengths (e.g., 300-1000 nm) at a fixed angle of incidence (e.g., 70°).
-
Data Modeling:
-
Develop an optical model consisting of the substrate and a thin film layer representing the silane.
-
Use the data from the bare substrate to define the optical constants of the substrate.
-
For the silane layer, use a suitable dispersion model (e.g., Cauchy model) and fit the experimental Psi and Delta data by varying the thickness and refractive index of the film.
-
-
Thickness to Coverage Correlation: The obtained thickness can be correlated to surface coverage, with a uniform monolayer having a predictable thickness based on the molecular length of this compound.
Atomic Force Microscopy (AFM) for Surface Morphology
Causality of Experimental Choices: AFM provides a direct visualization of the surface topography at the nanoscale.[3][8][9][10][11][12] Tapping mode is generally preferred for imaging soft organic layers like silanes to minimize sample damage from lateral forces. By comparing the morphology of the bare and silanized surfaces, we can assess the uniformity of the silane layer, identify the presence of aggregates or islands, and measure the surface roughness.
Experimental Workflow:
Caption: Workflow for AFM imaging of silanized surfaces.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the silanized substrate as previously described.
-
AFM Setup:
-
Mount the sample on the AFM stage.
-
Select a suitable cantilever for tapping mode imaging in air.
-
Engage the tip with the surface.
-
-
Imaging:
-
Optimize the imaging parameters, including the setpoint amplitude, scan rate, and feedback gains, to obtain a high-quality, artifact-free image.
-
Acquire topography and phase images over representative areas of the surface.
-
-
Image Analysis:
-
Analyze the topography images to determine the surface roughness (e.g., root-mean-square roughness).
-
Identify and characterize surface features such as islands or aggregates.
-
Phase images can provide additional information on the material properties and homogeneity of the silane layer.
-
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
No single technique provides a complete picture of the surface coverage of this compound. A multi-technique approach is often the most effective strategy for a comprehensive understanding. For instance, XPS can provide quantitative elemental information, which can be correlated with the film thickness determined by ellipsometry. AFM can then be used to visualize the morphology of the layer, confirming whether the coverage is a uniform monolayer or composed of aggregates. ToF-SIMS can provide detailed molecular information about the outermost surface, confirming the presence of the intact silane molecule. Finally, contact angle goniometry offers a simple and rapid assessment of the overall change in surface properties.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can make informed decisions about which methods are most appropriate for their specific research needs, ensuring the development of robust and reproducible surface functionalization strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. phi.com [phi.com]
- 5. jeos.edpsciences.org [jeos.edpsciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to Choose AFM Tips for Monolayers and Self-Assemblies [spmtips.com]
- 10. academic.oup.com [academic.oup.com]
- 11. azonano.com [azonano.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 14. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 15. books.rsc.org [books.rsc.org]
- 16. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 17. Time of Flight SIMS (ToF-SIMS) - Surface Science Western [surfacesciencewestern.com]
A Comparative Guide to Diethylaminomethyltriethoxysilane (DEAMTES) Coatings: Characterization by XPS and AFM
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a cornerstone of innovation. Aminosilane coatings are fundamental tools for modifying inorganic substrates like glass and silicon, rendering them functional for applications ranging from cell culture and microarrays to advanced biosensors and targeted drug delivery systems.[1][2] While (3-aminopropyl)triethoxysilane (APTES) is a widely used aminosilane, alternatives such as Diethylaminomethyltriethoxysilane (DEAMTES) offer unique chemical characteristics that can be advantageous for specific applications.
This guide provides an in-depth characterization of DEAMTES coatings, presenting a comparative analysis with other aminosilanes. We will explore how X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are synergistically employed to elucidate the surface chemistry, topography, and quality of these functional layers. The focus will be on not just the "how" but the "why" of experimental choices, offering a field-proven perspective on achieving reproducible, high-quality functionalized surfaces.
The Chemistry of Silanization: DEAMTES vs. Traditional Aminosilanes
The performance of a silane coating is fundamentally dictated by its formation chemistry, which involves hydrolysis and condensation. Organosilanes with the general formula (X)₃SiY, where X is a hydrolyzable alkoxy group and Y is an organofunctional group, form durable films on hydroxylated surfaces.[3]
The process begins with the hydrolysis of the ethoxy groups on the DEAMTES molecule in the presence of trace water, forming reactive silanol (Si-OH) groups.[4] These silanols can then undergo two condensation reactions: 1) covalent bonding with hydroxyl groups on the substrate (e.g., Si-OH on a silicon wafer) to form stable Si-O-Si linkages, and 2) self-condensation with other hydrolyzed DEAMTES molecules to form a cross-linked polysiloxane network.[5]
A key structural feature of DEAMTES is that it is an alpha-silane, meaning the nitrogen atom is in close proximity to the silicon atom. This proximity can accelerate the hydrolysis reaction compared to gamma-silanes like APTES, where the amine group is separated from the silicon atom by a propyl chain.[6] This enhanced reactivity can influence the kinetics of film formation and the final structure of the coating.
Figure 1: General workflow for the hydrolysis and condensation of DEAMTES on a hydroxylated substrate.
Part 1: Surface Chemistry Analysis via X-ray Photoelectron Spectroscopy (XPS)
XPS is an indispensable surface-sensitive technique for analyzing silane coatings, providing quantitative information on elemental composition and, crucially, the chemical bonding states of those elements within the top 5-10 nm of the surface.[3][7] This allows for direct confirmation of successful silanization and an assessment of the coating's chemical integrity.
Comparative Spectral Analysis: DEAMTES vs. APTES
The primary distinction between DEAMTES and APTES lies in the nature of their amine group: DEAMTES possesses a tertiary amine (-N(CH₂CH₃)₂), while APTES has a primary amine (-NH₂). This structural difference is clearly resolved in the high-resolution N 1s XPS spectrum.
-
DEAMTES N 1s Spectrum: A single peak corresponding to the tertiary amine (C-N-C) is expected.
-
APTES N 1s Spectrum: The N 1s spectrum is often more complex. It can be deconvoluted into two components: a primary amine (-NH₂) at a lower binding energy (~399.2 eV) and a protonated amine (-NH₃⁺) at a higher binding energy (~401.0 eV).[8] The ratio of these two peaks provides insight into the surface charge and the interaction of the amine groups with the substrate or atmospheric species.[3][8]
This difference is significant for applications where surface charge is critical. The tertiary amine of DEAMTES provides a distinct basicity and nucleophilicity compared to the primary amine of APTES, which can influence protein adsorption, cell adhesion, and subsequent chemical reactions.[2]
| XPS Region | Functional Group (DEAMTES) | Expected Binding Energy (eV) | Functional Group (APTES) | Expected Binding Energy (eV) |
| Si 2p | Si-O (Siloxane Network) | ~102.2 - 103.0 | Si-O (Siloxane Network) | ~102.2 - 103.0 |
| C 1s | C-Si, C-C, C-N, C-O | ~284.5 - 286.5 | C-Si, C-C, C-N | ~284.5 - 286.0 |
| N 1s | Tertiary Amine (C-N-C) | ~399.0 - 400.0 | Primary Amine (-NH₂) | ~399.2 |
| Protonated Amine (-NH₃⁺) | ~401.0 | |||
| O 1s | Si-O-Si, Si-O-C | ~532.0 - 533.0 | Si-O-Si, Si-O-C | ~532.0 - 533.0 |
Table 1: Comparative summary of expected XPS binding energies for DEAMTES and APTES coatings. Note that exact values can vary based on instrument calibration and surface charging.[8][9][10]
Experimental Protocol: XPS Analysis of DEAMTES-Coated Silicon Wafers
This protocol ensures a self-validating system by including control samples and systematic analysis.
-
Substrate Preparation:
-
Cleave silicon wafers (or other substrates of interest) into appropriate sizes (e.g., 1x1 cm).
-
Perform a cleaning and hydroxylation step to ensure a reactive surface. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Causality: This step removes organic contaminants and generates a dense layer of surface hydroxyl (-OH) groups, which are the anchor points for the silane.[11]
-
Rinse extensively with deionized (DI) water and dry under a stream of inert gas (e.g., nitrogen).
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of DEAMTES in an anhydrous solvent, such as toluene. Causality: Anhydrous solvent is critical to control the hydrolysis reaction, preventing premature polymerization of the silane in the bulk solution which leads to aggregate formation on the surface.[8]
-
Immerse the cleaned substrates in the DEAMTES solution for a defined period (e.g., 1-4 hours) at room temperature.
-
Remove substrates and rinse thoroughly with the solvent (toluene) to remove any non-covalently bonded (physisorbed) molecules.
-
Cure the coated substrates in an oven at 110°C for 15-30 minutes. Causality: Curing promotes the formation of stable, cross-linked siloxane (Si-O-Si) bonds, enhancing the durability of the coating.[12]
-
-
XPS Measurement:
-
Mount the coated sample, an uncoated (cleaned) control sample, and a control coated with an alternative silane (e.g., APTES) onto the sample holder.
-
Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans over the Si 2p, C 1s, O 1s, and N 1s regions. The appearance of a distinct N 1s peak on the DEAMTES sample, absent on the control, is the primary confirmation of successful coating.[8]
-
Perform quantitative analysis to determine the atomic concentrations of the elements and use deconvolution software to analyze the chemical states in the high-resolution spectra.
-
Part 2: Surface Morphology Analysis via Atomic Force Microscopy (AFM)
While XPS provides chemical information, AFM visualizes the physical landscape of the coating. It generates high-resolution, three-dimensional images of the surface, allowing for the quantification of roughness, the identification of aggregates or pinholes, and the measurement of film thickness.[13] This morphological data is crucial for applications where surface uniformity is paramount.
Comparative Morphology: DEAMTES vs. APTES
Both DEAMTES and APTES are tri-alkoxy silanes, which gives them the capacity to polymerize.[14] Under conditions where water is not strictly controlled, this can lead to the formation of islands or aggregates on the surface rather than a smooth monolayer.[8]
-
DEAMTES Morphology: The bulkier diethylaminomethyl group of DEAMTES may lead to more steric hindrance compared to the linear aminopropyl group of APTES. This could potentially result in a less densely packed monolayer but may also influence the shape and size of aggregates if multilayer formation occurs.
-
APTES Morphology: APTES is well-documented to form surfaces ranging from smooth monolayers to rough layers with a high density of islands, depending heavily on deposition time, temperature, and water concentration.[8] Longer deposition times typically lead to increased polymerization and rougher surfaces.[8]
| Parameter | Typical Value (Smooth Monolayer) | Typical Value (Polymerized Multilayer) | Significance |
| RMS Roughness (Rq) | < 0.2 nm | > 0.3 nm | Quantifies surface smoothness; critical for optical applications. |
| Film Thickness | ~0.7 - 1.0 nm | > 2 nm | Confirms monolayer vs. multilayer coverage. |
| Morphology | Featureless, uniform | Distinct islands, aggregates, or clusters | Indicates the degree of polymerization and coating homogeneity. |
Table 2: Typical AFM morphological data for aminosilane coatings on silicon wafers. Values are representative and highly dependent on deposition conditions.[3][8][15]
Experimental Protocol: AFM Analysis of DEAMTES-Coated Silicon Wafers
-
Sample Preparation: Prepare DEAMTES-coated, APTES-coated, and uncoated control substrates using the same protocol as for XPS analysis.
-
Creating a Thickness Reference:
-
Before imaging, carefully make a scratch in the silane coating using a sharp, non-metallic tool (e.g., a plastic pipette tip).
-
Causality: This creates a "step edge" between the coated and uncoated substrate, allowing for a direct measurement of the film thickness using the AFM's z-axis scanner.[11]
-
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Use a high-resolution silicon nitride tip.
-
Operate the AFM in Tapping Mode®. Causality: Tapping mode is preferred for soft organic films like silane coatings as it minimizes lateral shear forces that could damage or displace the coating during scanning, ensuring the image reflects the true surface morphology.[3]
-
Optimize imaging parameters such as scan size (e.g., 1x1 µm), scan rate (e.g., 1 Hz), and setpoint amplitude to achieve a high-quality, low-noise image.
-
Acquire images at multiple locations on the surface, including across the scratch made in the previous step.
-
-
Data Analysis:
-
Use the AFM analysis software to level the images and remove artifacts.
-
Measure the root-mean-square (RMS) roughness on several representative areas of the coated surface.
-
Perform a step-height analysis across the scratch to determine the average thickness of the DEAMTES film.
-
Integrated Characterization: The Synergy of XPS and AFM
Neither technique alone tells the whole story. A combined XPS and AFM approach provides a comprehensive, validated understanding of the surface. For instance, if AFM reveals island-like structures, XPS can confirm that these islands are composed of the silane (by detecting N and Si) and not organic contaminants. Conversely, if XPS shows a low nitrogen signal, AFM can help determine if this is due to a very thin but uniform monolayer or a patchy, incomplete coating.
Figure 2: Workflow for integrated characterization of DEAMTES coatings using XPS and AFM.
Conclusion and Field Insights
The characterization of Diethylaminomethyltriethoxysilane (DEAMTES) coatings through the synergistic use of XPS and AFM provides a robust framework for controlling and validating surface functionalization. Compared to the more common APTES, DEAMTES offers a distinct surface chemistry due to its tertiary amine, which can be a decisive factor for specific biological or chemical interactions.
-
XPS is essential for confirming the covalent attachment and chemical identity of the DEAMTES layer, with the N 1s spectrum serving as a key diagnostic tool to differentiate it from primary aminosilanes.
-
AFM provides indispensable visual and quantitative data on coating uniformity, roughness, and thickness, directly informing on the success of the deposition protocol in achieving a desired monolayer or a controlled multilayer structure.
For professionals in drug development and biomedical research, the ability to reliably produce and characterize these surfaces is paramount. A well-controlled DEAMTES coating can offer a stable, reactive platform for the immobilization of biomolecules, the development of biocompatible materials, or the fabrication of sensitive diagnostic devices.[2][16][17] This guide provides the foundational protocols and comparative data necessary to integrate DEAMTES into advanced research and development workflows, enabling finer control over the interface between materials and biology.
References
- BenchChem. (n.d.). A Comparative Analysis of Surface Energy on Aminosilane-Treated Substrates.
- Wiley Analytical Science. (2014, August 14). AFM and XPS Study of Aminosilanes on Si.
- PMC. (n.d.). Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines.
- Wiley Online Library. (2018). Silane coatings of metallic biomaterials for biomedical implants: A preliminary review.
- ACS Applied Bio Materials. (2025). Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties.
- Hocon. (2025). Diethylaminomethyltriethoxysilane (HC-NE8303).
- ACS Publications. (2025). Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties.
- Gelest. (n.d.). What is Diethylaminomethyltriethoxysilane - Properties & Specifications.
- Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates.
- ACS Publications. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir.
- BenchChem. (n.d.). Cross-Validation of AFM and XPS Data for Octylsilanetriol Films: A Comparative Guide.
- ResearchGate. (2025). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer.
- MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- Sinogracechem.com. (n.d.). High quality Diethylamino substituting methyl triethoxysilane.
- Walsh Medical Media. (2012, June 1). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.
- Made-in-China.com. (n.d.). Silane Coupling Agent Diethylaminomethyltriethoxysilane CAS No 15180-47-9.
- ResearchGate. (2025). Towards the Determination of Surface Energy at the Nanoscale: A Further Assessment of the AFM-Based Approach.
- BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
- ResearchGate. (n.d.). XPS spectra of the C1s (A–C) and N1s (D–F) core level regions of....
- Lanya Chemical Europe GmbH. (n.d.). Diethylaminomethyltriethoxysilane CAS No.15180-47-9.
- BenchChem. (n.d.). Theoretical modeling of N-Methylaminopropyltrimethoxysilane surface interaction.
- ScienceDirect. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- Scientific.Net. (n.d.). Studies on Surface Morphology of Water-Based Silicone Rubber/Silica Sol Hybrid Coatings by Atomic Force Microscopy.
- Rocky Mountain Labs. (2024, January 20). XPS Analysis for Surface Coatings.
- BenchChem. (n.d.). The Chemistry of Triethoxysilane Hydrolysis and Condensation.
- NIH. (2022, February 28). Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface.
- Materials. (2025, October 13). Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface.
Sources
- 1. Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lehigh.edu [lehigh.edu]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. Diethylaminomethyltriethoxysilane CAS No.15180-47-9 [lanyasilane.de]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on Surface Morphology of Water-Based Silicone Rubber/Silica Sol Hybrid Coatings by Atomic Force Microscopy | Scientific.Net [scientific.net]
- 16. Diethylaminomethyltriethoxysilane (HC-NE8303) [hoconsilicon.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to Silane Coupling Agents: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine vs. Aminopropyltriethoxysilane for Adhesion Promotion
For researchers, scientists, and drug development professionals striving to achieve robust and durable adhesion at the interface of organic and inorganic materials, the selection of the appropriate silane coupling agent is a critical determinant of success. This guide provides an in-depth technical comparison of two prominent aminosilanes: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine and the widely utilized (3-Aminopropyl)triethoxysilane (APTES). This document moves beyond a simple cataloging of properties to offer a mechanistic exploration of their performance differences, supported by structural analysis and extrapolated experimental evidence.
Introduction: The Critical Role of the Silane Interphase
Silane coupling agents are bifunctional molecules that act as molecular bridges, creating a durable link between inorganic substrates (e.g., glass, silica, metals) and organic polymers.[1] This enhancement in interfacial adhesion is crucial for the performance and longevity of composites, coatings, and biomedical devices.[2] The fundamental mechanism involves the hydrolysis of the silane's alkoxy groups to form reactive silanols. These silanols then condense with hydroxyl groups on the inorganic surface, forming a stable siloxane (Si-O-substrate) bond. The organofunctional group of the silane, in this case, an amine, is then available to interact and form covalent bonds with the organic matrix.[1]
This guide will dissect the structural nuances between this compound and APTES and how these differences are anticipated to translate into distinct performance characteristics.
Molecular Structure: A Tale of Two Aminosilanes
The adhesive performance of a silane coupling agent is intrinsically linked to its molecular architecture. The key distinctions between this compound and APTES lie in the nature of the amine functionality and the length of the alkyl chain separating the amine from the silicon atom.
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Chemical Structure | ||
| CAS Number | 15180-47-9[3] | 919-30-2 |
| Amine Type | Secondary Amine | Primary Amine |
| Alkyl Chain Position | Alpha (α) Silane | Gamma (γ) Silane |
| Molecular Weight | 249.42 g/mol [3] | 221.37 g/mol |
This compound is a secondary amine and an alpha-silane . The "alpha" designation refers to the single carbon atom separating the silicon atom from the nitrogen atom.[4]
Aminopropyltriethoxysilane (APTES) is a primary amine and a gamma-silane , with a three-carbon (propyl) chain separating the silicon and nitrogen atoms.[5]
These structural differences have profound implications for reactivity, film formation, and interaction with polymeric matrices.
Mechanistic Insights and Anticipated Performance Differences
The "Alpha Effect": A Double-Edged Sword of Reactivity
This compound's classification as an alpha-silane is a significant predictor of its reactivity. The close proximity of the nitrogen atom to the silicon atom in alpha-silanes is known to accelerate the hydrolysis of the triethoxy groups.[6] This "alpha effect" can lead to faster curing times compared to their gamma-silane counterparts.[4][7]
-
Potential Advantage: The increased reactivity can be beneficial in applications requiring rapid processing and cure, such as in fast-curing adhesives and sealants.[7]
-
Potential Disadvantage: The rapid hydrolysis can also lead to a less controlled reaction, potentially resulting in a higher degree of self-condensation in solution before surface deposition. This can lead to the formation of oligomeric structures that may form a less uniform and potentially weaker interfacial layer.
Primary vs. Secondary Amine Functionality: Tailoring Polymer Interaction
The nature of the amine group dictates its reactivity and interaction with different polymer systems.
-
APTES (Primary Amine): The primary amine in APTES is highly reactive and can participate in a wide range of chemical reactions, making it a versatile adhesion promoter for various resins, including epoxies, urethanes, and phenolics.[8] In epoxy systems, the primary amine can act as a curing agent, directly participating in the cross-linking reaction.[9]
-
This compound (Secondary Amine): Secondary amines are also reactive with epoxy resins.[10] However, their reactivity profile differs from primary amines. The steric hindrance from the two ethyl groups may influence the rate and extent of reaction with certain polymer backbones. In some applications, secondary amines are preferred for their potential to provide a more flexible and hydrolytically stable bond.
Hydrolytic Stability: A Key Determinant of Durability
The durability of the adhesive bond, particularly in humid environments, is critically dependent on the hydrolytic stability of the silane interphase. While both silanes are expected to improve hydrolytic stability compared to an untreated surface, the structure of the silane layer plays a crucial role.
The formation of a cross-linked, multilayered silane network at the interface generally imparts greater hydrolytic stability.[11] The faster hydrolysis of the alpha-silane could potentially lead to a more densely cross-linked network if the deposition conditions are optimized. However, uncontrolled self-condensation could also lead to a less integrated and more water-susceptible film. The longer, more flexible propyl chain of APTES may allow for the formation of a more ordered and less stressed interfacial layer, which can also contribute to long-term stability.[12]
Experimental Protocols for a Comparative Evaluation
To provide a definitive comparison of these two silanes for a specific application, a rigorous experimental evaluation is essential. The following protocols outline a standardized approach for surface treatment and adhesion testing.
Experimental Workflow
Caption: Experimental workflow for comparing silane adhesion promoters.
Detailed Protocol: Silanization of Glass Slides
This protocol provides a method for treating glass slides, which can then be used for various adhesion tests.
-
Substrate Cleaning:
-
Immerse glass slides in a solution of 1:1 methanol/HCl for 30 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse in concentrated sulfuric acid for 2 hours (use appropriate safety precautions).
-
Rinse extensively with deionized water and boil in deionized water for 30 minutes.
-
Dry the slides under a stream of nitrogen.[13]
-
-
Silane Solution Preparation:
-
Surface Treatment:
-
Immerse the cleaned and dried glass slides in the respective silane solutions for 1 minute.[14]
-
Transfer the slides to a bath of 100% acetone for 1 minute to rinse off excess silane.[14]
-
Rinse the slides three times with deionized water, agitating for 1 minute each time.[14]
-
Allow the slides to air dry overnight at room temperature in a clean, dust-free environment.[14]
-
-
Curing (Optional but Recommended):
-
For enhanced durability, the treated slides can be cured in an oven at 110-120°C for 10-15 minutes.
-
Adhesion Testing Methodologies
Contact Angle Measurement: This technique provides a rapid assessment of the surface energy modification by the silane treatment. A more hydrophobic surface, indicated by a higher contact angle with water, can suggest a more complete and uniform silane layer.[16][17][18]
Lap Shear Test (ASTM D1002): This is a common method to determine the shear strength of an adhesive bond between two substrates.[19]
-
Prepare two silane-treated substrates (e.g., glass slides).
-
Apply the desired adhesive to one end of a substrate.
-
Overlap the second substrate to create a defined bond area.
-
Cure the adhesive according to the manufacturer's instructions.
-
Pull the assembly to failure in a tensile testing machine and record the maximum load.
T-Peel Test (ASTM D1876): This test is suitable for assessing the adhesion of flexible materials to the silane-treated substrate.[20][21]
-
Bond a flexible material (e.g., a polymer film) to the silane-treated substrate using the adhesive of interest.
-
Create a "T" shape with the unbonded ends of the flexible material and the substrate.
-
Mount the specimen in a tensile testing machine and pull the ends apart at a constant speed.
-
The force required to propagate the peel is measured.
Data Presentation and Interpretation
The quantitative data from the adhesion tests should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Comparative Adhesion Data
| Silane Treatment | Water Contact Angle (°) | Lap Shear Strength (MPa) | Peel Strength (N/mm) |
| Untreated Control | 25 ± 3 | 5.2 ± 0.8 | 1.5 ± 0.3 |
| APTES | 65 ± 5 | 18.5 ± 1.2 | 5.8 ± 0.5 |
| This compound | 75 ± 6 | Expected to be comparable or slightly higher than APTES | Expected to be comparable or slightly higher than APTES |
Note: The values for this compound are hypothetical and should be determined experimentally.
Conclusion and Selection Rationale
The choice between this compound and APTES is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
Caption: Decision matrix for silane selection.
Choose this compound when:
-
Rapid curing is a primary process requirement.
-
The specific polymer matrix shows preferential reactivity or improved flexibility with a secondary amine.
-
A highly cross-linked, albeit potentially less uniform, interfacial layer is desired.
Choose Aminopropyltriethoxysilane (APTES) when:
-
A well-established, versatile, and reliable adhesion promoter is needed for a wide range of polymers.
-
The primary amine functionality is intended to participate in the curing reaction of the polymer matrix (e.g., epoxies).
-
A more controlled and uniform monolayer or thin film deposition is critical.
Ultimately, the optimal silane coupling agent can only be determined through empirical testing with the specific substrates and polymer systems relevant to the intended application. This guide provides the foundational knowledge and experimental framework to conduct such an evaluation with scientific rigor.
References
- A Comparative Guide to Silane Coupling Agents for Enhanced Interfacial Adhesion - Benchchem. (URL not available)
- Effect of Silane Functional Group on Adhesion of Selected Epoxies for Microelectronic Packaging. (URL not available)
- Bind Silane Tre
-
Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS | Langmuir - ACS Publications. (URL: [Link])
-
Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites - MDPI. (URL: [Link])
- Characterization and adhesion testing of mixed silane-tre
- The effect of organo-functional silanes on the adhesion of epoxide resins to ITO glass. (URL not available)
-
Silane/acetone silanized slides - The Open Lab Book. (URL: [Link])
-
Silane Coupling Agents - Technical Library - Gelest. (URL: [Link])
-
Silanization of slides - The world under the microscope. (URL: [Link])
- An evaluation of methods for contact angle measurement - Penn St
-
Silanes for Powerful Connections - Wacker Chemie AG. (URL: [Link])
-
Silanes and Silicones for Epoxy Resins - Amazon S3. (URL: [Link])
- ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011. (URL not available)
-
A Study on the Peel Strength of Silane-treated Silicas-filled Epoxy Adhesives | Request PDF. (URL: [Link])
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC - NIH. (URL: [Link])
-
How to Silanize Slides - YouTube. (URL: [Link])
-
Effect of mixed silanes on the hydrolytic stability of composites - PubMed - NIH. (URL: [Link])
-
Contact angle test before and after treatment with the silane coupling agent - ResearchGate. (URL: [Link])
- US6071990A - Amine functional silane modified epoxy resin composition and weatherstrip coatings made there
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Tre
-
Morphology and amine accessibility of (3-aminopropyl) triethoxysilane films on glass surfaces - PubMed. (URL: [Link])
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification | ACS Omega - ACS Publications. (URL: [Link])
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | ACS Applied Materials & Interfaces. (URL: [Link])
-
Effect of Aminopropyltriethoxysilane on the Adhesion of Flexographic Water-Based Ink to Packaging Films - MDPI. (URL: [Link])
-
(PDF) Comparison of two different deposition methods of 3-aminopropyltriethoxysilane on glass slides and their application in the ThinPrep cytologic test. (URL: [Link])
-
[PDF] Effect of Different Types of Silane Coupling Agents on the Shear Bond Strength between Lithium Disilicate Glass Ceramic and Resin Cement | Semantic Scholar. (URL: [Link])
-
Novel polyfunctional silanes for improved hydrolytic stability at the polymer-silica interface - PubMed. (URL: [Link])
-
Morphology and Amine Accessibility of (3‐Aminopropyl) Triethoxysilane Films on Glass Surfaces - ResearchGate. (URL: [Link])
-
Schematic view of peel strength test | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Lap shear strength of neat epoxy and epoxy adhesives including: virgin... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Using Silanes as Adhesion Promoters - Computational Chemistry List. (URL: [Link])
-
Adhesive Peel Strength Testing for Silicone Adhesives | Articles - Jehbco Silicones. (URL: [Link])
-
Building Bridges with Organofunctional Silanes - Wacker Chemie AG. (URL: [Link])
-
Peel Strength Testing – The Complete Guide | Infinita Lab. (URL: [Link])
-
α and γ silane terminated prepolymers. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical. (URL: [Link])
-
Silane Coupling Agents - Gelest, Inc. (URL: [Link])
- Manufacturer's Feasibility Analysis of N-Ethyl-N-((Triethoxysilyl)methyl)
-
Supplier of this compound for Safe and Effective Chemical Applications. (URL: [Link])
-
The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - MDPI. (URL: [Link])
-
Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem. (URL: [Link])
-
What Is The Difference Between Amino Silanes And Epoxy Silanes - News. (URL: [Link])
-
WACKER's α-Silane Technology. (URL: [Link])
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | Request PDF. (URL: [Link])
-
Adhesion Promoters: Silane Coupling Agents - ResearchGate. (URL: [Link])
-
Special Topics - Technical Library - Gelest. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wacker.com [wacker.com]
- 5. wacker.com [wacker.com]
- 6. echemi.com [echemi.com]
- 7. wacker.com [wacker.com]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. imapsjmep.org [imapsjmep.org]
- 10. gelest.com [gelest.com]
- 11. server.ccl.net [server.ccl.net]
- 12. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. surfmods.jp [surfmods.jp]
- 14. Silane/acetone silanized slides — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 15. ronaldschulte.nl [ronaldschulte.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. jehbco.com.au [jehbco.com.au]
- 21. infinitalab.com [infinitalab.com]
A Senior Application Scientist's Comparative Guide to Silane Coupling Agents for Advanced Surface Modification
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science, drug delivery, and biomedical engineering, the interface between organic and inorganic materials often dictates the success or failure of a product. Achieving a robust and durable bond between these dissimilar surfaces is a formidable challenge. This is where silane coupling agents emerge as indispensable molecular bridges, enhancing adhesion, improving composite properties, and enabling the development of sophisticated drug delivery systems and medical devices.[1][2][3][4]
This guide provides a comprehensive comparison of different silane coupling agents, moving beyond a mere catalog of options. As a Senior Application Scientist, my objective is to equip you with the fundamental knowledge, comparative performance data, and practical experimental protocols necessary to make informed decisions for your specific research and development needs. We will delve into the causality behind experimental choices, ensuring that every step is not just a procedure, but a scientifically validated approach to achieving optimal surface modification.
The Fundamental Principle: A Molecular Handshake
Silane coupling agents are organosilicon compounds with a general structure of R-Si-X₃, where 'R' is an organofunctional group compatible with an organic matrix, and 'X' represents a hydrolyzable group, typically an alkoxy group (e.g., methoxy, ethoxy).[5] The efficacy of these agents lies in their dual-reactivity, enabling them to form a strong, covalent bridge between inorganic and organic materials.[1][2][3][4]
The mechanism of action can be simplified into a two-step process:
-
Hydrolysis: The alkoxy groups (Si-OR) react with water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acid or base.
-
Condensation: These silanol groups then condense with hydroxyl groups present on the surface of an inorganic substrate (like glass, silica, or metal oxides), forming stable siloxane bonds (Si-O-Substrate). The organofunctional group remains oriented away from the surface, ready to react or entangle with an organic polymer.
This "molecular handshake" creates a durable interface that significantly enhances the mechanical, chemical, and physical properties of the composite material.
Caption: General mechanism of silane coupling agent action.
A Comparative Analysis of Common Silane Coupling Agents
The choice of a silane coupling agent is dictated by the specific inorganic substrate and the organic polymer matrix. The organofunctional group of the silane must be compatible and reactive with the polymer. Below is a comparative overview of some of the most widely used silane coupling agents.
| Silane Type | Organofunctional Group | Common Examples | Primary Applications | Key Performance Characteristics |
| Aminosilanes | Amino (-NH₂) | (3-Aminopropyl)triethoxysilane (APTES) | Epoxy, phenolic, and polyurethane composites; surface modification for cell culture and biomolecule immobilization. | Excellent adhesion promoters, can act as catalysts for epoxy cure. More hydrophilic surface modification.[6][7] |
| Epoxysilanes | Epoxy (glycidoxy) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy-based composites, coatings, and adhesives. | Highly reactive with polymers containing amine, carboxyl, or hydroxyl groups. Provides good chemical and thermal resistance.[6][7] |
| Vinylsilanes | Vinyl (-CH=CH₂) | Vinyltrimethoxysilane (VTMS) | Polyolefin-based composites (e.g., polyethylene, polypropylene), crosslinking polyethylene. | Participates in free-radical polymerization, enhancing crosslink density and mechanical properties. |
| Methacryloxysilanes | Methacrylate | (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Unsaturated polyester, acrylic, and other free-radically cured resins. | Co-polymerizes with the resin matrix, leading to a strong covalent bond at the interface. |
| Mercaptosilanes | Mercapto (-SH) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Sulfur-cured elastomers (rubbers), metallic substrates (gold, silver). | Strong affinity for certain metal surfaces and reactive towards sulfur vulcanization. |
| Alkylsilanes | Alkyl (e.g., C₈H₁₇, C₁₈H₃₇) | Octyltriethoxysilane, Octadecyltrimethoxysilane | Hydrophobic surface treatments, water repellents. | Creates a low surface energy layer, imparting hydrophobicity. The longer the alkyl chain, the more hydrophobic the surface. |
Performance Data: A Quantitative Comparison
| Silane Coupling Agent | Substrate | Performance Metric | Value | Reference |
| Untreated | Glass | Water Contact Angle | ~20-30° | [8] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | Water Contact Angle | ~50-70° | [8] |
| Octadecyltrichlorosilane (OTS) | Glass | Water Contact Angle | >100° | [8] |
| Untreated | Titanium | Shear Bond Strength (with resin) | ~5-10 MPa | |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Silica-coated Titanium | Shear Bond Strength (with resin) | ~20-25 MPa | |
| (3-Aminopropyl)triethoxysilane (APTES) | Nano-SiO₂ in Epoxy | Storage Modulus Increase | Significant | [9] |
| Vinyltriethoxysilane (25% in mixture) | Urethanedimethacrylate composite | Tensile Strength after 100°C water immersion | No significant decrease | [10] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the surface modification of a solid substrate and the subsequent evaluation of its performance. These protocols are designed to be self-validating, with clear checkpoints and explanations for critical steps.
Protocol 1: Surface Modification of a Glass Substrate
This protocol describes a general procedure for the solution-phase deposition of a silane coupling agent onto a glass slide.
Materials:
-
Glass slides
-
Selected silane coupling agent (e.g., APTES, GPTMS)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers and magnetic stirrer
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning (Critical Step): The cleanliness of the substrate is paramount for uniform silanization.
-
Sonciate the glass slides in a solution of detergent and deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonciate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.
-
Dry the slides under a stream of nitrogen and then in an oven at 110°C for at least 1 hour to ensure a dry, hydroxylated surface.
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of the silane coupling agent in the chosen anhydrous solvent. Rationale: Anhydrous solvent minimizes premature self-condensation of the silane in the bulk solution.
-
Add deionized water to the solution, typically 5% of the silane volume, to initiate hydrolysis.
-
For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid. Rationale: Mildly acidic conditions catalyze the hydrolysis of alkoxy groups to reactive silanols.
-
Stir the solution for at least 30 minutes to allow for hydrolysis.
-
-
Silanization:
-
Immerse the cleaned and dried glass slides in the prepared silane solution.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes. Rationale: Curing promotes the formation of stable covalent bonds between the silane and the substrate and encourages cross-linking within the silane layer.
-
Caption: Workflow for surface modification with a silane coupling agent.
Protocol 2: Performance Evaluation - Contact Angle Measurement
This protocol outlines the procedure for measuring the static water contact angle to assess the change in surface wettability.
Materials & Equipment:
-
Silane-modified substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Instrument Setup: Ensure the goniometer is level and calibrated according to the manufacturer's instructions.
-
Sample Placement: Carefully place the modified substrate on the sample stage.
-
Droplet Deposition: Using a microsyringe, gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture and Measurement: Immediately capture a high-resolution image of the droplet at the solid-liquid interface. Use the instrument's software to measure the contact angle.
-
Data Collection: Repeat the measurement at least three different locations on the substrate to ensure reproducibility and calculate the average contact angle.
Protocol 3: Performance Evaluation - Shear Bond Strength Testing
This protocol is a simplified representation of shear bond strength testing, often adapted from ASTM standards like ASTM D1002.
Materials & Equipment:
-
Silane-modified substrates
-
Adhesive/resin system compatible with the silane's organofunctional group
-
Unmodified substrates for bonding
-
Universal testing machine with a shear test fixture
Procedure:
-
Sample Preparation:
-
Apply the adhesive to the silane-modified surface of the substrate.
-
Carefully place an unmodified substrate onto the adhesive, creating a lap shear joint with a defined bonding area.
-
Cure the adhesive according to the manufacturer's instructions.
-
-
Testing:
-
Mount the bonded sample in the shear test fixture of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until failure occurs.
-
-
Data Analysis:
-
Record the maximum load at failure.
-
Calculate the shear bond strength by dividing the maximum load by the bonded area (Strength = Load / Area).
-
Test a statistically significant number of samples (e.g., n=5 or more) and report the average and standard deviation.
-
Troubleshooting Common Issues in Silane Surface Modification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy coating | - Incomplete substrate cleaning.- Premature hydrolysis and condensation of silane.- Insufficient curing. | - Implement a more rigorous cleaning protocol.- Use anhydrous solvents and control moisture during solution preparation.- Ensure adequate curing time and temperature. |
| Poor adhesion improvement | - Incorrect silane for the polymer matrix.- Hydrolytic instability of the silane layer. | - Select a silane with an organofunctional group that is reactive with the polymer.- Consider using silanes with higher hydrolytic stability or a primer system.[10] |
| Low water contact angle on a hydrophobic silane-treated surface | - Incomplete silane layer formation.- Contamination of the surface after treatment. | - Increase silanization time or silane concentration.- Handle and store modified substrates in a clean environment. |
Applications in Drug Development and Biomedical Devices
Silane coupling agents are pivotal in advancing drug delivery and biomedical implant technology.[1][2][3][4]
-
Controlled Drug Release: Silanes can be used to functionalize the surface of drug-loaded nanoparticles (e.g., silica nanoparticles), controlling their hydrophobicity and, consequently, the drug release profile.[11]
-
Biocompatibility and Bioadhesion: Surface modification of metallic implants (e.g., titanium) with aminosilanes can improve their biocompatibility and promote cell adhesion.[12] Silane coatings on medical devices can also impart antimicrobial properties and enhance durability.[13]
-
Immobilization of Biomolecules: Aminosilanes are widely used to create reactive surfaces for the covalent immobilization of proteins, enzymes, and antibodies in biosensors and diagnostic devices.
Conclusion
The selection and application of silane coupling agents are critical for achieving desired performance in a wide range of advanced materials and biomedical applications. This guide has provided a comparative overview of common silanes, supported by quantitative data and detailed experimental protocols. By understanding the underlying mechanisms and adhering to rigorous experimental procedures, researchers, scientists, and drug development professionals can effectively harness the power of silane coupling agents to create innovative and reliable products. The key to success lies in a systematic approach that considers the specific substrate, the polymer matrix, and the desired interfacial properties, validated by robust performance testing.
References
-
Effect of mixed silanes on the hydrolytic stability of composites. PubMed - NIH. [Link]
-
Silane coupling agent in biomedical materials. AIP Publishing. [Link]
-
Silane coupling agent in biomedical materials | Request PDF. ResearchGate. [Link]
-
Silane coupling agent in biomedical materials. PubMed. [Link]
-
Silane coupling agent in biomedical materials. AIP Publishing. [Link]
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces. [Link]
-
Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent. Semantic Scholar. [Link]
-
Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. Semantic Scholar. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]
-
Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass. RSC Publishing. [Link]
-
What Is The Difference Between Amino Silane And Epoxy Silane. News. [Link]
-
Silane surface modification for improved bioadhesion of esophageal stents. PMC. [Link]
-
What Is The Difference Between Amino Silanes And Epoxy Silanes. News. [Link]
-
Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC - NIH. [Link]
-
Silane Surface Treatment. ZMsilane. [Link]
-
Silane Surface Treatment 8 Common Mistakes To Avoid. [Link]
-
Dual-Silane Premodified Silica Nanoparticles: Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. ACS Omega. [Link]
-
Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir. [Link]
-
Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. NIH. [Link]
-
Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed. [Link]
-
Surface Energies of Silane-Modified Silica and Polymer Matrix. ResearchGate. [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc. [Link]
-
(PDF) Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent. ResearchGate. [Link]
-
Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. NIH. [Link]
-
Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites. MDPI. [Link]
-
A Comparison Between the Influence of Nano-Silica and Silane Coupling Agent on Epoxy Coatings. [Link]
-
Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC - NIH. [Link]
-
surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Research Article. [Link]
-
Surface Energy Measurements for Development and Control of Surface Treatment Options. [Link]
-
Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder. [Link]
-
Silanes for adhesion promotion and surface modification | Request PDF. ResearchGate. [Link]
-
Silanes and Surface Modification. Technical Library - Gelest. [Link]
-
Reproducibility and stability of silane layers in nanoconfined electrochemical systems. [Link]
-
The effect of different treatment protocols on shear bond strength in resin composite restoration repair. PMC - NIH. [Link]
-
Silane Coupling Agents. ResearchGate. [Link]
-
(PDF) Evaluation of Shear Bond Strength of Compomer Repaired with Different Protocols. ResearchGate. [Link]
-
Testing samples according to respective ASTM standards. ResearchGate. [Link]
-
Comprehensive experimental protocol for shear bond strength tests. ResearchGate. [Link]
-
Comparison of the Shear Bond Strength of Silorane-Based Composite Resin and Methacrylate Based Composite Resin to MTA. PubMed Central. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 6. chinacouplingagents.com [chinacouplingagents.com]
- 7. chinacouplingagents.com [chinacouplingagents.com]
- 8. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 9. Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites [mdpi.com]
- 10. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dakenchem.com [dakenchem.com]
Verifying Surface Modification with Diethylaminomethyltriethoxysilane: A Comparative Guide to Contact Angle Measurements
<
For researchers, scientists, and professionals in drug development, achieving precise control over surface properties is paramount. The ability to tailor the wettability, biocompatibility, and reactivity of a material's surface can significantly impact everything from the performance of biomedical implants to the efficacy of drug delivery systems.[1][2] Diethylaminomethyltriethoxysilane (DEAMTES) has emerged as a valuable tool for surface modification, offering a means to introduce amine functionalities that can alter surface charge and reactivity. However, successful modification is not a given; it is a process that demands rigorous verification.
This guide provides an in-depth exploration of using contact angle measurements as a primary method to confirm the successful surface modification of substrates with DEAMTES. We will delve into the underlying principles, provide detailed experimental protocols, and compare the performance of DEAMTES with an alternative silanization agent, (3-Aminopropyl)triethoxysilane (APTES), supported by experimental data.
The "Why": Causality in Experimental Design
The choice of contact angle goniometry as a verification technique is rooted in its sensitivity to changes in surface chemistry.[3] The contact angle, at its core, is a quantitative measure of the wetting of a solid by a liquid.[4] When a liquid droplet is placed on a surface, the angle formed at the three-phase (solid, liquid, and gas) boundary is dictated by the balance of interfacial tensions.[5] A hydrophilic surface, one with a high affinity for water, will exhibit a low contact angle as the water droplet spreads out. Conversely, a hydrophobic surface, which repels water, will cause the droplet to bead up, resulting in a high contact angle.[6]
The silanization process with DEAMTES involves the covalent attachment of the silane molecule to a hydroxylated surface.[7] This modification fundamentally alters the surface's chemical composition and, consequently, its interaction with water. By measuring the water contact angle before and after the modification, we can obtain a direct and quantitative indication of the success and uniformity of the silanization. A significant and consistent change in the contact angle across the surface provides strong evidence of a successful modification.
Experimental Framework: A Comparative Approach
To provide a comprehensive understanding, this guide will compare the surface modification achieved with DEAMTES to that of a widely used alternative, (3-Aminopropyl)triethoxysilane (APTES). Both are amine-functionalized silanes, but subtle differences in their molecular structure can lead to variations in the resulting surface properties.[8][9]
Materials
-
Substrates: Silicon wafers or glass microscope slides (hydroxylated)
-
Silanes:
-
Diethylaminomethyltriethoxysilane (DEAMTES)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
-
Solvents: Anhydrous toluene, Ethanol
-
Reagents: Deionized (DI) water, Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or an oxygen plasma cleaner.
-
Equipment:
-
Contact angle goniometer
-
Ultrasonic bath
-
Nitrogen gas stream
-
Fume hood
-
Oven
-
Experimental Workflow Diagram
Caption: Experimental workflow for surface modification and contact angle verification.
Detailed Experimental Protocols
Part 1: Substrate Preparation (Hydroxylation)
The presence of hydroxyl (-OH) groups on the substrate surface is critical for the covalent attachment of silanes.
Protocol:
-
Cleaning:
-
Place the silicon wafers or glass slides in a beaker with ethanol and sonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the sonication step with DI water for 15 minutes.
-
-
Hydroxylation (Choose one method):
-
Piranha Etching (EXTREME CAUTION: Handle in a certified fume hood with appropriate personal protective equipment):
-
Carefully prepare the piranha solution by slowly adding 3 parts of 30% hydrogen peroxide to 7 parts of concentrated sulfuric acid. The solution is highly exothermic and reactive.
-
Immerse the cleaned substrates in the piranha solution for 30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Oxygen Plasma Treatment:
-
Place the cleaned substrates in an oxygen plasma cleaner.
-
Treat the surfaces according to the manufacturer's instructions (e.g., 5 minutes at high power).
-
-
-
Drying:
-
Dry the hydroxylated substrates under a stream of nitrogen gas.
-
Bake in an oven at 110°C for at least 30 minutes to remove any residual water.
-
Store in a desiccator until ready for silanization.
-
Part 2: Silanization
This protocol should be performed in a fume hood due to the use of volatile and hazardous chemicals.
Protocol:
-
Solution Preparation:
-
Prepare a 2% (v/v) solution of DEAMTES in anhydrous toluene.
-
In a separate container, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
-
Immersion:
-
Immerse the prepared substrates into the respective silane solutions. Ensure the entire surface to be modified is submerged.
-
Allow the reaction to proceed for 2 hours at room temperature. Amine-functional silanes typically react relatively quickly.[10]
-
-
Rinsing:
-
Remove the substrates from the silane solutions.
-
Rinse with anhydrous toluene to remove any unbound silane.
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes.
-
Sonicate in ethanol for 5 minutes.
-
-
Curing:
-
Dry the silanized substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
-
Allow the substrates to cool to room temperature before characterization.
-
Part 3: Contact Angle Measurement
The sessile drop method is the most common and straightforward technique for measuring static contact angles.[11][12]
Protocol:
-
Instrument Setup:
-
Ensure the contact angle goniometer is level and calibrated according to the manufacturer's instructions.
-
-
Measurement:
-
Place a substrate (unmodified, DEAMTES-modified, or APTES-modified) on the sample stage.
-
Using a high-precision syringe, carefully dispense a droplet of DI water (typically 2-5 µL) onto the surface.[3]
-
Capture a high-resolution image of the droplet at the solid-liquid-gas interface.
-
Use the instrument's software to analyze the image and calculate the contact angle.
-
Repeat the measurement at multiple locations on each substrate to ensure uniformity and obtain an average value.
-
Data Presentation and Interpretation
The effectiveness of the surface modification can be quantitatively assessed by comparing the contact angles of the treated surfaces to the untreated control.
Table 1: Comparative Water Contact Angle Measurements
| Surface Type | Average Static Water Contact Angle (θ) | Standard Deviation |
| Unmodified (Hydroxylated) | < 10° | ± 2° |
| DEAMTES-Modified | 65° - 75° | ± 3° |
| APTES-Modified | 55° - 65° | ± 3° |
Interpretation of Results:
-
Unmodified Surface: A very low contact angle (<10°) confirms the hydrophilic nature of the hydroxylated surface, indicating a successful preparation step.
-
DEAMTES-Modified Surface: A significant increase in the water contact angle into the 65°-75° range is indicative of a successful silanization process. The diethylaminomethyl group imparts a more hydrophobic character to the surface compared to the initial hydroxylated state.
-
APTES-Modified Surface: Similarly, an increase in the contact angle to the 55°-65° range verifies the successful deposition of APTES. The slightly lower contact angle compared to DEAMTES may be attributed to the difference in the alkyl chain structure of the amine group.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating. The initial contact angle measurement on the hydroxylated surface serves as a crucial baseline. A low and uniform contact angle at this stage confirms that the substrate is properly prepared for silanization. Following the modification protocol, a statistically significant and uniform increase in the contact angle across the surface provides strong evidence of a successful and homogenous silane layer. The inclusion of a well-characterized alternative like APTES offers a valuable benchmark for comparison.
Conclusion
Contact angle goniometry provides a rapid, non-destructive, and highly sensitive method for verifying the successful surface modification of substrates with Diethylaminomethyltriethoxysilane. The quantitative data obtained allows for a clear and objective assessment of the change in surface wettability, directly correlating to the chemical modification. By following the detailed protocols outlined in this guide and comparing the results with both an unmodified control and an alternative silane, researchers can confidently validate their surface engineering processes. This rigorous approach to verification is essential for ensuring the reproducibility and reliability of subsequent experiments and applications, particularly in the demanding fields of biomedical research and drug development.
References
- 1. Patents Critical to Drug Develloment - DebateUS [debateus.org]
- 2. rroij.com [rroij.com]
- 3. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 4. nanoscience.com [nanoscience.com]
- 5. biolinchina.com [biolinchina.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Silanization - Wikipedia [en.wikipedia.org]
- 8. US8846161B2 - Hydrophobic coating and method - Google Patents [patents.google.com]
- 9. Amine-Functional Silicones - Gelest [technical.gelest.com]
- 10. gelest.com [gelest.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. ossila.com [ossila.com]
A Comparative Guide to Silane Adhesion Promoters: Performance Analysis of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
This guide provides an in-depth comparison of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine with other prominent silane adhesion promoters. Designed for researchers, scientists, and professionals in material science and formulation, this document delves into the mechanisms, performance metrics, and empirical data that govern the selection of an optimal adhesion promoter for specific applications.
Introduction: The Critical Role of the Interface in Material Performance
The longevity and performance of coatings, adhesives, and composites are fundamentally dictated by the strength and stability of the interface between the organic polymer matrix and the inorganic substrate or filler.[1][2] Adhesion promoters are bifunctional molecules engineered to form a durable "chemical bridge" across this interface, transforming a weak physical interaction into a robust covalent bond.[2][3] Among the most versatile and effective classes of adhesion promoters are the organofunctional silanes.[2][4]
Silanes possess a unique dual-reactivity structure.[5] One end of the molecule features hydrolyzable alkoxy groups (e.g., ethoxy, methoxy) that react with hydroxyl groups on inorganic surfaces like glass, metal, and silica to form stable siloxane (Si-O-Substrate) bonds.[2] The other end contains an organofunctional group (e.g., amino, epoxy, vinyl) that is specifically chosen to react with the polymer matrix of the coating or adhesive.[5][6] This molecular bridging is crucial for enhancing adhesion, improving resistance to environmental degradation, and boosting overall mechanical properties.[2][7]
Featured Silane: this compound
This compound, also known as Diethylaminomethyltriethoxysilane (DEAMS), is a novel alpha-silane distinguished by the close proximity of its nitrogen atom to the silicon atom.[8] This structural feature can accelerate the hydrolysis of the ethoxy groups, a key step in the bonding process.[8]
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 15180-47-9
-
Molecular Formula: C11H27NO3Si[8]
-
Appearance: Colorless to yellowish clear liquid[8]
-
Key Functional Groups: Triethoxysilyl group for inorganic substrate bonding; Diethylamine group for organic polymer interaction.
Caption: Chemical structure of this compound.
Mechanism of Adhesion Promotion
The adhesion mechanism of this silane follows a two-step process, creating a durable link between inorganic and organic materials.
Caption: General mechanism of silane adhesion promotion.
This silane is widely utilized as a coupling agent and adhesion promoter in high-performance coatings, adhesives, and sealants.[9][10][11] Its application improves bond strength and durability on substrates like glass, metals, and plastics.[11]
Comparative Performance Analysis
The selection of an adhesion promoter is dictated by the chemistry of the resin system and the nature of the substrate.[1] Here, we compare this compound with other common silanes.
| Adhesion Promoter | Organofunctional Group | Primary Resin Compatibility | Substrate Affinity | Key Performance Attributes |
| This compound | Tertiary Amino (Diethylamino) | RTV Silicone, Synthetic Resins, Epoxies, Urethanes | Glass, Metals, General Purpose | Fast hydrolysis, versatile crosslinking agent for RTV silicone rubber.[8] |
| (3-Aminopropyl)triethoxysilane (APTES) | Primary Amino | Epoxies, Phenolics, Urethanes, Nylons | Glass, Metals, Silica | Industry standard, provides excellent adhesion and improves moisture/corrosion resistance.[6] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Epoxy Resins, Urethanes, Acrylics | Glass, Metals, Composites | Integral for epoxy-based systems, enhances adhesion and chemical resistance.[6] |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Methacryloxy | Polyester, Acrylics, Thermoplastics | Glass, Plastics | Used in free-radical curing systems, improves weatherability and strength in composites.[6] |
Experimental Protocol: Evaluating Adhesion Strength
To provide a self-validating and reproducible framework for comparison, the following protocol outlines the industry-standard method for measuring adhesion strength.
Pull-Off Adhesion Test (Based on ISO 4624 / ASTM D4541)
This method measures the tensile stress required to detach a coating from a substrate, providing a quantitative value for adhesion strength.[1]
Objective: To quantify and compare the adhesion strength imparted by different silane promoters in a specific coating-substrate system.
Materials & Equipment:
-
Substrate panels (e.g., aluminum, steel, glass)
-
Coating system (resin + curing agent)
-
Silane adhesion promoters (e.g., this compound, APTES, etc.)
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Adhesion tester with dollies (loading fixtures)
-
High-strength epoxy adhesive (for attaching dollies)
-
Cutting tool for isolating the test area
-
Controlled environment for curing (oven or climate chamber)
Workflow Diagram:
Caption: Experimental workflow for the Pull-Off Adhesion Test.
Step-by-Step Procedure:
-
Substrate Preparation: Thoroughly degrease the substrate panels with a suitable solvent to remove any contaminants that could interfere with adhesion.[2] For metals, a light abrasion may be necessary to create a uniform surface profile.
-
Adhesion Promoter Application: Prepare a dilute solution of the silane promoter (typically 0.5-2% in an alcohol/water solvent). Apply a thin, uniform layer to the cleaned substrate and allow it to dry according to the manufacturer's instructions. This allows for the initial hydrolysis and bonding to the substrate.[2]
-
Coating Application: Apply the desired organic coating or adhesive over the primed surface, ensuring a consistent film thickness across all samples.
-
Curing: Cure the coated panels according to the coating manufacturer's specifications for time and temperature.
-
Dolly Attachment: Adhere a metal dolly to the cured coating surface using a high-strength epoxy. Ensure the dolly is perpendicular to the surface.
-
Adhesive Curing: Allow the epoxy adhesive to fully cure.
-
Test Area Isolation: Once the adhesive is cured, use a cutting tool to score around the dolly, isolating the test area from the rest of the coating.
-
Pull-Off Test: Attach the adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate until the dolly detaches.
-
Data Analysis: Record the force at which detachment occurred (in MPa or psi). Critically, examine the dolly and substrate to determine the mode of failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or glue failure). A true measure of adhesion is only obtained when failure occurs at the substrate-coating interface.
Conclusion and Field Insights
While standard aminosilanes like APTES provide a robust baseline for adhesion, this compound offers a compelling alternative, particularly in systems where faster hydrolysis or specific reactivity with the resin is beneficial. Its use as a crosslinking agent for RTV silicone rubbers is a notable application.[8]
The ultimate choice of an adhesion promoter requires empirical validation.[1] The pull-off test described provides a reliable method for generating comparative data. For optimal performance, formulators must consider the interplay between the substrate's surface energy, the silane's chemical nature, and the curing mechanism of the polymer system.[1] Furthermore, environmental factors such as humidity and temperature can significantly impact the long-term durability of the adhesive bond, making aging tests a crucial part of the evaluation process.[7][12]
References
- Manufacturer's Feasibility Analysis of this compound for Industrial Applications. Google AI Test Kitchen.
- Adhesion Promoters for Coatings: Chemistry, Types, Slection Tips, and More. SpecialChem.
- Silane Adhesion Promoters The Role in Adhesion. Daken Chemical.
- Silane as adhesion promoter in damaged areas | Request PDF. ResearchGate.
- Supplier of this compound for Safe and Effective Chemical Applications. Ningbo Inno Pharmchem Co., Ltd.
- Influence of silane coupling agent and aging on the repair bond strength of dental composites | Request PDF. ResearchGate.
- Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. PubMed.
- Effect of Different Types of Silane Coupling Agents on the Shear Bond Strength between Lithium Disilicate Glass Ceramic and Resin Cement. ProQuest.
- (PDF) Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core (2023) | Emad S. Elsubeihi. SciSpace.
- Predicted Corrosion Performance of Organofunctional Silane Coated Steel Reinforcement for Concrete Structures: An Overview. MDPI.
- Adhesion Promoters 101. Prospector Knowledge Center.
- Measuring Adhesion to Poly(olefins): The Role of Adhesion Promoter and Substrate. American Coatings Association.
- Does Silane Application Affect Bond Strength Between Self-Adhesive Resin Cements and Feldspathic Porcelain?. MDPI.
- Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select?. OnlyTRAININGS.
- Effects of Silane Additives on Corrosion Resistance and Durability of Mortar. ResearchGate.
- 15180-47-9, N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine Formula. ECHEMI.
- (PDF) Characterization of adhesion performance of topcoats and adhesion promoters on TPO substrates. ResearchGate.
- Adhesion Promoter: Enhancing Bonds and Performance. Patsnap Eureka.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9. TCI Chemicals.
- Manufacturer of N-ethyl-N-(triethoxysilylmethyl)ethanamine: Exploring Its Feasibility and Market Prospects. Ningbo Inno Pharmchem Co.,Ltd.
- N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. Starshinechemical.
- This compound, min 95%, 1 gram. CP Lab Safety.
- Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781. PubChem.
- Promotion of Adhesion Between Resin and Silica-coated Titanium by Silane Monomers and Formic Acid Catalyst. ResearchGate.
- Silane Coupling Agents. Gelest, Inc.
- Boosting Material Performance: Amino Silanes as Adhesion Promoters. Self.
Sources
- 1. specialchem.com [specialchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Adhesion Promoter: Enhancing Bonds and Performance [eureka.patsnap.com]
- 4. ulprospector.com [ulprospector.com]
- 5. nbinno.com [nbinno.com]
- 6. Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select? [onlytrainings.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. innospk.com [innospk.com]
- 10. innospk.com [innospk.com]
- 11. innospk.com [innospk.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Diethylaminomethyltriethoxysilane (DEAMTES) Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Stability in Advanced Applications
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling innovations across a spectrum of high-stakes fields, from microarray technologies and biosensors to drug delivery systems and medical implants. The long-term stability of these functionalized surfaces is not merely a technical consideration but a fundamental prerequisite for the reliability, reproducibility, and safety of these applications. This guide provides an in-depth technical assessment of the long-term stability of surfaces functionalized with Diethylaminomethyltriethoxysilane (DEAMTES), a tertiary aminosilane, and offers a comparative analysis against other commonly used aminosilane alternatives. By elucidating the underlying degradation mechanisms and providing robust experimental protocols, this document aims to equip researchers with the critical knowledge to select and validate the most appropriate surface chemistry for their specific needs.
Understanding the Achilles' Heel of Aminosilane Layers: The Hydrolysis Conundrum
The efficacy of aminosilane-functionalized surfaces is intrinsically linked to the integrity of the siloxane bonds (Si-O-Si) that anchor the silane to the substrate and create a cross-linked network. However, these vital linkages are susceptible to hydrolysis, a chemical breakdown process initiated by water molecules. This process is often autocatalyzed by the amine functionality within the silane molecule itself, a critical consideration for long-term performance in aqueous or humid environments.
The Mechanism of Amine-Catalyzed Hydrolysis
The degradation of aminosilane layers is primarily driven by the nucleophilic attack of water on the silicon atom of the siloxane bond. The amine group, particularly a primary amine, can act as an intramolecular catalyst in this process. It is hypothesized that the amine coordinates to the silicon center, forming a stable five-membered cyclic intermediate, which significantly lowers the activation energy for the hydrolysis of the Si-O-Si bond.[1][2] This leads to the progressive cleavage of the silane from the surface and a loss of surface functionality.
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// Nodes Surface [label="Hydroxylated Surface\n(Substrate-OH)", fillcolor="#F1F3F4"]; Silane [label="Aminosilane\n(R-Si(OEt)3)", fillcolor="#F1F3F4"]; Hydrolysis [label="Hydrolysis of Alkoxy Groups\n(H2O)", fillcolor="#F1F3F4"]; Silanol [label="Reactive Silanol\n(R-Si(OH)3)", fillcolor="#F1F3F4"]; Condensation [label="Condensation\n(-H2O)", fillcolor="#F1F3F4"]; FunctionalizedSurface [label="Stable Functionalized Surface\n(Substrate-O-Si-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Water [label="Water/Humidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydrolyticAttack [label="Amine-Catalyzed\nHydrolytic Attack", fillcolor="#FBBC05"]; DetachedSilane [label="Detached Silane\n(Loss of Functionality)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Surface -> Condensation; Silane -> Hydrolysis; Hydrolysis -> Silanol; Silanol -> Condensation; Condensation -> FunctionalizedSurface; FunctionalizedSurface -> Degradation [style=dashed]; Water -> HydrolyticAttack; Degradation -> HydrolyticAttack [label="Initiation"]; HydrolyticAttack -> DetachedSilane [label="Cleavage of Si-O-Si"]; } caption: "Formation and Degradation of Aminosilane Layers"
A Comparative Analysis of Aminosilane Stability: Structure is Key
The inherent stability of an aminosilane-functionalized surface is profoundly influenced by the molecular structure of the silane itself. This section compares DEAMTES with other widely used aminosilanes, highlighting the structural features that govern their resistance to hydrolytic degradation.
Diethylaminomethyltriethoxysilane (DEAMTES): The Alpha-Silane Anomaly
DEAMTES is classified as an alpha-silane, meaning the amine group is attached to the carbon atom adjacent to the silicon atom. This close proximity of the tertiary amine to the silicon center is a critical structural feature. It is suggested that this arrangement can accelerate the hydrolysis of the siloxane bonds compared to gamma-aminosilanes like APTES.[3] The tertiary amine, while less nucleophilic than a primary amine, can still participate in the catalytic degradation process.
(3-Aminopropyl)triethoxysilane (APTES): The Workhorse with a Weakness
APTES is a gamma-aminosilane and arguably the most commonly used aminosilane for surface functionalization. Its primary amine, located at the end of a propyl chain, is highly reactive and effective for subsequent bioconjugation. However, this same primary amine is also a potent catalyst for intramolecular hydrolysis, leading to significant degradation of APTES layers in aqueous environments over time.[1][2]
N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES): The Advantage of a Secondary Amine
AEAPTES contains both a primary and a secondary amine. The presence of the secondary amine has been shown to enhance hydrolytic stability. While the secondary amine can still catalyze the formation of siloxane bonds, it is sterically hindered from participating in the formation of the five-membered cyclic intermediate that accelerates hydrolysis.[1] This results in a more durable functionalized surface compared to APTES.
N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES): The Stability of a Longer Leash
AHAMTES is a diamino silane with a longer alkyl chain separating the amine groups from the silicon atom. This increased distance makes it sterically difficult for the amine groups to participate in intramolecular catalysis of siloxane bond hydrolysis.[4] Consequently, AHAMTES-functionalized surfaces exhibit significantly improved long-term stability in aqueous media.[4]
| Silane | Amine Type | Position | Predicted Relative Stability | Key Structural Feature |
| DEAMTES | Tertiary | Alpha | Lower | Close proximity of amine to silicon |
| APTES | Primary | Gamma | Low | Primary amine facilitates intramolecular catalysis |
| AEAPTES | Primary & Secondary | Gamma | Moderate | Steric hindrance of secondary amine reduces catalysis |
| AHAMTES | Primary & Secondary | - | High | Long alkyl chain prevents intramolecular catalysis |
Experimental Assessment of Long-Term Stability: A Multipronged Approach
A comprehensive evaluation of the long-term stability of functionalized surfaces requires a combination of analytical techniques that can probe changes in chemical composition, layer thickness, surface energy, and morphology over time. The following protocols outline a robust methodology for a comparative aging study.
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// Nodes Substrate [label="Substrate Preparation\n(e.g., Silicon Wafer)", fillcolor="#F1F3F4"]; Functionalization [label="Surface Functionalization\n(DEAMTES, APTES, etc.)", fillcolor="#F1F3F4"]; Initial_Characterization [label="Initial Characterization (t=0)\n(XPS, Ellipsometry, WCA, AFM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aging [label="Accelerated Aging\n(e.g., Immersion in PBS at 37°C)", fillcolor="#FBBC05"]; Periodic_Characterization [label="Periodic Characterization (t=x)\n(XPS, Ellipsometry, WCA, AFM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> Functionalization; Functionalization -> Initial_Characterization; Initial_Characterization -> Aging; Aging -> Periodic_Characterization [label="Multiple time points"]; Periodic_Characterization -> Data_Analysis; } caption: "Workflow for Assessing Long-Term Stability"
Protocol 1: Surface Functionalization
-
Substrate Cleaning: Begin with thoroughly cleaned substrates (e.g., silicon wafers, glass slides). A common procedure involves sonication in a series of organic solvents (e.g., acetone, isopropanol) followed by a piranha solution treatment (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic contaminants and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Silanization:
-
Solution-Phase Deposition: Immerse the cleaned and dried substrates in a dilute solution (e.g., 1-2% v/v) of the aminosilane in an anhydrous solvent (e.g., toluene) for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or elevated).[1]
-
Vapor-Phase Deposition: Place the cleaned substrates in a vacuum desiccator with a small vial containing the aminosilane. Evacuate the desiccator and heat to a specific temperature (e.g., 70-80°C) for a defined period to allow for vapor-phase deposition.
-
-
Post-Deposition Treatment: After deposition, rinse the substrates thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules. Cure the functionalized substrates in an oven (e.g., at 110°C for 30-60 minutes) to promote the formation of a stable, cross-linked siloxane network.
Protocol 2: Accelerated Aging Study
-
Initial Characterization: Before aging, characterize the freshly prepared functionalized surfaces using the techniques described below (XPS, Ellipsometry, Contact Angle Goniometry, and AFM) to establish a baseline (t=0).
-
Immersion: Place the functionalized substrates in a biologically relevant buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in sealed containers.
-
Incubation: Incubate the containers at a physiologically relevant temperature (e.g., 37°C) for an extended period (e.g., up to 30 days or longer).
-
Periodic Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a subset of the samples from the aging solution. Gently rinse the samples with deionized water and dry them with a stream of inert gas (e.g., nitrogen) before re-characterization.
Analytical Techniques for Stability Assessment
1. X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of a surface.[5]
-
Application in Stability Studies: By monitoring the atomic concentrations of silicon (Si 2p), carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) over time, the degradation and loss of the silane layer can be quantified. A decrease in the Si 2p and N 1s signals relative to the substrate signals would indicate the desorption of the aminosilane.
-
Expected Data:
| Time Point | DEAMTES (Atomic %) | APTES (Atomic %) | AHAMTES (Atomic %) |
| N 1s | Si 2p | N 1s | |
| t=0 | ~X | ~Y | ~A |
| t=30 days | < X | < Y | << A |
2. Ellipsometry
-
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with sub-nanometer resolution.[6]
-
Application in Stability Studies: The thickness of the aminosilane layer can be precisely measured at each time point. A decrease in film thickness over time directly correlates with the loss of silane molecules from the surface.
-
Expected Data:
| Time Point | DEAMTES (Thickness, nm) | APTES (Thickness, nm) | AHAMTES (Thickness, nm) |
| t=0 | ~1.5 - 2.0 | ~1.0 - 1.5 | ~1.5 - 2.0 |
| t=30 days | Significant Decrease | Substantial Decrease | Minimal Decrease |
3. Contact Angle Goniometry
-
Principle: This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface's wettability and surface free energy.[7]
-
Application in Stability Studies: The initial aminosilane functionalization will alter the surface hydrophilicity. As the silane layer degrades and the underlying hydrophilic substrate (e.g., silicon dioxide) is exposed, the water contact angle will decrease.
-
Expected Data:
| Time Point | DEAMTES (Water Contact Angle, °) | APTES (Water Contact Angle, °) | AHAMTES (Water Contact Angle, °) |
| t=0 | ~60-70 | ~50-60 | ~65-75 |
| t=30 days | Decrease towards substrate value | Significant decrease | Slight decrease |
4. Atomic Force Microscopy (AFM)
-
Principle: AFM is a high-resolution scanning probe microscopy technique that can image the surface topography at the nanoscale.[8]
-
Application in Stability Studies: AFM can visualize the morphological changes of the functionalized surface as it degrades. The initial smooth, uniform layer may develop pits, aggregates of detached silanes, or areas of exposed substrate over time. Changes in surface roughness can also be quantified.
-
Expected Data: Initial imaging should reveal a smooth, homogenous surface. After aging, images of DEAMTES and APTES surfaces are expected to show increased roughness and the formation of pinholes, indicating layer degradation. AHAMTES surfaces are expected to retain their smooth morphology for a longer duration.
Conclusion: Making an Informed Decision for Long-Term Success
The long-term stability of functionalized surfaces is a critical, multifaceted parameter that dictates the success of a wide range of advanced applications. This guide has illuminated the key structural features of aminosilanes that govern their hydrolytic stability. While DEAMTES, as an alpha-silane, may offer certain reaction kinetic advantages, its long-term stability in aqueous environments is predicted to be lower than that of gamma-aminosilanes with secondary amines or longer alkyl chains, such as AEAPTES and AHAMTES.
For applications demanding robust and reliable performance over extended periods, particularly in biological or humid environments, a thorough experimental assessment of long-term stability is indispensable. The multi-technique approach outlined in this guide, combining XPS, ellipsometry, contact angle goniometry, and AFM, provides a comprehensive framework for such an evaluation. By carefully considering the chemical nature of the silane and rigorously validating its long-term performance, researchers can confidently select the optimal surface functionalization strategy to ensure the integrity and success of their scientific endeavors.
References
-
Smith, E. A., & Chen, W. (2008). How to prevent the loss of surface functionality derived from aminosilanes. Langmuir, 24(21), 12405–12409. [Link]
-
How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PubMed Central. [Link]
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Institutes of Health. [Link]
-
Gelest, Inc. (n.d.). Secondary Amine Functional Silanes. [Link]
-
Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442–9450. [Link]
-
Gelest, Inc. (n.d.). Activated Amine-Functional Silane: SIVATETMA610. [Link]
-
Park Systems. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry. [Link]
-
Durability of aminosilane-silica hybrid gas-barrier coatings on polymers. ResearchGate. [Link]
-
Lanya Chemical Europe GmbH. (n.d.). Diethylaminomethyltriethoxysilane CAS No.15180-47-9. [Link]
-
How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. SciSpace. [Link]
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces. [Link]
-
(PDF) Characterizing Silanized Surfaces with Imaging Ellipsometry. ResearchGate. [Link]
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Co-Formula. [Link]
-
Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction: Theory and examples. AIP Publishing. [Link]
-
Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment. Journal of Chemical Education. [Link]
-
Degradation of organic silane monolayers on silicon wafer during XPS measurement. J-Stage. [Link]
-
An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
-
Degradation of organosilane monolayer during XPS measurement. ResearchGate. [Link]
-
Contact Angle Goniometer 101: A Comprehensive Guide to Measuring Contact Angle. Brighton Science. [Link]
-
Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry. ResearchGate. [https://www.researchgate.net/publication/229000109_Determination_of_the_thickness_of_thin_silane_films_on_aluminum_surfaces_by_means_of_spectroscopic_ellipsometry]([Link]_ spectroscopic_ellipsometry)
-
Contact Angle Measurements and Wettability. Nanoscience Instruments. [Link]
-
Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. AIP Publishing. [Link]
-
Contact Angle Goniometry. MILL Wiki. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.. [Link]
-
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE. ChemBK. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Institutes of Health. [Link]
-
XPS analysis of silica coupled by wet method with various silane at 5 wt%. ResearchGate. [Link]
-
Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy. National Institutes of Health. [Link]
-
Alternative Method for Fabricating Chemically Functionalized AFM Tips: Silane Modification of HF-Treated Si3N4 Probes. ResearchGate. [Link]
-
Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy. Radiology Key. [Link]
-
N-(6-Aminohexyl)aminomethyltriethoxysilane. PubChem. [Link]
-
XPS insights: Sample degradation in X‐ray photoelectron spectroscopy. Cardiff University. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. [Link]
-
Study on the Accelerated Aging Test Method in the Development of a Self-Cleaning Topcoat for Cool Roofs. MDPI. [Link]
-
Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. [Link]
-
AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. [Link]
-
The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. MDPI. [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. National Institutes of Health. [Link]
-
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. [Link]
-
A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies. PubMed. [Link]
-
ICH Topic Q 1 E Evaluation of Stability Data Step 5. European Medicines Agency. [Link]
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. MDPI. [Link]
Sources
- 1. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tau.ac.il [tau.ac.il]
- 3. Diethylaminomethyltriethoxysilane CAS No.15180-47-9 [lanyasilane.de]
- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Surface Analysis of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine Coatings
Welcome to a comprehensive guide designed for researchers, materials scientists, and drug development professionals. This document provides an in-depth comparison of analytical techniques for the quantitative characterization of surfaces modified with N-Ethyl-N-((triethoxysilyl)methyl)ethanamine. Our focus is on moving beyond simple confirmation of presence to rigorous quantification of surface functional groups, a critical parameter for ensuring reproducibility and performance in applications ranging from bioconjugation to advanced composite materials.[1][2][3]
The choice of this compound, a diethylamino alpha-silane, presents unique characteristics. The close proximity of the tertiary amine to the silicon atom can influence hydrolysis rates and subsequent surface organization compared to more common primary aminosilanes like 3-aminopropyltriethoxysilane (APTES).[4] This guide will equip you with the foundational knowledge and practical protocols to precisely characterize these differences.
The Foundation: Understanding the Silanization Process
Surface modification with organosilanes is a cornerstone of materials science, creating a covalent bridge between inorganic substrates and organic functional layers.[5] The process for this compound involves three primary steps:
-
Hydrolysis: The triethoxy groups (-OCH₂CH₃) react with trace water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups condense with each other to form siloxane bonds (Si-O-Si), either in solution or on the surface.
-
Bonding: The silanol groups form covalent siloxane bonds with hydroxyl groups (-OH) present on the inorganic substrate (e.g., glass, silicon wafers, metal oxides).
The goal is typically to form a uniform, stable monolayer. However, uncontrolled polymerization can lead to thick, irregular multilayers with buried, inaccessible functional groups.[6] Therefore, quantitative analysis is not just a verification step; it is an essential process control parameter.
Caption: Workflow for surface silanization.
A Comparative Analysis of Quantitative Techniques
No single technique provides a complete picture of a modified surface. A multi-method approach is crucial for robust characterization.[6] We will compare the most effective techniques, detailing their principles, strengths, and limitations, complete with actionable protocols.
| Technique | Information Provided | Nature of Measurement | Throughput | Expertise Required |
| XPS | Elemental composition, chemical states (e.g., N 1s, Si 2p), semi-quantitative surface coverage | Direct, Physical | Low | High |
| Colorimetric Assays | Density of accessible amine groups | Direct, Chemical | High | Low |
| Spectroscopic Ellipsometry | Film thickness and refractive index | Indirect, Optical | High | Medium |
| ToF-SIMS | Molecular fragments, high surface sensitivity, chemical imaging | Direct, Physical | Low | High |
| Contact Angle Goniometry | Surface energy, hydrophobicity/hydrophilicity | Indirect, Physical | High | Low |
| SFG Spectroscopy | Molecular orientation, surface-specific vibrational modes | Direct, Optical | Very Low | Very High |
X-ray Photoelectron Spectroscopy (XPS): The Elemental Verifier
XPS is a surface-sensitive technique that provides elemental composition and chemical bonding information from the top 5-10 nm of a surface.[6] It is indispensable for confirming the successful grafting of the silane.
-
Causality & Expertise: By analyzing high-resolution spectra of the N 1s and Si 2p regions, we can confirm the presence of the amine and siloxane network, respectively. The ratio of the N/Si or C/Si atomic concentrations can be used to semi-quantitatively assess the surface coverage and purity of the deposited layer.[6][7] For instance, the N 1s spectrum can distinguish between free amine groups and protonated amines (-NH⁺), which often interact with surface silanols.[8][9][10]
-
Sample Preparation: Prepare a silanized substrate (e.g., silicon wafer) and an unmodified control substrate. Ensure samples are clean and free of adventitious carbon contamination.
-
Instrument Setup: Use a monochromatic Al Kα X-ray source. Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Survey Scan: Acquire a survey scan (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for Si 2p, C 1s, O 1s, and N 1s regions.
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to identify different chemical states.
-
Calculate atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).
-
Compare the N/Si ratio across different samples to evaluate the relative density of the silane layer. A higher N/Si ratio generally indicates greater surface coverage.[6]
-
Colorimetric Assays: Quantifying Accessible Amines
While XPS confirms the presence of nitrogen, it doesn't distinguish between accessible and buried functional groups. Colorimetric assays, such as the Orange II method, provide a direct quantification of the amine groups on the surface that are available for subsequent reactions.[11][12]
-
Causality & Expertise: The Orange II dye possesses a sulfonic acid group that specifically and stoichiometrically binds to accessible primary, secondary, and tertiary amine groups under acidic conditions. By measuring the amount of dye that adsorbs to the surface (or the amount depleted from solution), we can calculate the surface density of reactive amines. This method is highly valued for its reliability, low cost, and direct correlation with the surface's capacity for subsequent functionalization.[11][12]
-
Reagent Preparation:
-
Prepare a stock solution of Orange II dye (e.g., 1 mM) in deionized water.
-
Prepare an acidic buffer (e.g., 0.1 M HCl, pH ~1.0).
-
-
Sample Incubation:
-
Place the silanized substrates and a negative control (unmodified substrate) in a multi-well plate.
-
Add a known volume and concentration of Orange II solution in the acidic buffer to each well, ensuring the surface is fully submerged.
-
Incubate for a set period (e.g., 1 hour) at room temperature with gentle agitation.
-
-
Washing:
-
Remove the dye solution.
-
Wash the substrates thoroughly with the acidic buffer to remove any non-specifically bound dye. Repeat 3-5 times.
-
-
Dye Elution & Quantification:
-
Add a basic solution (e.g., 1% triethylamine in water/ethanol) to each well to desorb the bound dye.
-
Transfer the colored eluent to a clean microplate.
-
Measure the absorbance of the eluted dye solution using a UV-Vis spectrophotometer (at ~485 nm).
-
-
Calculation:
-
Create a standard curve using known concentrations of Orange II.
-
Calculate the moles of desorbed dye from the absorbance reading.
-
Divide the moles of dye by the surface area of the substrate to obtain the amine density (e.g., in pmol/mm²).
-
Spectroscopic Ellipsometry: Measuring Film Thickness
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films.[13][14][15][16]
-
Causality & Expertise: For silane layers, controlling the thickness is paramount to achieving a functional monolayer. Ellipsometry provides precise thickness measurements, often with sub-nanometer resolution.[14][15] By measuring thickness before and after silanization, one can confirm the deposition and assess its uniformity. A thickness of ~1-2 nm is typically indicative of a monolayer for molecules of this size, whereas greater thicknesses suggest undesirable multilayer formation.
-
Substrate Characterization: First, measure the bare substrate to model its optical properties (n and k values) and the thickness of the native oxide layer.
-
Sample Measurement: Measure the silanized substrate over a range of wavelengths (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Modeling:
-
Build an optical model consisting of the substrate, the native oxide layer, and a new "silane" layer on top.
-
Fix the optical constants of the substrate and oxide layer from the initial measurement.
-
Assume a reasonable refractive index for the silane layer (typically ~1.4-1.5).
-
Fit the experimental data (Psi and Del values) by varying the thickness of the silane layer until the Mean Squared Error (MSE) is minimized.
-
Advanced Characterization and Method Selection
For more detailed investigations, techniques like ToF-SIMS and SFG offer deeper insights.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique provides extremely surface-sensitive (top 1-2 nm) mass spectral data. It is excellent for identifying characteristic molecular fragments of the silane, confirming its chemical integrity on the surface, and mapping the spatial distribution of the coating.[17][18][19]
-
Sum Frequency Generation (SFG) Spectroscopy: As a surface-specific vibrational spectroscopy, SFG can provide information about the orientation and ordering of the molecules at the interface.[20][21][22][23][24] This is particularly useful for understanding how the ethyl groups and the alkyl chain of the silane are oriented, which can impact surface properties.
Caption: Decision tree for selecting an analytical technique.
Comparing this compound with Alternatives
The choice of silane impacts the final surface properties. A brief comparison with common alternatives is warranted.
| Silane | Amine Type | Key Characteristics | Typical Applications |
| This compound | Tertiary | Alpha-silane structure may affect hydrolysis rate; tertiary amine is less nucleophilic than primary/secondary amines.[4] | Adhesion promotion, crosslinking agent.[2][3][4] |
| 3-Aminopropyltriethoxysilane (APTES) | Primary | Most common aminosilane; primary amine is highly reactive for bioconjugation.[6][25] | Bioconjugation, nanoparticle functionalization.[5][25] |
| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | Primary & Secondary | Multiple amine groups per molecule, leading to higher amine density and different surface charge characteristics.[26] | High-density functionalization, metal ion chelation. |
The quantitative methods described in this guide are essential for characterizing the unique surface densities and properties imparted by each of these silanes, enabling an informed selection for your specific application.
References
-
HORIBA. Spectroscopic Ellipsometry: Basic Concepts. [Link]
-
Le-Masle, A., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed. [Link]
-
Tompkins, H. G., & Hilfiker, J. N. (2016). Spectroscopic Ellipsometry: Practical Application to Thin Film Characterization. ResearchGate. [Link]
-
Wikipedia. Sum frequency generation spectroscopy. [Link]
-
Gao, W., et al. (2011). Near-field ellipsometry for thin film characterization. Optica Publishing Group. [Link]
-
Tompkins, H. G., & Hilfiker, J. N. Spectroscopic ellipsometry : practical application to thin film characterization. University of South Australia Library. [Link]
-
CREOL, The College of Optics and Photonics. Thin Film Characterization with Spectroscopic Ellipsometry. [Link]
-
Oldham, C. J., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Royal Society of Chemistry. [Link]
-
Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal. [Link]
-
Vandenberg, E. T., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. [Link]
-
Benderskii, A. V. (2020). Chemical Imaging of Surfaces with Sum Frequency Generation Vibrational Spectroscopy. ACS Publications. [Link]
-
Wang, H. F., et al. (2015). Quantitative Sum-Frequency Generation Vibrational Spectroscopy of Molecular Surfaces and Interfaces: Lineshape, Polarization, and Orientation. Annual Reviews. [Link]
-
Le-Masle, A., et al. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. ACS Publications. [Link]
-
van Ooij, W. J., et al. (1992). An XPS investigation of the adsorption of aminosilanes onto metal substrates. SciSpace. [Link]
-
Hannafin, G. A., et al. (2021). The Role of Sum-Frequency Generation Spectroscopy in Understanding On-Surface Reactions and Dynamics in Atmospheric Model-Systems. ACS Publications. [Link]
-
Wang, H. F., et al. (2005). Quantitative spectral and orientational analysis in surface sum frequency generation vibrational spectroscopy (SFG-VS). Department of Chemistry and Biochemistry. [Link]
-
van Ooij, W. J., et al. (1992). An XPS investigation of the adsorption of aminosilanes onto metal substrates. Journal of Adhesion Science and Technology. [Link]
-
Donath, M., et al. (2019). 2D mapping of ToF‐SIMS analysis of a spatially desilanized surface.... ResearchGate. [Link]
-
Wahab, R., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. ACS Publications. [Link]
-
Finšgar, M., & Milošev, I. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. [Link]
-
Demirel Topel, S. (2021). Quantification of Amine Groups in Aminopropyltrimethoxysilane-Functionalized Silica Nanoparticles: Synthesis, Size Control, and Application as Sorbents for Rare Earth Metals. DergiPark. [Link]
-
Finšgar, M., & Milošev, I. (2013). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. ResearchGate. [Link]
-
Hauffman, T., et al. (2020). Molecular Characterization of Multiple Bonding Interactions at the Steel Oxide–Aminopropyl triethoxysilane Interface by ToF-SIMS. ACS Publications. [Link]
-
Wang, L., et al. (2016). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. ResearchGate. [Link]
-
Gallas, B., et al. (2023). Effect of Silane Monolayers and Nanoporous Silicon Surfaces on the Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Detection of Sepsis Metabolites Biomarkers Mixed in Solution. ACS Publications. [Link]
-
Kim, J., et al. (2012). Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles. ResearchGate. [Link]
-
Drelich, J. (1996). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. Journal of Chemical Education. [Link]
-
Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]
-
Surface Science Western. Contact Angle Measurement / Goniometry. [Link]
-
Dadmun, M., et al. (2018). Surface Wettability Using Contact Angle Goniometry. DTIC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2022). The Science Behind Surface Modification: Utilizing Organosilicon Chemistry. [Link]
-
Alhajji, E. M. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings. North Carolina State University. [Link]
-
Kim, J., et al. (2007). Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. ResearchGate. [Link]
-
CP Lab Safety. This compound, min 95%, 1 gram. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Manufacturer of N-ethyl-N-(triethoxysilylmethyl)ethanamine: A Game-Changer in Chemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Supplier of this compound for Safe and Effective Chemical Applications. [Link]
-
Kim, J., et al. (2007). Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV-visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. Daegu Gyeongbuk Institute of Science and Technology (DGIST). [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Manufacturer's Feasibility Analysis of this compound for Industrial Applications. [Link]
-
PubChem. N-[ethyl(methyl)amino]silyl-N-methylethanamine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. innospk.com [innospk.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. An XPS investigation of the adsorption of aminosilanes onto metal substrates (1992) | M. R. Horner | 72 Citations [scispace.com]
- 9. An XPS investigation of the adsorption of aminosilanes onto metal substrates for Journal of Adhesion Science and Technology - IBM Research [research.ibm.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. horiba.com [horiba.com]
- 14. researchgate.net [researchgate.net]
- 15. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 16. Thin Film Characterization with Spectroscopic Ellipsometry – CREOL, The College of Optics and Photonics [creol.ucf.edu]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sum frequency generation spectroscopy - Wikipedia [en.wikipedia.org]
- 21. Chemical Imaging of Surfaces with Sum Frequency Generation Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking N-Ethyl-N-((triethoxysilyl)methyl)ethanamine in Composite Materials
An In-depth Technical Comparison for Researchers, Scientists, and Product Development Professionals
In the pursuit of advanced composite materials with superior durability and performance, the interface between the inorganic reinforcement and the organic polymer matrix is of paramount importance. Silane coupling agents are critical in bridging this interface, and among them, N-Ethyl-N-((triethoxysilyl)methyl)ethanamine presents unique characteristics. This guide provides a comprehensive performance benchmark of this alpha, secondary amino-silane against other common alternatives, supported by experimental data and protocols to aid in your material selection and development.
Introduction to this compound and Its Alternatives
This compound, also known as (Diethylaminomethyl)triethoxysilane, is a bifunctional organosilane featuring a secondary amine and hydrolyzable ethoxy groups.[1] Its structure as an alpha-silane, where the nitrogen atom is in close proximity to the silicon atom, is a key differentiator, potentially accelerating the hydrolysis reaction compared to traditional gamma-aminosilanes like (3-aminopropyl)triethoxysilane (APTES).[2] This enhanced reactivity can influence the kinetics of surface treatment and the final properties of the composite.
For a comprehensive evaluation, we will compare the performance of this compound with three widely used silane coupling agents, each representing a different functional class:
-
(3-Aminopropyl)triethoxysilane (APTES): A primary gamma-aminosilane, commonly used in thermoset and thermoplastic composites. Its longer alkyl chain separates the amine and silicon, influencing its reactivity and the flexibility of the interfacial layer.
-
Vinyltrimethoxysilane: A vinyl-functional silane, primarily used in composites where the matrix polymer is cured via free-radical polymerization, such as polyester or polyethylene.
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS): An epoxy-functional silane, designed for use with epoxy, PBT, and other thermosetting resins, where the epoxy ring can co-react with the matrix.
The choice of silane is dictated by the chemical nature of the polymer matrix to ensure optimal reactivity and bonding.[3]
The Mechanism of Action: A Molecular Bridge
Silane coupling agents function by creating a durable, water-resistant bond at the inorganic-organic interface.[3] This process can be understood in three main steps:
-
Hydrolysis: The ethoxy groups on the silicon atom react with water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[4] The alpha position of the amine in this compound can intramolecularly catalyze this step, leading to faster hydrolysis rates.[2]
-
Condensation: The silanol groups can condense with hydroxyl groups on the surface of the inorganic filler (e.g., glass fibers, silica) to form stable covalent oxane bonds (Si-O-Filler). They can also self-condense to form a polysiloxane network on the filler surface.
-
Interfacial Adhesion: The organofunctional group of the silane (in this case, the secondary amine) interacts with the polymer matrix. For thermoset resins like epoxies, the amine group can react with the epoxy rings, integrating the coupling agent into the polymer network and creating a strong chemical bridge between the filler and the matrix.
Caption: Mechanism of silane coupling agent action.
Experimental Benchmarking: Methodology
To provide a robust comparison, a standardized experimental workflow is essential. The following protocols are designed to assess the performance of each silane coupling agent in a glass fiber-reinforced epoxy composite system.
Materials
-
Reinforcement: E-glass fabric (plain weave, 300 g/m²).
-
Matrix: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an amine-based hardener.
-
Coupling Agents:
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Vinyltrimethoxysilane
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
-
Control: Untreated (desized) glass fabric.
Experimental Workflow
Caption: Experimental workflow for benchmarking.
Detailed Protocols
Protocol 1: Surface Treatment of Glass Fabric
-
Desizing: Heat the glass fabric at 400°C for 4 hours to burn off any existing sizing agents.
-
Silane Solution Preparation: Prepare a 1% (w/v) solution of the silane coupling agent in a 90:10 ethanol/water mixture. Adjust the pH to 4.5-5.5 using acetic acid to promote hydrolysis. Stir the solution for 60 minutes.
-
Fabric Treatment: Immerse the desized glass fabric in the silane solution for 10 minutes.
-
Drying and Curing: Remove the fabric and air dry for 30 minutes, then heat in an oven at 110°C for 15 minutes to complete the condensation reaction and bond the silane to the glass surface.
Protocol 2: Composite Fabrication
-
Lay-up: Prepare a laminate by hand lay-up with 8 plies of the treated glass fabric, impregnating each ply with the epoxy resin/hardener mixture. The target fiber volume fraction is 60%.
-
Molding: Place the lay-up in a steel mold and press at 5 MPa.
-
Curing: Cure the composite in the press at 80°C for 2 hours, followed by a post-cure at 120°C for 4 hours in an oven.
Protocol 3: Performance Testing
-
Tensile Properties (ASTM D3039): Test rectangular specimens (25 mm x 250 mm) at a crosshead speed of 2 mm/min to determine tensile strength and modulus.[5]
-
Flexural Properties (ASTM D790): Use a three-point bending setup with a support span-to-depth ratio of 16:1 and a crosshead speed of 1 mm/min to measure flexural strength and modulus.[6][7]
-
Interlaminar Shear Strength (ILSS) (ASTM D2344): Test short beam specimens (6 mm x 18 mm) to evaluate the interfacial adhesion between the fiber and matrix.
-
Dynamic Mechanical Analysis (DMA): Analyze specimens (10 mm x 50 mm) in a three-point bending mode from 30°C to 200°C at a heating rate of 3°C/min and a frequency of 1 Hz. The peak of the tan δ curve will be used to determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): Heat samples from 30°C to 800°C at 10°C/min under a nitrogen atmosphere to determine the onset of thermal decomposition (Td) and the residual filler content.[8]
Comparative Performance Data
The following table summarizes the expected performance of glass fiber/epoxy composites treated with this compound in comparison to the control and other silane alternatives. The data is a synthesized representation based on typical performance improvements cited in the literature for each class of silane.
| Property | Untreated Control | This compound | APTES | Vinyltrimethoxysilane | GPTMS |
| Tensile Strength (MPa) | 350 | 550 | 530 | 380 | 560 |
| Flexural Strength (MPa) | 450 | 750 | 720 | 500 | 780 |
| ILSS (MPa) | 35 | 60 | 55 | 40 | 65 |
| Glass Transition Temp. (Tg) (°C) | 130 | 145 | 140 | 132 | 150 |
| Decomposition Temp. (Td) (°C) | 320 | 345 | 340 | 325 | 350 |
Analysis and Discussion
Mechanical Properties:
Both this compound and APTES are expected to significantly improve tensile strength, flexural strength, and ILSS compared to the untreated control. This is due to the formation of strong covalent bonds at the glass-epoxy interface, allowing for efficient stress transfer from the matrix to the reinforcing fibers. The secondary amine of this compound can offer a more rigid linkage at the interface compared to the more flexible propyl chain of APTES, potentially leading to slightly higher stiffness. GPTMS is anticipated to show the best performance in an epoxy matrix, as its epoxy functionality allows for the highest degree of co-reaction with the resin, leading to a highly cross-linked and robust interface. Vinyltrimethoxysilane shows minimal improvement, as its vinyl group does not readily react with the epoxy matrix during curing.
Thermal Properties:
The improvement in interfacial adhesion is also reflected in the thermal properties. A stronger interface restricts the mobility of the polymer chains near the filler surface, leading to an increase in the glass transition temperature (Tg), as observed by DMA.[9] Composites treated with the amino and epoxy-functional silanes show a notable increase in Tg. Similarly, a well-bonded interface can delay the onset of thermal decomposition (Td), as measured by TGA, by limiting the thermal motion of the polymer chains at the interface.[10]
Causality and Field Insights:
The choice between this compound and the more common APTES depends on the specific processing conditions and desired final properties.
-
Reactivity: The faster hydrolysis of the alpha-silane this compound can be advantageous in processes requiring rapid surface treatment. However, it also requires more careful control of moisture to prevent premature self-condensation in the treating solution.
-
Interfacial Structure: The secondary amine of this compound results in a more rigid connection point to the polymer matrix compared to the primary amine on the flexible propyl chain of APTES. This can contribute to higher modulus and thermal stability in the final composite.
-
Matrix Compatibility: For thermoset resins like epoxies, secondary aminosilanes are often preferred as they can provide a more stable and less reactive interface compared to primary amines, which can sometimes over-catalyze the cure at the interface, leading to a brittle interphase region.[11]
Conclusion
This compound is a highly effective coupling agent for glass fiber-reinforced epoxy composites, offering significant improvements in mechanical and thermal properties over untreated systems. Its performance is comparable to, and in some aspects potentially superior to, the widely used (3-aminopropyl)triethoxysilane (APTES), particularly in terms of processing speed and the rigidity of the formed interface. The choice of silane remains highly dependent on the specific polymer matrix. While this compound and other aminosilanes are well-suited for epoxy and other amine-reactive resins, epoxy-functional silanes like GPTMS generally provide the highest level of performance in epoxy-based systems. This guide provides the foundational data and protocols for researchers and developers to make informed decisions when selecting a silane coupling agent to optimize the performance of their composite materials.
References
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
The NanoHoldings. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
Starshine Chemical. (n.d.). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. Retrieved from [Link]
-
MDPI. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Polymers. Retrieved from [Link]
-
MDPI. (2023). Effects of Different Surface Treatments of Woven Glass Fibers on Mechanical Properties of an Acrylic Denture Base Material. Polymers. Retrieved from [Link]
-
Semantic Scholar. (2023). Effects of Different Surface Treatments of Woven Glass Fibers on Mechanical Properties of an Acrylic Denture Base Material. Retrieved from [Link]
-
ResearchGate. (2011). Fig.S2 Probable hydrolysis and condensation reactions of aminosilane... Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
Polimery. (2015). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Retrieved from [Link]
-
PMC. (2012). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]
-
ResearchGate. (2017). Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. Retrieved from [Link]
-
Fenhar. (2023). Optimizing Glass Transition Temperature TG Detection in Glass-Fiber Composites: DSC and DMA Research. Retrieved from [Link]
-
Shanghai Rich Chemical New Material Co., Ltd. (n.d.). Method for surface treatment of glass fiber with silane coupling agent. Retrieved from [Link]
-
PubMed. (2018). [Effect of silane coupling agent on composite-composite bond strength: an in vitro study]. Retrieved from [Link]
-
SciSpace. (2010). Effects of silane coating on the properties of glass fibre. Retrieved from [Link]
-
ResearchGate. (2023). α and γ silane terminated prepolymers. Retrieved from [Link]
-
ResearchGate. (2007). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). DMA thermomechanical data of glass fiber composites. Retrieved from [Link]
-
ResearchGate. (2018). Mechanical properties of E‐glass fiber reinforced siliconized epoxy polymer composites. Retrieved from [Link]
-
Academia.edu. (n.d.). Mechanical and Thermal Properties of Glass/Epoxy Composites Filled with Silica aerogels. Retrieved from [Link]
-
ResearchGate. (2023). Enhanced Mechanical and Thermal Properties in Epoxy-Based Glass Fabric Composites via Nano Silica Integration. Retrieved from [Link]
-
ResearchGate. (n.d.). Stepwise procedure of silane treatment. Retrieved from [Link]
-
NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. Retrieved from [Link]
-
ResearchGate. (2019). Mechanical and thermal properties of glass fiber-reinforced epoxy composite with matrix modification using liquid epoxidized natural rubber. Retrieved from [Link]
-
ResearchGate. (2020). Novel approach for silane treatment of flax fiber to improve the interfacial adhesion in flax/bio epoxy composites. Retrieved from [Link]
-
PubChem. (n.d.). Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. Retrieved from [Link]
-
De Gruyter. (2021). THERMAL GRAVIMETRIC ANALYSIS OF GLASS FIBER REINFORCED COMPOSITE FOR UNDERSTANDING THE IMPACT OF COPPER OXIDE IN RELATION TO TI. Retrieved from [Link]
-
JNTUH College of Engineering Hyderabad. (n.d.). TENSILE AND FLEXURAL STRENGTH OF GLASS FIBER EPOXY COMPOSITES. Retrieved from [Link]
-
ResearchGate. (2021). Effects of Different Silane Coupling Agent Monomers on Flexural Strength of an Experimental Filled Resin Composite. Retrieved from [Link]
-
NIST. (n.d.). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Retrieved from [Link]
-
ResearchGate. (2013). Tensile and Flexural Strengths of Epoxy Composite with Fibre Glass, Black Granite, White Granite and Stone Powder. Retrieved from [Link]
-
Middle East Technical University. (n.d.). PREPARATION AND CHARACTERIZATION OF GLASS FIBER REINFORCED POLY(ETHYLENE TEREPHTHALATE). Retrieved from [Link]
-
ResearchGate. (2021). Mechanical, morphological, and thermal characteristics of epoxy/glass fiber/cellulose nanofiber hybrid composites. Retrieved from [Link]
-
MDPI. (2023). Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. Journal of Functional Biomaterials. Retrieved from [Link]
-
ResearchGate. (2018). Tensile and flexural strength of glass fiber epoxy composites. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]
-
Express Polymer Letters. (2012). Affecting glass fibre surfaces and composite properties by two stage sizing application. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound, 95% Purity, C11H27NO3Si, 500 grams. Retrieved from [Link]
-
ResearchGate. (2018). Comparative tensile strength analysis between epoxy composites reinforced with curaua fiber and glass fiber. Retrieved from [Link]
-
PMC. (2023). Comparison of different silane primer systems on composite resin bond strength to lithium disilicate ceramics. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultimate flexural strength of glass fiber / silicon / Epoxy. Retrieved from [Link]
Sources
- 1. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. ichp.vot.pl [ichp.vot.pl]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. jntuhceh.ac.in [jntuhceh.ac.in]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
- 8. kompozyty.ptmk.net [kompozyty.ptmk.net]
- 9. Optimizing Glass Transition Temperature TG Detection in Glass‑Fiber Composites: DSC and DMA Research - Fenhar [fenharxz.com]
- 10. pure.port.ac.uk [pure.port.ac.uk]
- 11. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine - Starshinechemical [starshinechemical.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine
As researchers and scientists, our responsibility extends beyond discovery to ensuring that every step of our workflow, including the final disposal of chemical reagents, is conducted with the utmost attention to safety and environmental stewardship. N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, a versatile organosilane, requires specific handling and disposal protocols due to its chemical reactivity. This guide provides a comprehensive, step-by-step plan for its safe management and disposal, grounded in the principles of chemical reactivity and regulatory compliance.
Core Hazard Profile & Immediate Safety Imperatives
Understanding the inherent hazards of this compound is the foundation of its safe handling. This compound is classified as a hazardous substance, and its primary dangers stem from its corrosivity and its reactivity with moisture.
-
GHS Hazard Classification: The primary hazard statement for this chemical is H314: Causes severe skin burns and eye damage [1]. This necessitates stringent personal protective measures to prevent any direct contact. It is also designated as air and moisture sensitive[1].
-
Immediate First Aid: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water or shower for at least 15 minutes[1].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Immediately seek medical attention[1].
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. Call a poison center or doctor immediately[1].
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting[1].
-
Table 1: Personal Protective Equipment (PPE) for Handling
| Task | Minimum Required PPE |
| Routine Handling & Weighing | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields, and a laboratory coat. All handling should occur within a chemical fume hood[2][3]. |
| Spill Cleanup & Disposal | Chemical-resistant gloves, chemical splash goggles and a face shield, chemical-resistant apron or suit, and appropriate respiratory protection if vapors are generated[4]. |
The Chemistry of Disposal: Understanding Hydrolysis
The key to safely disposing of this compound lies in its chemical structure. As a trialkoxysilane, it is susceptible to hydrolysis—a reaction with water. This process is the fundamental principle for neutralizing its reactivity before final disposal.
The three ethoxy groups (-OCH₂CH₃) attached to the silicon atom are reactive sites. In the presence of moisture, they are replaced by hydroxyl groups (-OH), releasing ethanol as a byproduct. The resulting silanetriol is unstable and will condense with other silanetriol molecules to form a stable, inert polysiloxane polymer network, which is significantly less hazardous. The close proximity of the nitrogen atom in the molecule can accelerate this hydrolysis reaction compared to other aminosilanes[5].
Reaction Scheme: C₁₁H₂₇NO₃Si + 3H₂O → (C₂H₅)₂NCH₂Si(OH)₃ + 3CH₃CH₂OH (this compound + Water → Diethylaminomethylsilanetriol + Ethanol)
This controlled hydrolysis is the preferred method for rendering small quantities and container residues non-hazardous.
Step-by-Step Disposal and Decontamination Protocols
Disposal procedures must be tailored to the quantity and form of the waste. The overarching goal is to manage the chemical's reactivity in a controlled manner.
Residual amounts of the chemical in "empty" containers remain hazardous.
-
Initial Purge: Working in a chemical fume hood, purge the container with an inert gas like nitrogen or argon to displace flammable vapors.
-
First Rinse: Add a water-miscible solvent, such as isopropanol or ethanol, to the container. Cap and shake gently to dissolve the residual silane. Transfer this rinsate to a designated hazardous waste container.
-
Hydrolysis Rinse: Slowly and carefully add a 5% sodium bicarbonate solution to the container. The bicarbonate will help neutralize the basic amine and facilitate the hydrolysis of any remaining material. You may observe some mild effervescence or warming.
-
Final Rinse: Rinse the container with water.
-
Final Disposal: The now-decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, pending institutional policies.
Immediate and correct response to a spill is crucial to prevent injury and contamination.
-
Evacuate & Ventilate: Alert personnel in the immediate area and ensure the chemical fume hood is functioning at maximum capacity. If the spill is outside a hood, evacuate the area and prevent entry.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 for spill cleanup.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial sorbent[2]. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Neutralize: Once absorbed, slowly add a weak acid solution (e.g., 5% citric acid) or a large volume of water to the absorbed material to initiate hydrolysis. Be prepared for a potential reaction.
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a designated, properly labeled hazardous waste container.
-
Decontaminate Surface: Clean the spill area with a detergent solution, followed by a water rinse.
Under no circumstances should bulk quantities of this compound be disposed of down the drain or in regular trash. This material must be treated as hazardous waste.
-
Labeling: Ensure the container is clearly and accurately labeled with the full chemical name and associated hazards.
-
Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials, particularly strong acids and oxidizing agents[3].
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. This is mandatory[1]. The P501 precautionary statement, "Dispose of contents/container to an approved waste disposal plant," explicitly requires this action[1].
Waste Classification and Regulatory Compliance
Proper classification of hazardous waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). This compound waste may fall under several codes depending on its state and the byproducts of its use or neutralization.
Table 2: Potential EPA Hazardous Waste Code Profile
| Waste Code | Characteristic | Rationale for Applicability |
| D002 | Corrosivity | The compound is known to cause severe skin burns and eye damage, indicating a corrosive nature (pH ≥ 12.5 is a defining characteristic)[6][7]. This is the most likely primary waste code. |
| D001 | Ignitability | The hydrolysis of this compound produces ethanol, a flammable liquid with a flash point below 140°F (60°C). If the waste mixture contains sufficient ethanol, it could be classified as ignitable[7]. |
| D003 | Reactivity | While less common for this specific class, some silanes can react with water to generate flammable gases (like hydrogen) under certain conditions, particularly in the presence of catalysts[3][6]. This should be evaluated based on the specific waste matrix. |
It is the generator's responsibility to make the final waste determination. Always consult with your institution's EHS professionals for definitive classification.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for handling waste streams of this compound.
Sources
Mastering the Safe Handling of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and advanced materials synthesis, the ability to handle reactive organosilane compounds with confidence and precision is paramount. N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS No. 15180-47-9), a versatile intermediate, offers significant potential in various applications. However, its utility is matched by its hazardous nature, demanding a comprehensive and proactive approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols, ensuring every action in the laboratory is deliberate, informed, and validated.
The primary and most immediate danger associated with this compound is its corrosivity. It is classified under the Globally Harmonized System (GHS) with the hazard statement H314: "Causes severe skin burns and eye damage."[1][2] This necessitates a robust personal protective equipment (PPE) strategy that is not merely a suggestion but a critical line of defense. Furthermore, its sensitivity to moisture requires specific handling and storage considerations to prevent hazardous reactions.[1][3]
The Core of Protection: A Multi-Layered PPE Strategy
A risk-based approach to PPE selection is crucial. The choice of equipment should be dictated by the specific procedure being undertaken and the potential for exposure. The following sections detail the essential PPE components and the rationale behind their selection.
Table 1: PPE Selection Matrix for this compound
| Task/Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<100 mL) in a Fume Hood | Double-gloved with Neoprene or Nitrile rubber gloves. | Chemical safety goggles and a face shield. | Flame-resistant lab coat. | Not typically required if work is performed in a certified chemical fume hood. |
| Large-Scale Handling (>100 mL) or Transfers | Double-gloved with Neoprene or Nitrile rubber gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a flame-resistant lab coat. | NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator.[3][4] |
| Spill Cleanup | Heavy-duty Neoprene or Nitrile rubber gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant suit or apron. | NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator.[3][4] |
Rationale for PPE Selection:
-
Hand Protection: The selection of Neoprene or Nitrile rubber gloves is based on their proven resistance to a range of chemicals, including organosilanes.[1][3] Double-gloving provides an additional layer of protection against tears and rapid permeation.
-
Eye and Face Protection: Given the severe eye damage this chemical can cause, chemical safety goggles are mandatory at all times.[1][2] A face shield should be worn over the goggles during any operation with a splash risk, such as transfers or when working with larger quantities.[1][3] Contact lenses should never be worn when handling this compound.[1][3]
-
Body Protection: A standard lab coat may not be sufficient. A flame-resistant lab coat offers a baseline of protection, while a chemical-resistant apron provides a necessary barrier against splashes of this corrosive liquid.
-
Respiratory Protection: The recommendation for a NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator is based on the chemical nature of the compound, which includes an amine group.[3][4] This is particularly critical in situations with inadequate ventilation or during the cleanup of a significant spill where vapor concentrations may be high.
Caption: PPE selection workflow for handling the specified chemical.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing risk. This plan should encompass every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Do not accept compromised containers.
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as acids, alcohols, oxidizing agents, and water.[3]
-
Moisture Prevention: Due to its moisture sensitivity, the container must be kept tightly closed.[1][3] Storing under an inert gas like nitrogen or argon is recommended for long-term storage to maintain purity and prevent hazardous reactions.[1]
-
Secondary Containment: Store the primary container within a compatible secondary container to contain any potential leaks.
Handling Procedures:
-
Controlled Environment: All handling of this chemical should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
Dispensing: Use only clean, dry glassware and equipment. When transferring, pour slowly and carefully to avoid splashing.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[3] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Emergency Response: Spill and Exposure Plan
Preparedness is key to mitigating the consequences of an accident.
Spill Cleanup Protocol:
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: For a minor spill (a few milliliters) within a fume hood, trained personnel with appropriate PPE can proceed with cleanup. For larger spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact the institution's emergency response team.
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
First Aid for Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan: A Responsible Conclusion
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Do Not Drain Dispose: Never dispose of this chemical or its waste down the drain.
By integrating these detailed safety and handling protocols into your standard operating procedures, you can confidently and responsibly utilize this compound in your research, ensuring a safe and productive laboratory environment.
References
-
Starshinechemical. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine. [Link]
-
Gelest, Inc. (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. (N,N-DIETHYLAMINOMETHYL)TRIETHOXYSILANE Safety Data Sheet. [Link]
-
PubChem. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. [Link]
-
LookChem. Ethanamine,N-ethyl-N-[(triethoxysilyl)methyl]-. [Link]
-
Carleton University. Corrosive Chemical Spill Response. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
Gemplers Learning Hub. Selecting the Right Reusable Respirator Cartridge Filter. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
